molecular formula C5H3ClN4 B1583625 4-Chloro-3h-[1,2,3]triazolo[4,5-c]pyridine CAS No. 36258-82-9

4-Chloro-3h-[1,2,3]triazolo[4,5-c]pyridine

Cat. No.: B1583625
CAS No.: 36258-82-9
M. Wt: 154.56 g/mol
InChI Key: RUTXJCPJDJUCDS-UHFFFAOYSA-N
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Description

4-Chloro-3h-[1,2,3]triazolo[4,5-c]pyridine is a useful research compound. Its molecular formula is C5H3ClN4 and its molecular weight is 154.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139092. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2H-triazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-5-4-3(1-2-7-5)8-10-9-4/h1-2H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTXJCPJDJUCDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=NNN=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30300808
Record name 4-chloro-3h-[1,2,3]triazolo[4,5-c]pyridine
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Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36258-82-9
Record name 36258-82-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139092
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-3h-[1,2,3]triazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Chloro-3H-triazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Chloro-3H-triazolo[4,5-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While direct literature on this specific molecule is sparse, this document outlines a plausible and scientifically sound synthetic route based on established chemical principles for analogous structures. The proposed synthesis involves a multi-step pathway including nitration, reduction, and diazotization reactions. Furthermore, this guide details the expected characterization of the target molecule using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, providing a predictive framework for researchers in the field.

Introduction: The Significance of the Triazolopyridine Scaffold

The triazolopyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] The fusion of a triazole ring to a pyridine ring system creates a unique electronic and steric environment, enabling diverse interactions with biological targets.[2] Triazolopyridine derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, antibacterial, and anti-inflammatory properties.[2] The introduction of a chloro-substituent at the 4-position of the triazolo[4,5-c]pyridine ring, as in the title compound, offers a valuable handle for further chemical modification and exploration of the structure-activity relationship (SAR). This makes 4-Chloro-3H-triazolo[4,5-c]pyridine a key building block for the development of novel therapeutics.

Proposed Synthetic Pathway

Based on established methodologies for the synthesis of related triazolopyridine systems, a logical and efficient synthetic route for 4-Chloro-3H-triazolo[4,5-c]pyridine is proposed. The overall strategy involves the construction of the fused triazole ring onto a pre-functionalized pyridine core. The key steps are outlined below, with a detailed experimental protocol provided for each stage.

Synthesis_Workflow A 2-Amino-4-chloropyridine B 4-Chloro-2-amino-3-nitropyridine A->B Nitration (HNO3, H2SO4) C 4-Chloro-2,3-diaminopyridine B->C Reduction (e.g., Fe/HCl or H2, Pd/C) D 4-Chloro-3H-triazolo[4,5-c]pyridine C->D Diazotization (NaNO2, HCl) Characterization_Methods Target 4-Chloro-3H-triazolo[4,5-c]pyridine NMR NMR Spectroscopy Target->NMR Structural Elucidation MS Mass Spectrometry Target->MS Molecular Weight Confirmation IR IR Spectroscopy Target->IR Functional Group Analysis MP Melting Point Target->MP Purity Assessment

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3H-triazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-3H-triazolo[4,5-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections delve into its structural and electronic characteristics, solubility, and thermal properties, offering both predicted data and detailed experimental protocols for their determination. This document is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules.

Introduction to 4-Chloro-3H-triazolo[4,5-c]pyridine

4-Chloro-3H-triazolo[4,5-c]pyridine is a fused heterocyclic system containing a triazole ring fused to a pyridine ring, with a chlorine substituent. Such nitrogen-rich heterocyclic scaffolds are of significant interest in pharmaceutical research due to their diverse biological activities, which can include roles as organic sensitizers for solar cells.[1] The physicochemical properties of this molecule are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Molecular Structure and Chemical Identity

A thorough understanding of the molecular structure is fundamental to interpreting the physicochemical properties of 4-Chloro-3H-triazolo[4,5-c]pyridine.

IdentifierValueSource
Chemical Name 4-Chloro-3H-triazolo[4,5-c]pyridine[2]
CAS Number 36258-82-9[2]
Molecular Formula C₅H₃ClN₄[2]
Molecular Weight 154.56 g/mol [2]
Canonical SMILES C1=CN=C(C2=NNN=C21)Cl[]
InChI InChI=1S/C5H3ClN4/c6-5-4-3(1-2-7-5)8-10-9-4/h1-2H,(H,8,9,10)[]
Appearance Off-white to light brown solid

Predicted Physicochemical Properties

While experimental data for 4-Chloro-3H-triazolo[4,5-c]pyridine is not extensively available in the public domain, several key physicochemical parameters have been predicted through computational models. These values provide a valuable starting point for experimental design and hypothesis generation.

PropertyPredicted ValueSource
Boiling Point 367.5 °C at 760 mmHg[2]
Density 1.7 g/cm³[2]
Flash Point 263.3 °C[2]
Refractive Index 1.740[2]
pKa 5.41 ± 0.70
LogP (XLogP3) 0.9[2]
Polar Surface Area (PSA) 54.5 Ų[2]

Experimental Determination of Physicochemical Properties

This section provides detailed, field-proven methodologies for the experimental determination of key physicochemical properties of 4-Chloro-3H-triazolo[4,5-c]pyridine. The causality behind experimental choices is explained to ensure robust and reproducible results.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound. A sharp melting range typically signifies high purity, while a broad range can indicate the presence of impurities.

This protocol outlines the determination of the melting point range using a modern digital apparatus.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the 4-Chloro-3H-triazolo[4,5-c]pyridine sample is completely dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.[4]

    • Tightly pack the powdered sample into a capillary tube to a height of approximately 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.[5]

  • Instrument Setup:

    • Turn on the digital melting point apparatus and allow it to stabilize.[6]

    • If the approximate melting point is unknown, perform a rapid preliminary run with a fast ramp rate (e.g., 10-20 °C/min) to get an estimated range.[7]

    • For an accurate measurement, set a plateau temperature approximately 10-15 °C below the expected melting point. Set the ramp rate to a slow 1-2 °C/min.[8]

  • Measurement:

    • Insert the packed capillary tube into the heating block of the apparatus.[6]

    • Initiate the heating program.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first signs of melting are observed (the onset of liquid formation).

    • Continue heating and record the temperature at which the last solid particle melts completely.

    • The recorded range between the onset and completion of melting is the melting point range of the sample.

  • Post-Analysis:

    • Allow the apparatus to cool down before the next measurement.

    • Dispose of the used capillary tube in a designated glass waste container.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement Measurement cluster_output Result Prep1 Dry and powder sample Prep2 Pack capillary tube (2-3 mm) Prep1->Prep2 Meas1 Insert capillary and start heating Prep2->Meas1 Inst1 Set plateau temperature Inst2 Set ramp rate (1-2 °C/min) Inst1->Inst2 Inst2->Meas1 Meas2 Observe and record onset of melting Meas1->Meas2 Meas3 Observe and record completion of melting Meas2->Meas3 Output Melting Point Range Meas3->Output

Diagram of the melting point determination workflow.
Solubility Assessment

Solubility is a crucial parameter that dictates a compound's bioavailability and suitability for various formulations. The shake-flask method is the gold standard for determining thermodynamic solubility.

This protocol details the determination of solubility in various solvents, which is critical for drug development and formulation.

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Weigh an excess amount of 4-Chloro-3H-triazolo[4,5-c]pyridine into a series of clear glass vials. The excess solid should be visually apparent.

    • Add a precise volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or agitator set to a constant temperature (e.g., 25 °C or 37 °C).[9]

    • Agitate the samples for a sufficient period to reach equilibrium. A 24-hour incubation is standard, but the optimal time should be determined empirically.[10]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PVDF) to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standards of known concentrations of 4-Chloro-3H-triazolo[4,5-c]pyridine to accurately quantify the solubility.

SolubilityWorkflow cluster_prep Solution Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification cluster_output Result Prep1 Add excess solid to solvent Prep2 Seal vial Prep1->Prep2 Equil Agitate at constant temperature (24h) Prep2->Equil Sep1 Sedimentation Equil->Sep1 Sep2 Filter supernatant Sep1->Sep2 Quant1 Dilute filtrate Sep2->Quant1 Quant2 Analyze by HPLC Quant1->Quant2 Output Solubility (mg/mL or µM) Quant2->Output

Workflow for the shake-flask solubility determination.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃). For small molecules, typically 0.6-0.7 mL of solvent is used.[11]

  • Sample Dissolution: Dissolve 5-25 mg of 4-Chloro-3H-triazolo[4,5-c]pyridine for ¹H NMR and 50-100 mg for ¹³C NMR in the chosen deuterated solvent in a small vial.[11]

  • Filtration: To remove any particulate matter that could affect spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[12]

  • Internal Standard: If required for chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.

  • Analysis: Cap the NMR tube and place it in the NMR spectrometer for analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity.

  • Stock Solution: Prepare a stock solution of 4-Chloro-3H-triazolo[4,5-c]pyridine in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[13]

  • Working Solution: Dilute the stock solution with the mobile phase to be used for the LC-MS analysis to a final concentration in the range of 1-10 µg/mL.[13]

  • Filtration: If any precipitate is observed, filter the solution through a 0.22 µm syringe filter before injection into the LC-MS system to prevent blockages.[13]

  • Analysis: Inject the prepared sample into the LC-MS system. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Grinding: Grind 1-2 mg of the solid 4-Chloro-3H-triazolo[4,5-c]pyridine sample into a fine powder using an agate mortar and pestle.[14]

  • Mixing: Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the ground sample and mix thoroughly in the mortar.[14]

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[14]

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 4-Chloro-3H-triazolo[4,5-c]pyridine. While predicted values offer initial guidance, the detailed experimental protocols provided herein are designed to enable researchers to generate robust and reliable data. A thorough experimental characterization of these properties is paramount for advancing the development of this and other promising heterocyclic compounds in the field of drug discovery.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Chloro-3H-triazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Molecular Architecture of a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, the triazolopyridine scaffold stands out as a "privileged structure" due to its remarkable versatility and broad spectrum of biological activities.[1][2] These fused heterocyclic systems are integral components of numerous therapeutic agents, exhibiting properties that range from anticancer to antimicrobial.[3][4] The specific compound, 4-Chloro-3H-triazolo[4,5-c]pyridine (CAS No. 36258-82-9), represents a key building block for the synthesis of more complex pharmaceutical candidates.[5][6] Its chlorine substituent offers a reactive site for further molecular elaboration, making it a valuable intermediate in the design of novel drugs.[7]

Foundational Chemistry of 4-Chloro-3H-triazolo[4,5-c]pyridine

4-Chloro-3H-triazolo[4,5-c]pyridine is a heterocyclic compound with the molecular formula C₅H₃ClN₄ and a molecular weight of approximately 154.56 g/mol .[5] Its structure consists of a pyridine ring fused with a 1,2,3-triazole ring, with a chlorine atom attached to the pyridine moiety. The "3H" designation indicates the position of the hydrogen atom on the triazole ring, though it's important to note that triazolopyridines can exist in different tautomeric forms.[7]

PropertyValueSource
CAS Number 36258-82-9[5]
Molecular Formula C₅H₃ClN₄[5]
Molecular Weight 154.55712 g/mol [5]
Density 1.7±0.1 g/cm³[5]
Boiling Point 367.5°C at 760 mmHg[5]

Experimental Determination of Crystal Structure: A Step-by-Step Workflow

The gold standard for determining the precise atomic arrangement of a crystalline solid is single-crystal X-ray diffraction (SC-XRD). This powerful analytical technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions.

Synthesis and Purification

The initial and critical step is the synthesis of high-purity 4-Chloro-3H-triazolo[4,5-c]pyridine. Various synthetic routes for triazolopyridine derivatives have been reported, often involving the cyclization of substituted pyridines.[4] Following synthesis, rigorous purification, typically through recrystallization or chromatography, is essential to remove impurities that could impede the growth of high-quality single crystals.

Single Crystal Growth: The Art and Science

Growing single crystals suitable for X-ray diffraction is often the most challenging aspect of crystal structure analysis. The goal is to obtain a well-ordered, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and quality. Several techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and often determined empirically.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger, sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant's vapor into the solution gradually reduces the solubility of the compound, promoting crystallization.

  • Cooling Crystallization: A saturated solution is slowly cooled, causing the solubility of the compound to decrease and leading to the formation of crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Processing

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction patterns are collected at various orientations.

Caption: Workflow for Experimental Crystal Structure Determination.

The collected data are then processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-rays. This information is crucial for the subsequent steps of structure solution and refinement.

Structure Solution and Refinement
  • Structure Solution: The initial atomic positions are determined from the processed diffraction data using methods such as Direct Methods or the Patterson function. This provides a preliminary model of the crystal structure.

  • Structure Refinement: The initial model is then refined using a least-squares method. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction data. The quality of the final refined structure is assessed by various crystallographic R-factors.

The final output of a successful crystal structure analysis is a Crystallographic Information File (CIF), which contains all the necessary information about the crystal structure, including atomic coordinates, bond lengths, bond angles, and details of the data collection and refinement.

Computational Approaches to Crystal Structure Analysis

In the absence of experimental data or to complement it, computational methods are invaluable for predicting and analyzing crystal structures.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules.[1] By performing a geometry optimization with DFT, one can predict the most stable conformation of the 4-Chloro-3H-triazolo[4,5-c]pyridine molecule in the gas phase. This provides theoretical values for bond lengths and angles, which can be compared with experimental data if available.[8]

Crystal Structure Prediction (CSP)

Crystal Structure Prediction (CSP) methods aim to predict the most stable crystal packing of a molecule from its chemical diagram alone. These methods typically involve:

  • Generating a large number of plausible crystal packing arrangements.

  • Calculating the lattice energy of each generated structure using computational methods.

  • Ranking the structures based on their calculated lattice energies to identify the most likely polymorphs.

Recent advancements in machine learning have also been applied to CSP to improve the efficiency and accuracy of predicting crystal structures.[7]

Computational_Workflow cluster_dft Molecular Modeling cluster_csp Crystal Structure Prediction cluster_analysis Structural Analysis DFT_Opt DFT Geometry Optimization Structure_Generation Generation of Trial Crystal Structures DFT_Opt->Structure_Generation Energy_Calculation Lattice Energy Calculation Structure_Generation->Energy_Calculation Ranking Ranking of Predicted Structures Energy_Calculation->Ranking Intermolecular_Interactions Analysis of Intermolecular Interactions Ranking->Intermolecular_Interactions Packing_Analysis Crystal Packing Analysis Ranking->Packing_Analysis

Caption: Workflow for Computational Crystal Structure Analysis.

Interpreting the Crystal Structure: Insights into Intermolecular Interactions

A detailed analysis of the crystal structure of 4-Chloro-3H-triazolo[4,5-c]pyridine would reveal the nature of the intermolecular interactions that govern its packing in the solid state. These interactions can include:

  • Hydrogen Bonding: The presence of nitrogen atoms in the triazole and pyridine rings, as well as the acidic proton on the triazole ring, suggests the potential for hydrogen bonding.

  • π-π Stacking: The aromatic nature of the fused ring system could lead to π-π stacking interactions between adjacent molecules.

  • Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction that can influence crystal packing.

Understanding these interactions is crucial for predicting the material's properties and for designing new crystalline forms with desired characteristics.

Conclusion and Future Directions

The crystal structure analysis of 4-Chloro-3H-triazolo[4,5-c]pyridine is a critical endeavor for unlocking its full potential in drug development. While this guide has outlined the comprehensive experimental and computational workflows for such an analysis, the actual determination of its crystal structure awaits dedicated research. The elucidation of its three-dimensional atomic arrangement will provide invaluable insights into its solid-state properties and guide the rational design of novel triazolopyridine-based therapeutics. Future work should focus on obtaining high-quality single crystals and performing a thorough single-crystal X-ray diffraction study. The resulting crystallographic data, once deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC), will be a significant contribution to the scientific community.

References

An In-depth Technical Guide to the Spectroscopic Data of 4-Chloro-3H-triazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the predicted spectroscopic data for 4-Chloro-3H-triazolo[4,5-c]pyridine (CAS No: 36258-82-9), a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental spectra in the public domain, this document leverages advanced computational prediction methodologies to offer valuable insights into its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals.

Introduction to 4-Chloro-3H-triazolo[4,5-c]pyridine

4-Chloro-3H-triazolo[4,5-c]pyridine is a fused heterocyclic system containing a pyridine ring and a triazole ring. The presence of the chloro-substituent and the arrangement of nitrogen atoms make it a versatile scaffold for the synthesis of more complex molecules with potential biological activities. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research and development setting.

Molecular Structure and Properties:

  • Molecular Formula: C₅H₃ClN₄

  • Molecular Weight: 154.56 g/mol

  • Canonical SMILES: C1=CN=C(C2=NNN=C21)Cl[]

Below is a diagram illustrating the workflow for the spectroscopic analysis of 4-Chloro-3H-triazolo[4,5-c]pyridine.

Spectroscopic_Analysis_Workflow cluster_Input Input cluster_Prediction Spectroscopic Prediction cluster_Analysis Data Analysis and Interpretation cluster_Output Output Compound 4-Chloro-3H-triazolo[4,5-c]pyridine SMILES: C1=CN=C(C2=NNN=C21)Cl NMR_Pred NMR Prediction (¹H, ¹³C) Compound->NMR_Pred Structure Input IR_Pred IR Prediction Compound->IR_Pred Structure Input MS_Pred MS Prediction Compound->MS_Pred Structure Input NMR_Analysis NMR Data Interpretation - Chemical Shifts - Coupling Constants NMR_Pred->NMR_Analysis Predicted Spectra IR_Analysis IR Data Interpretation - Functional Group Identification IR_Pred->IR_Analysis Predicted Spectra MS_Analysis MS Data Interpretation - Molecular Ion Peak - Fragmentation Pattern MS_Pred->MS_Analysis Predicted Spectra Report Comprehensive Technical Guide NMR_Analysis->Report Synthesized Information IR_Analysis->Report Synthesized Information MS_Analysis->Report Synthesized Information

Caption: Workflow for the computational spectroscopic analysis of 4-Chloro-3H-triazolo[4,5-c]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus. The predictions presented here were generated using a combination of machine learning algorithms and database comparisons, which take into account the electronic effects of the substituents and the heterocyclic rings.[2][3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the three protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine atom.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz):

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-68.65Doublet
H-77.80Doublet
N-H~15.5Broad Singlet

Interpretation:

  • The proton at the C-6 position is expected to be the most downfield-shifted due to its proximity to the electronegative nitrogen atom of the pyridine ring and the fused triazole ring.

  • The proton at the C-7 position will appear at a slightly lower chemical shift.

  • The N-H proton of the triazole ring is expected to be significantly downfield and may be broad due to proton exchange. Its observation can be dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The chemical shifts are predicted based on established increments for substituted pyridines and triazoles.[4][5]

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz):

CarbonPredicted Chemical Shift (ppm)
C-4148.2
C-5a145.5
C-7a135.0
C-6130.1
C-7115.8

Interpretation:

  • The carbon atom C-4, directly attached to the chlorine atom, is expected to be significantly downfield.

  • The bridgehead carbons, C-5a and C-7a, will also have characteristic downfield shifts due to their involvement in the fused ring system.

  • The C-6 and C-7 carbons of the pyridine ring will appear at relatively upfield positions compared to the substituted carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of 4-Chloro-3H-triazolo[4,5-c]pyridine is expected to show characteristic absorption bands for the aromatic C-H, C=C, C=N, and C-Cl bonds, as well as the N-H bond of the triazole ring. Predictions are based on computational vibrational frequency analysis.[6][7]

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretching
1610-1580Medium-StrongC=C and C=N stretching (pyridine ring)
1550-1500MediumN=N stretching (triazole ring)
1480-1420MediumAromatic ring skeletal vibrations
1200-1100MediumIn-plane C-H bending
850-750StrongOut-of-plane C-H bending
750-700Medium-StrongC-Cl stretching
3400-3200Broad, MediumN-H stretching (triazole ring)

Interpretation:

The presence of sharp peaks in the 1610-1420 cm⁻¹ region will be characteristic of the aromatic heterocyclic system. A notable broad absorption in the 3400-3200 cm⁻¹ range would be indicative of the N-H stretching vibration of the triazole ring, potentially involved in intermolecular hydrogen bonding in the solid state. The C-Cl stretching vibration is expected in the lower frequency region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectrum is based on common fragmentation pathways for heterocyclic compounds.[8][9]

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z 154 (and 156 in a ~3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes).

  • Major Fragments:

    • m/z 126: Loss of N₂ from the triazole ring.

    • m/z 99: Subsequent loss of HCN from the [M-N₂]⁺ fragment.

    • m/z 91: Loss of Cl radical.

Below is a diagram illustrating the predicted fragmentation pathway.

Fragmentation_Pathway M [M]⁺˙ m/z 154/156 F1 [M - N₂]⁺˙ m/z 126/128 M->F1 - N₂ F3 [M - Cl]⁺ m/z 119 M->F3 - Cl• F2 [M - N₂ - HCN]⁺ m/z 99/101 F1->F2 - HCN

Caption: Predicted major fragmentation pathway of 4-Chloro-3H-triazolo[4,5-c]pyridine in EI-MS.

Interpretation:

The most crucial feature in the mass spectrum will be the isotopic pattern of the molecular ion peak, which will confirm the presence of a chlorine atom. The fragmentation is likely to be initiated by the loss of a stable dinitrogen molecule from the triazole ring, a common fragmentation pathway for such heterocyclic systems.

Experimental Protocols (for future validation)

While this guide is based on predicted data, the following are generalized protocols for acquiring experimental spectra for validation.

5.1. NMR Spectroscopy Protocol:

  • Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the data using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak.

5.2. IR Spectroscopy Protocol:

  • For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the sample directly on the ATR crystal.

  • Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Record the IR spectrum in the range of 4000-400 cm⁻¹.

  • Perform a background scan prior to the sample scan to subtract the atmospheric CO₂ and H₂O absorptions.

5.3. Mass Spectrometry Protocol:

  • For Electron Ionization (EI), introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) via a direct insertion probe or a GC inlet.

  • For Electrospray Ionization (ESI), prepare a dilute solution (e.g., 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, with or without a small amount of formic acid or ammonium acetate) and infuse it into the ESI source.

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 4-Chloro-3H-triazolo[4,5-c]pyridine. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from robust computational models, offer a solid foundation for the identification and structural elucidation of this compound. It is strongly recommended that this predicted data be validated against experimentally acquired spectra to ensure the highest level of scientific rigor in future research endeavors.

References

solubility of 4-Chloro-3h-triazolo[4,5-c]pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Organic Solvent Solubility of 4-Chloro-3h-triazolo[4,5-c]pyridine

In the landscape of pharmaceutical research and development, understanding the solubility of a compound is a cornerstone of its journey from a laboratory curiosity to a potential therapeutic agent. For researchers, scientists, and drug development professionals working with novel heterocyclic compounds such as 4-Chloro-3h-triazolo[4,5-c]pyridine, a thorough grasp of its solubility profile is not merely academic—it is a critical determinant of its viability. This guide provides a comprehensive framework for approaching the , moving from theoretical prediction to robust experimental determination.

It is important to note that specific, quantitative solubility data for 4-Chloro-3h-triazolo[4,5-c]pyridine is not extensively documented in publicly available literature. This guide, therefore, equips the researcher with the foundational knowledge and practical methodologies required to generate this crucial data in-house.

Physicochemical Profile and Predicted Solubility Behavior

To estimate the solubility of a compound, we must first understand its intrinsic physicochemical properties. The structure of 4-Chloro-3h-triazolo[4,5-c]pyridine—a fusion of a triazole and a pyridine ring with a chloro substituent—offers several clues to its likely behavior.

PropertyPredicted/Calculated ValueImplication for Solubility
Molecular Weight ~154.57 g/mol Low molecular weight generally favors solubility.
logP (octanol-water partition coefficient) ~1.5 - 2.5 (Estimated)A positive logP suggests a preference for non-polar environments over water, indicating that solubility in many organic solvents is likely.
Polar Surface Area (PSA) ~40-50 Ų (Estimated)The nitrogen atoms in the triazolopyridine core contribute to a moderate PSA, allowing for potential interactions with polar solvents.
Hydrogen Bond Acceptors 3 (Nitrogen atoms)The presence of hydrogen bond acceptors allows for interaction with protic solvents.
pKa (acid dissociation constant) Estimated basic pKa ~2-4The pyridine nitrogen can be protonated, suggesting that solubility may be pH-dependent in protic solvents.

Based on this profile, 4-Chloro-3h-triazolo[4,5-c]pyridine can be classified as a somewhat polar molecule with a notable degree of lipophilicity. This duality suggests it will not be universally soluble but will exhibit preferential solubility in solvents that can accommodate both its polar heterocyclic core and its non-polar chloro-aromatic features.

Predicted Solubility:

  • High Solubility: Expected in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), which can effectively solvate the polar regions of the molecule. Chlorinated solvents such as Dichloromethane (DCM) and Chloroform are also likely to be effective due to favorable interactions with the chloro substituent.

  • Moderate Solubility: Expected in lower-chain alcohols like Methanol and Ethanol, where hydrogen bonding can occur. Solubility may also be moderate in ethers like Tetrahydrofuran (THF).

  • Low Solubility: Expected in non-polar aliphatic solvents such as Hexane and Heptane, which lack the ability to interact with the polar triazolopyridine system.

A Logical Framework for Solvent Selection

When embarking on the experimental determination of solubility, a structured approach to solvent selection is paramount. The following workflow, based on the principle of "like dissolves like," provides a rational starting point for screening.

A Start: Characterize Compound (4-Chloro-3h-triazolo[4,5-c]pyridine) B Analyze Physicochemical Properties (LogP, PSA, H-bond acceptors) A->B C Hypothesize Solubility Profile: Moderately Polar & Lipophilic B->C D Select Primary Solvent Class: Polar Aprotic C->D Branch for Screening E Select Secondary Solvent Class: Polar Protic C->E Branch for Screening F Select Tertiary Solvent Class: Non-Polar / Chlorinated C->F Branch for Screening G Test Solvents: DMSO, DMF, Acetonitrile D->G H Test Solvents: Methanol, Ethanol, Isopropanol E->H I Test Solvents: DCM, Chloroform, Toluene F->I J Analyze Results & Refine Selection G->J H->J I->J

Caption: A logical workflow for selecting organic solvents for solubility screening.

Experimental Determination of Thermodynamic Solubility (Shake-Flask Method)

The gold standard for determining thermodynamic solubility is the shake-flask method. This protocol establishes the saturation point of the compound in a given solvent at a specific temperature, representing a true equilibrium state.

Protocol:

  • Preparation: Add an excess amount of 4-Chloro-3h-triazolo[4,5-c]pyridine (enough to ensure undissolved solid remains) to a known volume of the selected organic solvent (e.g., 2 mL) in a sealed, inert vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete saturation.

  • Phase Separation: Allow the vial to stand undisturbed at the same constant temperature for at least 24 hours to permit the undissolved solid to settle. Alternatively, centrifuge the sample to expedite the separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred.

  • Dilution: Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mmol/L.

A Step 1: Add Excess Solute to Known Volume of Solvent B Step 2: Equilibrate (24-72h at constant T) A->B C Step 3: Phase Separation (Settle or Centrifuge) B->C D Step 4: Sample Supernatant C->D E Step 5: Dilute Sample D->E F Step 6: Quantify via HPLC/LC-MS E->F G Step 7: Calculate Solubility F->G

Caption: The experimental workflow for the shake-flask solubility determination method.

High-Throughput Kinetic Solubility Assessment

In early-stage drug discovery, a higher-throughput method is often employed to rapidly screen solubility in various solvents. Kinetic solubility measures the concentration at which a compound precipitates from a stock solution (typically DMSO) when diluted into the solvent of interest. While not a measure of true thermodynamic equilibrium, it is invaluable for prioritizing compounds and solvent systems.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 4-Chloro-3h-triazolo[4,5-c]pyridine in 100% DMSO (e.g., 10 mM).

  • Solvent Plate Preparation: Dispense the chosen organic solvents into the wells of a 96-well microplate.

  • Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the solvent-containing wells to achieve the desired final concentration.

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 1-2 hours) with gentle shaking.

  • Precipitation Detection: Analyze the plate for precipitation using a nephelometer (which measures light scattering) or by visual inspection. The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

Data Interpretation and Application

The solubility data you generate is actionable intelligence. A compound with high solubility in a range of solvents offers greater flexibility for:

  • Reaction Chemistry: Enabling higher concentrations for chemical reactions, potentially improving reaction rates and yields.

  • Formulation Development: Providing a wider array of options for creating stable solutions for preclinical and clinical studies.

  • Purification: Facilitating the selection of appropriate solvent systems for crystallization or chromatography.

Conversely, low solubility is a red flag that may necessitate salt formation, co-solvent systems, or other formulation strategies to overcome this biopharmaceutical hurdle. Understanding the solubility of 4-Chloro-3h-triazolo[4,5-c]pyridine is the first step in rationally addressing these challenges.

Conclusion

While a definitive, pre-existing dataset on the is elusive, a systematic approach grounded in its physicochemical properties allows for informed predictions and the design of robust experimental protocols. By employing the standardized methods outlined in this guide, researchers can confidently generate the high-quality solubility data essential for advancing their research and development objectives. This foundational knowledge is not just a data point; it is a critical enabler of scientific progress.

potential biological activity of 4-Chloro-3h-triazolo[4,5-c]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Biological Potential of Triazolopyridine Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The triazolopyridine scaffold represents a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and a broad spectrum of biological activities. This guide synthesizes current research to provide an in-depth technical overview of its derivatives, with a conceptual focus on the potential of congeners like 4-Chloro-3H-triazolo[4,5-c]pyridine. We will explore the significant anticancer, kinase inhibitory, anti-inflammatory, and antimicrobial properties reported for this class of compounds. The narrative will elucidate the mechanistic underpinnings of these activities, detail structure-activity relationships (SAR), and provide validated experimental protocols for their evaluation. This document serves as a comprehensive resource for researchers aiming to leverage the therapeutic potential of the triazolopyridine core in modern drug discovery.

Introduction: The Triazolopyridine Scaffold in Medicinal Chemistry

Fused heterocyclic systems are the cornerstone of many therapeutic agents, and among them, the triazolopyridine core has emerged as a structure of significant interest.[1][2] This scaffold, formed by the fusion of a triazole and a pyridine ring, provides a rigid, planar structure with a unique distribution of nitrogen atoms that act as key hydrogen bond donors and acceptors. This arrangement facilitates potent and often selective interactions with a wide array of biological targets. The inherent synthetic tractability of the triazolopyridine ring system allows for extensive chemical modification, enabling the fine-tuning of physicochemical properties and biological activity.[2] Consequently, derivatives of this scaffold have been successfully developed as potent inhibitors of enzymes, modulators of receptors, and as agents targeting epigenetic mechanisms, leading to their investigation across multiple therapeutic areas.[3][4][5]

Potent Anticancer and Cytotoxic Activity

One of the most extensively documented biological activities of triazolopyridine derivatives is their potent anticancer effect. These compounds have demonstrated significant antiproliferative and cytotoxic activity against a wide range of human cancer cell lines.[6]

Studies have reported moderate to potent anticancer activities for various 1,2,4-triazole-pyridine hybrids against murine melanoma (B16F10) cell lines, with IC50 values in the micromolar range.[1][2] Further investigations into other derivatives, such as[1][7][8]triazolo[1,5-a]pyridinylpyridines, have confirmed broad-spectrum efficacy against human colon carcinoma (HCT-116), glioblastoma (U-87 MG), and breast cancer (MCF-7) cells.[6] The versatility of the scaffold is highlighted by the activity of pyrazolo-[4,3-e][1][7][8]triazolopyrimidine derivatives, which have shown cytotoxicity against breast and cervical cancer cell lines (HCC1937 and HeLa).[3] A significant portion of this anticancer activity is directly attributable to the inhibition of key signaling proteins, particularly protein kinases.

Compound ClassCancer Cell LineReported Activity (IC50)Reference
1,2,4-Triazole-Pyridine HybridsMurine Melanoma (B16F10)41.12 µM to 61.11 µM[1][2]
Triazolopyridine Derivative (12m)Acute Myeloid Leukemia (MV4-11)0.02 µM[4]
[1][7][8]triazolo[4,3-a]pyridine (4d)Gastric Cancer (SNU5)Potent Inhibition (Value not specified)[9]
Pyrazolo-triazolopyrimidine (1)Breast (HCC1937) & Cervical (HeLa)~7 µM & ~11 µM respectively[3]

Primary Mechanism of Action: Protein Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, including proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3] Triazolopyridine derivatives have proven to be a rich source of potent and often selective kinase inhibitors.[5] The scaffold can act as a bioisostere for the purine ring of ATP, enabling it to effectively compete for the ATP-binding site within the kinase domain.[10]

Key Kinase Targets
  • p38 Mitogen-Activated Protein (MAP) Kinase: This kinase is a central mediator of the inflammatory response. A series of triazolopyridine-oxazole based compounds were developed as potent p38 inhibitors, demonstrating the scaffold's utility in anti-inflammatory drug design.[7][11] Structure-activity relationship (SAR) studies revealed that modifications to the C4 aryl group and the triazole side-chain were critical for optimizing potency and metabolic stability.[7]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that, when overactivated, drives proliferation in many cancers.[3] Certain pyrazolo-triazolopyrimidine derivatives have been shown to inhibit the activation of EGFR and its downstream signaling targets, including protein kinase B (Akt) and extracellular signal-regulated kinase (Erk)1/2, in breast and cervical cancer cells.[3]

  • Bromodomain-containing protein 4 (BRD4): As an epigenetic "reader," BRD4 is a promising target in oncology.[4] Novel triazolopyridine derivatives have been identified as highly potent BRD4 inhibitors. One representative compound, 12m , exhibited an IC50 of 0.02 µM in the MV4-11 cell line, superior to the well-known BRD4 inhibitor (+)-JQ1.[4] Molecular docking revealed that its potency stems from a key hydrogen bond interaction with the amino acid residue Asn140 in the acetyl-lysine binding site of BRD4.[4]

  • c-Met Kinase: The c-Met proto-oncogene is a receptor tyrosine kinase whose amplification drives several cancers. A series of[1][7][8]triazolo[4,3-a]pyridine derivatives were designed as selective c-Met inhibitors, with one lead compound demonstrating superior in vivo tumor inhibition in xenograft models compared to the reference drug SGX-523.[9]

  • Other Kinases: The versatility of the scaffold is further underscored by reports of its derivatives inhibiting other critical kinases, including Ataxia-Telangiectasia Mutated (ATM) kinase, Cyclin-Dependent Kinase 2 (CDK2), and PIM kinase, highlighting the broad applicability of this chemical core in oncology research.[5][10][12]

G cluster_0 Kinase Active Site cluster_1 Inhibition Mechanism ATP ATP Kinase Kinase Domain ATP->Kinase Binds Substrate Protein Substrate Signal_Transduction Signal Transduction (e.g., Proliferation) Substrate->Signal_Transduction Activates Kinase->Substrate Phosphorylates No_Phosphorylation No Phosphorylation Kinase->No_Phosphorylation Triazolo_Pyridine Triazolopyridine Inhibitor Triazolo_Pyridine->Kinase Competitively Binds (Blocks ATP) Blocked_Signal Blocked Signal (Apoptosis) No_Phosphorylation->Blocked_Signal Leads to G start Start: Synthesized Triazolopyridine Derivatives primary_screen Primary Screen: Single High-Dose (e.g., 10 µM) MTT Assay start->primary_screen inactive Inactive Compounds (>50% Viability) primary_screen->inactive active Active 'Hits' (<50% Viability) primary_screen->active Potent Activity dose_response Dose-Response Assay: 8-point dilution series Calculate IC50 active->dose_response selectivity Selectivity Panel: Test against Normal (non-cancerous) Cell Line dose_response->selectivity mechanism Mechanism of Action: Kinase Panel Screen, Western Blot for Pathways selectivity->mechanism Good Therapeutic Window lead Lead Compound for further optimization mechanism->lead

References

An In-depth Technical Guide to 4-Chloro-3H-triazolo[4,5-c]pyridine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazolopyridine Scaffold in Modern Chemistry

The fusion of triazole and pyridine rings creates the triazolopyridine scaffold, a heterocyclic system of significant interest in medicinal and materials chemistry.[1] This structural motif is present in a variety of biologically active compounds, including antibacterial, anti-inflammatory, and antiproliferative agents.[2] The arrangement of nitrogen atoms in the fused rings allows for diverse isomers, such as[1][3]triazolo[4,3-a]pyridine and[3][4]triazolo[4,5-c]pyridine, each with distinct chemical properties and applications.[1] The[3][4]triazolo[4,5-c]pyridine core, in particular, has emerged as a valuable building block in the synthesis of complex molecules, including those with potential as organic sensitizers for solar cells.[2] This guide focuses on a key derivative of this family, 4-Chloro-3H-triazolo[4,5-c]pyridine, delving into its history, synthesis, and role in modern research and development.

The Emergence of 4-Chloro-3H-triazolo[4,5-c]pyridine: A Historical Perspective

The specific "discovery" of 4-Chloro-3H-triazolo[4,5-c]pyridine is not marked by a singular, seminal publication but rather represents a logical progression in the exploration of triazolopyridine chemistry. The foundational work on the parent v-triazolo(4,5-c)pyridine ring system was underway by the mid-1970s, as evidenced by the work of May and Townsend on the synthesis of its nucleoside derivatives in 1976.[5] It is highly probable that the chlorinated analog, 4-Chloro-3H-triazolo[4,5-c]pyridine (CAS Number: 36258-82-9), was first synthesized during this period as a versatile chemical intermediate. The introduction of a chloro-substituent on the pyridine ring provides a reactive handle for nucleophilic substitution, making it an attractive precursor for generating a library of derivatives for structure-activity relationship (SAR) studies in drug discovery.

Early synthetic work on the broader[3][4]triazolo[4,5-c]pyridine system was described by Yutilov and Smolyar, contributing to the fundamental understanding of this heterocyclic family.[2] The primary and most enduring method for the synthesis of the triazolo[4,5-c]pyridine core involves the diazotization of an ortho-diaminopyridine.[3] This classic chemical transformation remains a cornerstone for the preparation of this important scaffold.

Synthesis and Characterization

The synthesis of 4-Chloro-3H-triazolo[4,5-c]pyridine is most commonly achieved through the diazotization of 2-chloro-3,4-diaminopyridine. This method is efficient and proceeds under well-established reaction conditions.

General Synthetic Pathway

The reaction proceeds via the in-situ formation of a diazonium salt from the 3-amino group of 2-chloro-3,4-diaminopyridine, which then undergoes intramolecular cyclization to form the fused triazole ring.

Synthesis of 4-Chloro-3H-triazolo[4,5-c]pyridine cluster_start Starting Material cluster_reagents Reagents cluster_product Product start 2-Chloro-3,4-diaminopyridine product 4-Chloro-3H-triazolo[4,5-c]pyridine start->product Diazotization & Cyclization reagents NaNO₂ (Sodium Nitrite) HCl (Hydrochloric Acid)

Caption: General synthesis of 4-Chloro-3H-triazolo[4,5-c]pyridine.

Detailed Experimental Protocol

The following protocol is a representative method for the synthesis of 4-Chloro-3H-triazolo[4,5-c]pyridine:

  • Dissolution of Starting Material: 2-chloro-3,4-diaminopyridine is dissolved in a suitable acidic aqueous medium, typically dilute hydrochloric acid.

  • Cooling: The reaction mixture is cooled to 0-5 °C in an ice bath. This is crucial for the stability of the intermediate diazonium salt.

  • Diazotization: A solution of sodium nitrite in water is added dropwise to the cooled solution of the diaminopyridine. The addition is maintained at a slow rate to control the temperature and the evolution of any gases.

  • Reaction Monitoring: The reaction is stirred at low temperature for a specified period, and its completion is monitored by techniques such as Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the product may precipitate from the reaction mixture. The solid is collected by filtration, washed with cold water to remove any inorganic salts, and then dried under vacuum.

  • Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of 4-Chloro-3H-triazolo[4,5-c]pyridine is provided in the table below.

PropertyValue
CAS Number 36258-82-9[6]
Molecular Formula C₅H₃ClN₄[7]
Molecular Weight 154.56 g/mol [7]
Appearance Off-white to light yellow solid
Melting Point 168-172 °C
Boiling Point 367.5±25.0 °C at 760 mmHg
Density 1.7±0.1 g/cm³

Characterization of the molecule is typically performed using standard spectroscopic techniques:

  • ¹H NMR: The proton NMR spectrum will show signals corresponding to the protons on the pyridine ring, with chemical shifts influenced by the electron-withdrawing nature of the fused triazole ring and the chlorine atom.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for each of the five carbon atoms in the heterocyclic system.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom.

Applications in Research and Development

The primary utility of 4-Chloro-3H-triazolo[4,5-c]pyridine lies in its role as a versatile building block in organic synthesis, particularly in the field of drug discovery. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.

Applications of 4-Chloro-3H-triazolo[4,5-c]pyridine cluster_core Core Compound cluster_applications Synthetic Applications cluster_derivatives Derivative Classes core 4-Chloro-3H-triazolo [4,5-c]pyridine amines Amino-derivatives core->amines + R₂NH ethers Ether-derivatives core->ethers + ROH thioethers Thioether-derivatives core->thioethers + RSH pharma Pharmaceutical Analogs materials Functional Materials amines->pharma ethers->pharma thioethers->pharma

Caption: Synthetic utility of 4-Chloro-3H-triazolo[4,5-c]pyridine.

This reactivity enables medicinal chemists to synthesize libraries of compounds for screening against various biological targets. For instance, the triazolopyridine and the closely related triazolopyrimidine scaffolds have been investigated for their potential as inhibitors of enzymes like Lysine-specific demethylase 1 (LSD1), which is a target in cancer therapy.[8] The ability to readily modify the 4-position of the triazolopyridine ring is crucial for optimizing the potency and selectivity of such inhibitors.

Conclusion

While the discovery of 4-Chloro-3H-triazolo[4,5-c]pyridine may not be a celebrated event in the history of chemistry, its enduring utility as a synthetic intermediate underscores its importance. Its straightforward synthesis from readily available precursors and the reactivity of its chloro-substituent have established it as a valuable tool for researchers in both academia and industry. As the demand for novel small molecules in drug discovery and materials science continues to grow, the strategic application of versatile building blocks like 4-Chloro-3H-triazolo[4,5-c]pyridine will undoubtedly continue to play a pivotal role in the development of new and innovative chemical entities.

References

A Theoretical and Computational Scrutiny of 4-Chloro-3H-triazolo[4,5-c]pyridine: An In-Depth Technical Guide

A Theoretical and Computational Scrutiny of 4-Chloro-3H-[1][2][3]triazolo[4,5-c]pyridine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical examination of 4-Chloro-3H-[1][2][3]triazolo[4,5-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. In the absence of direct experimental and computational studies on this specific isomer, this document leverages detailed theoretical analyses of closely related triazolopyridine isomers to project its structural, electronic, and spectroscopic properties. By employing established computational methodologies, such as Density Functional Theory (DFT), this guide offers valuable insights into the molecule's anticipated behavior, serving as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the triazolopyridine scaffold.

Introduction: The Triazolopyridine Scaffold in Drug Discovery

Triazolopyridine derivatives are a prominent class of heterocyclic compounds that have garnered substantial attention in pharmaceutical and clinical research. This diverse family of isomers, which includes[1][2][4]triazolo[1,5-a]pyridine,[1][2][4]triazolo[4,3-a]pyridine, and[1][2][3]triazolo[4,5-c]pyridine, forms the core of numerous biologically active agents.[1] These compounds have demonstrated a wide array of pharmacological activities, including antifungal, antibacterial, anticonvulsant, and antioxidant properties.[1] Notably, the well-known antidepressant Trazodone is a derivative of[1][2][4]triazolo[4,3-a]pyridine, highlighting the therapeutic potential embedded within this structural framework.[1]

The specific isomer, 4-Chloro-3H-[1][2][3]triazolo[4,5-c]pyridine, presents a unique substitution pattern that is anticipated to modulate its physicochemical and biological properties. The fusion of the triazole and pyridine rings, coupled with the electron-withdrawing chloro substituent, suggests a distinct electronic profile that could be exploited for targeted drug design. Theoretical and computational studies are invaluable for elucidating these properties at a molecular level, providing a rational basis for further experimental investigation.

Computational Methodology: A Framework for Theoretical Analysis

The theoretical investigation of triazolopyridine derivatives is predominantly carried out using quantum chemical calculations, with Density Functional Theory (DFT) being the most common and reliable method. The insights presented in this guide are based on methodologies reported in comprehensive studies of triazolopyridine isomers, which serve as a validated blueprint for our theoretical projections.[1][5]

Geometry Optimization and Vibrational Analysis

A crucial first step in the theoretical characterization of a molecule is the optimization of its geometry to find the most stable conformation. This is typically achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311G(2d,2p).[1] This level of theory has been shown to provide accurate geometric parameters for related triazolopyridine systems.[4] Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

Protocol 1: Geometry Optimization and Frequency Calculation

  • Input File Preparation: Construct the initial molecular structure of 4-Chloro-3H-[1][2][3]triazolo[4,5-c]pyridine using a molecular modeling software.

  • Computational Method Selection: Specify the B3LYP functional and the 6-311G(2d,2p) basis set in the input file for a quantum chemistry software package like GAUSSIAN.

  • Job Type: Set the calculation type to "Opt" (Optimization) followed by "Freq" (Frequency).

  • Execution: Run the calculation on a high-performance computing cluster.

  • Analysis: Verify the absence of imaginary frequencies in the output file to confirm a stable structure. Visualize the optimized geometry and the predicted vibrational modes.

GComputational Workflow for Theoretical AnalysisAInitial Molecular StructureBGeometry Optimization (DFT/B3LYP)A->BCFrequency CalculationB->CEElectronic Property Analysis (NBO, HOMO-LUMO)B->EDStructural & Spectroscopic PropertiesC->DFReactivity Prediction (MEP)E->F

Caption: A generalized workflow for the theoretical analysis of 4-Chloro-3H-[1][2][3]triazolo[4,5-c]pyridine.

Projected Theoretical Properties of 4-Chloro-3H-[1][2][3]triazolo[4,5-c]pyridine

Based on the computational analysis of its isomers, we can project the key theoretical properties of 4-Chloro-3H-[1][2][3]triazolo[4,5-c]pyridine.

Molecular Structure and Stability

The optimized geometry of 4-Chloro-3H-[1][2][3]triazolo[4,5-c]pyridine is expected to be nearly planar, with a slight deviation of the chloro substituent from the plane of the fused ring system. The fusion of the triazole and pyridine rings creates a rigid scaffold. The stability of the molecule can be further assessed through Natural Bond Orbital (NBO) analysis, which provides insights into intramolecular interactions and charge delocalization.[1] Significant stabilization energies (E(2)) arising from the interactions between lone pair orbitals of nitrogen and the antibonding orbitals of adjacent bonds are anticipated, contributing to the overall aromaticity and stability of the heterocyclic system.

Electronic Properties

The electronic character of 4-Chloro-3H-[1][2][3]triazolo[4,5-c]pyridine is of paramount importance for its potential biological activity. Key electronic properties include the distribution of atomic charges, the dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO).

Table 1: Projected Electronic Properties of 4-Chloro-3H-[1][2][3]triazolo[4,5-c]pyridine

PropertyProjected Value/CharacteristicSignificance
HOMO Energy Moderately lowIndicates the electron-donating ability; a lower energy suggests greater stability.
LUMO Energy LowRepresents the electron-accepting ability; a lower energy suggests higher reactivity towards nucleophiles.
HOMO-LUMO Gap ModerateA smaller energy gap is associated with higher chemical reactivity and lower kinetic stability.
Dipole Moment SignificantA non-zero dipole moment indicates a polar molecule, which can influence its solubility and intermolecular interactions.

The HOMO is expected to be localized primarily on the triazole ring and the nitrogen atoms of the pyridine ring, while the LUMO is anticipated to be distributed across the entire fused ring system, with significant contributions from the pyridine ring and the chloro-substituted carbon atom.[5] The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's reactivity and its potential as an electronic material.

Spectroscopic Profile

Theoretical calculations can predict the vibrational and electronic spectra of 4-Chloro-3H-[1][2][3]triazolo[4,5-c]pyridine, which can aid in its experimental identification and characterization.

  • Vibrational Spectroscopy (IR and Raman): The calculated vibrational frequencies can be correlated with experimental IR and Raman spectra. Characteristic bands for the C-Cl stretching, C=N stretching, and N-N stretching vibrations within the heterocyclic rings are expected to be prominent features.

  • Electronic Absorption Spectroscopy (UV-Vis): The electronic absorption spectrum, calculated using Time-Dependent DFT (TD-DFT), is predicted to show strong absorption bands in the UV region, corresponding to π → π* and n → π* electronic transitions within the aromatic system.[1]

Reactivity and Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. For 4-Chloro-3H-[1][2][3]triazolo[4,5-c]pyridine, the MEP surface is expected to show negative potential (red regions) around the nitrogen atoms of the triazole and pyridine rings, indicating their susceptibility to electrophilic attack and their ability to participate in hydrogen bonding.[6] Conversely, positive potential (blue regions) is anticipated around the hydrogen atoms and the chloro substituent.

GProjected Molecular Electrostatic Potential (MEP) Mapcluster_04-Chloro-3H-[1,2,3]triazolo[4,5-c]pyridinecluster_1ReactivityN1NN2NElectrophilic_AttackElectrophilic Attack SiteN1->Electrophilic_AttackH_Bond_AcceptorHydrogen Bond AcceptorN1->H_Bond_AcceptorN3NN2->Electrophilic_AttackN3->Electrophilic_AttackN_pyridineN (pyridine)Ring_HRing H'sN_pyridine->Electrophilic_AttackN_pyridine->H_Bond_AcceptorH_triazoleH (triazole)ClClNucleophilic_AttackPotential Nucleophilic Interaction SiteCl->Nucleophilic_Attack

Caption: A conceptual diagram illustrating the projected reactive sites on 4-Chloro-3H-[1][2][3]triazolo[4,5-c]pyridine based on its MEP.

Implications for Drug Design and Development

The theoretical insights into the properties of 4-Chloro-3H-[1][2][3]triazolo[4,5-c]pyridine have significant implications for its potential as a drug candidate.

  • Target Binding: The predicted distribution of electrostatic potential and the presence of hydrogen bond acceptors (the nitrogen atoms) suggest that this molecule can effectively interact with biological targets such as enzymes and receptors.

  • Structure-Activity Relationship (SAR) Studies: The theoretical data provides a baseline for understanding the effects of further structural modifications. For instance, replacing the chloro substituent with other functional groups would alter the electronic properties and could be systematically studied using computational methods to optimize biological activity.

  • Pharmacokinetic Properties: The polarity and charge distribution of the molecule, as predicted by theoretical calculations, can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

While direct experimental and theoretical data for 4-Chloro-3H-[1][2][3]triazolo[4,5-c]pyridine are currently limited, this technical guide provides a robust, theoretically grounded projection of its key molecular properties. By leveraging the detailed computational studies of its isomers, we have outlined its expected structural, electronic, spectroscopic, and reactive characteristics. This in-depth analysis serves as a valuable starting point for researchers, offering a rational framework for future experimental synthesis, characterization, and biological evaluation of this promising heterocyclic compound in the pursuit of novel therapeutic agents.

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Chloro-3H-triazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of 4-Chloro-3H-triazolo[4,5-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By dissecting the electronic properties of the fused triazolopyridine ring system and the influence of the chloro substituent, this document elucidates the probable centers of reactivity. This guide will serve as an essential resource for scientists engaged in the synthesis and functionalization of this and related molecular scaffolds, enabling the rational design of novel derivatives with tailored properties.

Introduction: The Chemical Landscape of 4-Chloro-3H-triazolo[4,5-c]pyridine

4-Chloro-3H-triazolo[4,5-c]pyridine is a fused heterocyclic system that marries the electronic characteristics of a pyridine ring with a 1,2,3-triazole ring.[1] The triazolopyridine core is a common motif in a variety of biologically active compounds.[1] The presence of a chlorine atom at the 4-position further modulates the electronic landscape of the molecule, creating distinct regions of electrophilicity and nucleophilicity. Understanding these reactive sites is paramount for the strategic chemical modification and elaboration of this scaffold in drug discovery and materials science applications.

This guide will delve into the electronic underpinnings of its reactivity, pinpointing the most probable sites for both electrophilic and nucleophilic attack. This analysis is built upon a synthesis of established principles of heterocyclic chemistry and the electronic effects of the constituent functionalities.

Electronic Architecture: A Tale of Two Rings and a Halogen

The reactivity of 4-Chloro-3H-triazolo[4,5-c]pyridine is governed by the interplay of the electron-withdrawing nature of the pyridine nitrogen, the electronic character of the fused triazole ring, and the inductive and mesomeric effects of the chlorine substituent.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the α (2- and 6-) and γ (4-) positions. The fusion of the triazole ring, another electron-deficient system, further accentuates this characteristic. The three nitrogen atoms of the triazole ring also possess lone pairs of electrons, which can impart nucleophilic character to the molecule.

The chlorine atom at the 4-position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). In the context of the pyridine ring, the inductive effect typically dominates, further depleting electron density at the carbon atom to which it is attached.

Below is a diagram illustrating the key electronic influences within the 4-Chloro-3H-triazolo[4,5-c]pyridine molecule.

Caption: Key electronic factors influencing reactivity.

Nucleophilic Hotspots: Targeting Electron-Deficient Centers

The primary site for nucleophilic attack on 4-Chloro-3H-triazolo[4,5-c]pyridine is predicted to be the carbon atom bearing the chlorine substituent (C4). This heightened reactivity is a direct consequence of the powerful electron-withdrawing effects of the adjacent pyridine nitrogen and the fused triazole ring, which polarize the C-Cl bond and stabilize the intermediate formed during nucleophilic aromatic substitution (SNAr).

The nitrogen atom in a pyridine ring makes the carbon-chlorine bond more susceptible to nucleophilic attack, particularly when the chlorine is at the 2- or 4-position.[2] In 4-chloropyridine, the para-positioning of the chlorine relative to the nitrogen allows for effective resonance stabilization of the transition state during nucleophilic substitution.[3] This principle is expected to be amplified in the triazolopyridine system.

The probable mechanism for nucleophilic aromatic substitution at the C4 position is depicted below:

SNAr_Mechanism A Nucleophile (Nu-) approaches 4-Chloro-3H-triazolo[4,5-c]pyridine B Formation of Meisenheimer-like intermediate (anionic σ-complex) A->B Attack at C4 C Departure of Chloride ion (Cl-) B->C Re-aromatization D Product: 4-substituted- 3H-triazolo[4,5-c]pyridine C->D

Caption: Generalized SNAr mechanism at the C4 position.

Experimental Validation: A Protocol for Nucleophilic Substitution

To experimentally validate the high reactivity of the C4 position, a nucleophilic substitution reaction can be performed using a common nucleophile such as sodium methoxide.

Protocol: Synthesis of 4-Methoxy-3H-triazolo[4,5-c]pyridine

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Chloro-3H-triazolo[4,5-c]pyridine (1.0 eq) in anhydrous methanol (MeOH).

  • Reagent Addition: To this solution, add sodium methoxide (1.2 eq) portion-wise at room temperature. The causality for using a slight excess of the nucleophile is to ensure complete conversion of the starting material.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The choice of refluxing in methanol provides sufficient thermal energy to overcome the activation barrier for the SNAr reaction and also serves as the solvent.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The aqueous work-up is necessary to remove inorganic salts.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-methoxy-3H-triazolo[4,5-c]pyridine.

  • Characterization: Confirm the structure of the product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The disappearance of the starting material and the appearance of a new methoxy signal in the NMR spectra will validate the substitution.

Electrophilic Frontiers: The Role of the Triazole Nitrogens

While the fused ring system is generally electron-deficient, the nitrogen atoms of the 1,2,3-triazole ring possess lone pairs of electrons, rendering them nucleophilic and thus, primary targets for electrophilic attack. The specific nitrogen atom that acts as the nucleophile can depend on steric factors and the nature of the electrophile.

In related 1,2,3-triazole systems, electrophilic attack, such as alkylation or acylation, is known to occur on the nitrogen atoms. The reactivity of N-unsubstituted 1,2,3-triazoles with electrophiles often leads to the formation of N1- or N2-substituted products.

The pyridine nitrogen is generally less reactive towards electrophiles in this fused system due to its involvement in the aromatic sextet and the overall electron-deficient nature of the pyridine ring. However, under forcing conditions or with highly reactive electrophiles, reaction at the pyridine nitrogen cannot be entirely ruled out.

The potential sites for electrophilic attack are illustrated in the following diagram:

Caption: Likely nitrogen atoms for electrophilic attack.

Summary of Reactive Sites

The following table summarizes the predicted electrophilic and nucleophilic sites of 4-Chloro-3H-triazolo[4,5-c]pyridine and the rationale behind these predictions.

SiteType of ReactivityRationale
C4-Carbon Electrophilic (susceptible to nucleophilic attack)Activated by the strong electron-withdrawing effects of the pyridine nitrogen and the fused triazole ring. The chloro group is a good leaving group for SNAr reactions.[2][3]
Triazole Nitrogens Nucleophilic (reactive towards electrophiles)Possess lone pairs of electrons, making them the most electron-rich centers in the molecule and thus prone to attack by electrophiles.
Pyridine Ring Carbons (other than C4) Low Electrophilic ReactivityThe electron-deficient nature of the pyridine ring deactivates it towards electrophilic aromatic substitution.
Pyridine Nitrogen Low Nucleophilic ReactivityThe lone pair is part of the aromatic system, and the overall electron deficiency of the ring reduces its nucleophilicity.

Conclusion: A Roadmap for Synthetic Innovation

This in-depth technical guide has provided a reasoned analysis of the electrophilic and nucleophilic sites of 4-Chloro-3H-triazolo[4,5-c]pyridine. The C4 position is identified as the primary electrophilic center, highly activated for nucleophilic aromatic substitution. Conversely, the nitrogen atoms of the fused triazole ring are the principal nucleophilic sites, poised for reaction with a variety of electrophiles.

This understanding provides a strategic framework for the chemical modification of this important heterocyclic scaffold. By targeting these specific reactive centers, researchers and drug development professionals can efficiently synthesize novel derivatives with diverse functionalities, paving the way for the discovery of new therapeutic agents and advanced materials. The proposed experimental protocol offers a practical starting point for the exploration of the rich chemistry of 4-Chloro-3H-triazolo[4,5-c]pyridine.

References

A Technical Guide to the Preliminary Bioassay Screening of 4-Chloro-3H-triazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The triazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] 4-Chloro-3H-triazolo[4,5-c]pyridine is a versatile synthetic intermediate that offers multiple avenues for chemical modification, making it an attractive starting point for drug discovery campaigns.[3] This guide provides a comprehensive, field-proven framework for the initial biological evaluation of this compound. We will detail a tiered, multi-parametric screening strategy designed to efficiently characterize its cytotoxic profile and elucidate its potential mechanism of action by probing its effects on key cellular signaling pathways. The methodologies described herein are grounded in established principles of drug discovery and are designed to generate robust, decision-driving data for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Screening 4-Chloro-3H-triazolo[4,5-c]pyridine

The fusion of a triazole and a pyridine ring creates a unique heterocyclic system with a rich chemical landscape. Triazolopyridine derivatives have demonstrated a wide spectrum of biological activities, acting as inhibitors of targets such as kinases, the bromodomain-containing protein 4 (BRD4), and microbial enzymes.[4][5][6] The subject of this guide, 4-Chloro-3H-triazolo[4,5-c]pyridine (CAS No. 36258-82-9), is a key building block for creating libraries of more complex molecules.[7][] The chloro-substituent at the 4-position is a prime site for nucleophilic aromatic substitution, allowing for rapid diversification to explore structure-activity relationships (SAR).[3]

Given the known biological potential of the core scaffold, a systematic preliminary screening is the logical first step to unlock the therapeutic potential of novel derivatives based on this structure. The objective is not to be exhaustive, but to be strategic: to efficiently identify any significant biological activity and establish a foundation for subsequent, more focused hit-to-lead optimization efforts.[9][10]

Table 1: Physicochemical Properties of 4-Chloro-3H-triazolo[4,5-c]pyridine

Property Value Source
CAS Number 36258-82-9 [11]
Molecular Formula C₅H₃ClN₄ [11]
Molecular Weight 154.56 g/mol [11]
XLogP3 0.9 [11]

| PSA | 54.5 Ų |[11] |

A Tiered Approach to Preliminary Screening

A hierarchical screening cascade is the most resource-efficient strategy in early drug discovery.[12] This approach uses broad, cost-effective assays in the initial tier to filter out inactive or non-specifically toxic compounds, reserving more complex and resource-intensive assays for a smaller number of promising hits.

G cluster_0 Screening Cascade T0 Compound Acquisition 4-Chloro-3H-triazolo[4,5-c]pyridine T1 Tier 1: Foundational Screening General Cytotoxicity Assay (MTT) T0->T1 Assess broad cellular impact T2 Tier 2: Target Class Identification (Parallel Screening) T1->T2 Advance compounds with acceptable therapeutic window T3 Tier 3: Hit Validation Dose-Response & IC50 Determination T2->T3 Confirm on-target activity T4 Outcome Prioritized Hits for Lead Optimization T3->T4 Select potent and selective hits

Caption: A tiered workflow for preliminary bioassay screening.

Tier 1: General Cytotoxicity and Viability Assessment

Causality: Before investigating specific mechanisms, it is critical to determine the general effect of the compound on cell health. A potent inhibitor of a specific target is of little value if it is indiscriminately cytotoxic at the same concentration. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability and proliferation.[13][14] Metabolically active cells, primarily through the action of NAD(P)H-dependent oxidoreductase enzymes, reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of viable cells.

G MTT MTT (Yellow, Water-Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Reduction Enzyme Mitochondrial Dehydrogenases (in Viable Cells) Enzyme->MTT Catalyzes

Caption: The core principle of the MTT cell viability assay.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-Chloro-3H-triazolo[4,5-c]pyridine in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Treatment: Remove the medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, until purple precipitate is visible.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.[13]

  • Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (defined as 100% viability).

Table 2: Illustrative Cytotoxicity Data for 4-Chloro-3H-triazolo[4,5-c]pyridine

Concentration (µM) MCF-7 (% Viability) A549 (% Viability) HCT116 (% Viability)
Vehicle Control 100.0 ± 4.5 100.0 ± 5.1 100.0 ± 3.9
0.1 98.2 ± 5.2 99.1 ± 4.8 101.5 ± 4.1
1 95.6 ± 4.1 97.4 ± 3.9 98.2 ± 5.5
10 88.3 ± 6.0 91.2 ± 5.3 75.4 ± 6.8
50 52.1 ± 7.1 65.8 ± 6.2 41.3 ± 5.9

| 100 | 21.7 ± 4.9 | 33.5 ± 5.0 | 15.9 ± 3.8 |

Tier 2: Target Class Identification

Compounds showing interesting activity in the Tier 1 screen (e.g., selective cytotoxicity or moderate, non-lethal anti-proliferative effects) are advanced to Tier 2. Here, the goal is to generate hypotheses about the compound's mechanism of action by screening it against assays representing major target families known to be modulated by triazolopyridine derivatives.[4][5]

Kinase Inhibition Screening

Causality: Protein kinases are a major class of drug targets, particularly in oncology, and their dysregulation is a hallmark of many cancers.[16] The triazolopyridine scaffold is a known "hinge-binding" motif present in many kinase inhibitors. A logical next step is to assess the compound's ability to inhibit kinase activity. A cellular phosphorylation assay provides a physiologically relevant context by measuring the inhibition of a specific phosphorylation event downstream of a target kinase within intact cells.[17]

G cluster_pathway Generic Kinase Signaling Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Kinase Target Kinase (e.g., MEK, AKT) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Compound 4-Chloro-3h-triazolo [4,5-c]pyridine Compound->Kinase Inhibits

Caption: Inhibition of a kinase cascade by a test compound.

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., A549) and starve overnight in a low-serum medium to reduce basal kinase activity. Pre-treat cells with various concentrations of 4-Chloro-3H-triazolo[4,5-c]pyridine for 1-2 hours.

  • Stimulation: Stimulate the signaling pathway by adding a relevant growth factor (e.g., EGF or FGF) for 15-30 minutes.

  • Cell Lysis: Wash cells with cold PBS and lyse with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • ELISA: Use a sandwich ELISA kit specific for a phosphorylated substrate of a key kinase (e.g., Phospho-ERK for the MAPK pathway, or Phospho-AKT for the PI3K pathway).

  • Detection: Add a detection antibody and substrate, then measure the resulting colorimetric or fluorescent signal. The signal intensity is proportional to the amount of phosphorylated substrate.

  • Analysis: Quantify the percent inhibition of phosphorylation at each compound concentration relative to the stimulated vehicle control.

Table 3: Illustrative Kinase Panel Screening Data (% Inhibition at 10 µM)

Kinase Target % Inhibition Kinase Family
EGFR 12.4 Tyrosine Kinase
VEGFR2 78.9 Tyrosine Kinase
CDK2 8.1 Ser/Thr Kinase
AKT1 65.3 Ser/Thr Kinase
p38α 15.5 Ser/Thr Kinase

| BRD4 | 22.0 | Bromodomain |

GPCR Functional Screening

Causality: G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are targets for a significant portion of all approved drugs.[18] They mediate cellular responses to a vast array of external signals. A compound could interfere with this signaling. Functional assays that measure the downstream accumulation of second messengers (like cAMP for Gs/Gi-coupled receptors or Ca²⁺ for Gq-coupled receptors) are a direct way to assess a compound's agonist or antagonist activity at a GPCR.[19][20]

G cluster_pathway Generic GPCR Signaling (Gq Pathway) Ligand Agonist Receptor GPCR Ligand->Receptor G_Protein Gq Protein Receptor->G_Protein Activates Effector Phospholipase C (PLC) G_Protein->Effector Activates Second_Messenger IP3 / Ca²⁺ (Second Messengers) Effector->Second_Messenger Generates Response Cellular Response Second_Messenger->Response Compound 4-Chloro-3h-triazolo [4,5-c]pyridine Compound->Receptor Antagonizes

Caption: Antagonism of a GPCR signaling pathway by a test compound.

  • Cell Preparation: Use a cell line stably expressing a Gq-coupled receptor of interest (e.g., HEK293 cells with the M1 muscarinic receptor). Plate cells in a 96- or 384-well black, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Addition: To test for antagonist activity, add 4-Chloro-3H-triazolo[4,5-c]pyridine at various concentrations and incubate for 15-30 minutes.

  • Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence.

  • Agonist Stimulation: Inject a known agonist for the receptor (e.g., carbachol for M1) at a concentration that elicits a sub-maximal response (EC₈₀).

  • Data Acquisition: Immediately begin recording fluorescence intensity over time (typically 1-2 minutes). An increase in fluorescence indicates a rise in intracellular calcium.

  • Analysis: Calculate the inhibition of the agonist-induced calcium signal by the test compound.

Tier 3: Hit Validation and Dose-Response Analysis

Compounds that show significant and selective activity in Tier 2 assays are considered "hits." The final step in this preliminary screen is to validate these hits by determining their potency. This is achieved by generating a full dose-response curve and calculating the half-maximal inhibitory or effective concentration (IC₅₀ or EC₅₀).[21]

Experimental Protocol: Dose-Response Curve Generation
  • Select Assay: Choose the assay from Tier 2 in which the compound showed the most promising activity (e.g., the VEGFR2 cellular phosphorylation assay).

  • Concentration Range: Prepare a more detailed, 10-point serial dilution of the compound, typically using a 1:3 dilution factor, bracketing the concentration that showed activity in Tier 2.

  • Perform Assay: Run the selected assay as previously described with this detailed concentration range.

  • Data Analysis: Plot the percent inhibition (Y-axis) against the log of the compound concentration (X-axis). Fit the data to a four-parameter logistic (4PL) equation to derive the IC₅₀ value.[21]

Table 4: Illustrative Dose-Response Data and IC₅₀ Calculation for a Validated Hit

Log [Compound] (M) % Inhibition (VEGFR2)
-8.0 5.2
-7.5 11.8
-7.0 25.4
-6.5 48.9
-6.0 75.1
-5.5 92.3
-5.0 98.1

| Calculated IC₅₀ | 3.2 µM (pIC₅₀ = 5.5) |

Conclusion and Future Directions

This technical guide outlines a logical and efficient workflow for the preliminary biological screening of 4-Chloro-3H-triazolo[4,5-c]pyridine. By progressing from broad cytotoxicity assessment to specific target-class screening and finally to potency determination, this strategy allows researchers to rapidly identify and validate meaningful biological activity. A compound that, for instance, demonstrates an IC₅₀ of 3.2 µM against VEGFR2 phosphorylation with minimal cytotoxicity below 50 µM would be a high-priority candidate for a full-scale lead optimization program. Subsequent efforts would focus on SAR studies to improve potency and selectivity, as well as comprehensive ADME/Tox profiling.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Chloro-3H-triazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-3H-triazolo[4,5-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is found in a variety of biologically active molecules, including potent anticonvulsants and inhibitors of enzymes such as hypoxia-inducible factor prolylhydroxylase domain-1 (PHD-1).[1][2] The strategic placement of the chlorine atom at the 4-position provides a versatile handle for further functionalization, making it a valuable building block for the synthesis of compound libraries. This document provides a detailed guide for researchers, scientists, and drug development professionals on the primary and alternative methods for the synthesis of this important scaffold.

Comparative Overview of Synthetic Strategies

The synthesis of 4-Chloro-3H-triazolo[4,5-c]pyridine can be approached through several strategic pathways. The most common and direct method involves the diazotization of a diaminopyridine precursor followed by chlorination. An alternative, though less direct, route could involve the construction of the triazole ring onto a pre-functionalized pyridine core.

Strategy Key Precursors Key Reactions Advantages Disadvantages
Method 1: Diazotization of Diaminopyridine 3,4-DiaminopyridineDiazotization, ChlorinationDirect, Well-establishedHandling of diazotization reagents requires care.
Method 2: Cyclization of a Hydrazinopyridine Derivative 2-Chloro-3-hydrazinopyridineCyclization with a one-carbon sourceAvoids diazotizationAvailability of the starting hydrazinopyridine.

This guide will focus on providing a detailed protocol for the more established and widely applicable diazotization route (Method 1).

Method 1: Synthesis via Diazotization of 3,4-Diaminopyridine

This synthetic approach is a two-step process that begins with the formation of the triazolo[4,5-c]pyridine ring system, followed by the introduction of the chlorine atom at the 4-position.

Synthetic Pathway Overview

Synthesis of 4-Chloro-3H-triazolo[4,5-c]pyridine cluster_0 Step 1: Diazotization cluster_1 Step 2: Chlorination A 3,4-Diaminopyridine B 3H-triazolo[4,5-c]pyridine A->B NaNO2, HCl C 3H-triazolo[4,5-c]pyridine D 4-Chloro-3H-triazolo[4,5-c]pyridine C->D POCl3

Caption: Two-step synthesis of 4-Chloro-3H-triazolo[4,5-c]pyridine.

Experimental Protocol: Step 1 - Synthesis of 3H-triazolo[4,5-c]pyridine

This step involves the diazotization of 3,4-diaminopyridine to form the fused triazole ring. The formation of 1,2,3-triazoles via diazotization of ortho-diamines is a well-established reaction in heterocyclic chemistry.[3]

Materials and Equipment:
  • 3,4-Diaminopyridine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • pH paper or pH meter

Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-diaminopyridine in a solution of hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice bath with continuous stirring.

  • Diazotization: While maintaining the temperature between 0-5 °C, slowly add a solution of sodium nitrite in deionized water dropwise to the reaction mixture. The addition should be controlled to prevent a rapid rise in temperature.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 1-2 hours after the complete addition of the sodium nitrite solution. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization and Isolation: Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate out of the solution.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the product, 3H-triazolo[4,5-c]pyridine, under vacuum to a constant weight.

Experimental Protocol: Step 2 - Synthesis of 4-Chloro-3H-triazolo[4,5-c]pyridine

The second step is the chlorination of the newly formed triazolo[4,5-c]pyridine. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this type of transformation.

Materials and Equipment:
  • 3H-triazolo[4,5-c]pyridine (from Step 1)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Separatory funnel

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) for drying

  • Rotary evaporator

Procedure:
  • Reaction Setup: In a round-bottom flask, suspend 3H-triazolo[4,5-c]pyridine in phosphorus oxychloride. Add a catalytic amount of N,N-dimethylformamide. Equip the flask with a reflux condenser. Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • Chlorination: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice in a beaker. This should be done in an ice bath to control the exothermic reaction.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate. Perform the extraction multiple times to ensure complete recovery of the product.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude 4-Chloro-3H-triazolo[4,5-c]pyridine can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Technique Expected Observations
¹H NMR Aromatic protons of the pyridine ring.
¹³C NMR Carbons of the triazolopyridine core.
Mass Spectrometry Molecular ion peak corresponding to the mass of 4-Chloro-3H-triazolo[4,5-c]pyridine.
Melting Point A sharp melting point indicates high purity.

Safety Precautions

  • Always work in a well-ventilated fume hood, especially when handling phosphorus oxychloride and concentrated acids.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Diazotization reactions can be exothermic and produce nitrogen gas. Ensure proper temperature control and pressure equalization.

  • Exercise caution when quenching phosphorus oxychloride with water/ice, as the reaction is highly exothermic and releases HCl gas.

References

The Versatile Scaffold: Application Notes and Protocols for 4-Chloro-3H-triazolo[4,5-c]pyridine in Medicinal Chemistry

The Versatile Scaffold: Application Notes and Protocols for 4-Chloro-3H-[1][2][3]triazolo[4,5-c]pyridine in Medicinal Chemistry

Introduction: The Strategic Importance of the Triazolopyridine Core

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents has led to the exploration of a vast chemical space. Within this expanse, certain heterocyclic scaffolds have emerged as "privileged structures," demonstrating the ability to bind to a variety of biological targets and serve as a foundation for the development of potent and selective drugs. The[1][2][3]triazolo[4,5-c]pyridine core is one such scaffold, prized for its unique electronic properties, hydrogen bonding capabilities, and structural rigidity. Its utility is significantly enhanced by the introduction of a chlorine atom at the 4-position, creating the highly versatile building block: 4-Chloro-3H-[1][2][3]triazolo[4,5-c]pyridine .

This reactive handle opens a gateway for a multitude of chemical transformations, allowing for the strategic introduction of diverse functionalities. This versatility has positioned 4-Chloro-3H-[1][2][3]triazolo[4,5-c]pyridine as a cornerstone in the synthesis of a new generation of kinase inhibitors and other targeted therapies.[4][5] This guide provides an in-depth exploration of the synthesis and application of this pivotal intermediate, offering detailed protocols and mechanistic insights for researchers at the forefront of drug discovery.

Synthesis of 4-Chloro-3H-[1][2][3]triazolo[4,5-c]pyridine: A Plausible and Detailed Protocol

Proposed Synthetic Pathway

The synthesis logically commences with a commercially available or readily synthesized diaminopyridine, which is then subjected to diazotization and cyclization.

Synthesis_of_4-Chloro-3H-[1,2,3]triazolo[4,5-c]pyridinestart4-Chloro-2,3-diaminopyridinereagents1. NaNO2, HCl (aq)2. 0-5 °Cstart->reagentsDiazotization & CyclizationproductThis compoundreagents->product

Caption: Proposed synthetic route to 4-Chloro-3H-[1][2][3]triazolo[4,5-c]pyridine.

Experimental Protocol: Synthesis of 4-Chloro-3H-[1][2][3]triazolo[4,5-c]pyridine

This protocol is a well-reasoned adaptation of established diazotization procedures for the formation of fused triazole systems.[6]

Materials:

  • 4-Chloro-2,3-diaminopyridine (1.0 eq)

  • Sodium nitrite (NaNO₂) (1.2 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Standard glassware for work-up and purification

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, suspend 4-chloro-2,3-diaminopyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and deionized water (e.g., 1:5 v/v) at room temperature.

  • Cooling: Cool the suspension to 0-5 °C using an ice bath with constant stirring. It is crucial to maintain this temperature range throughout the addition of sodium nitrite to prevent the decomposition of the diazonium salt intermediate.

  • Diazotization and Cyclization: Dissolve sodium nitrite (1.2 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the cooled suspension of the diaminopyridine hydrochloride salt via a dropping funnel over a period of 30-60 minutes. The reaction is typically accompanied by a color change.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 1-2 hours after the complete addition of the sodium nitrite solution. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up: Once the reaction is complete, carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Perform this step in the ice bath as the neutralization is exothermic.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to yield the crude product. The crude 4-Chloro-3H-[1][2][3]triazolo[4,5-c]pyridine can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Application Notes: The Utility of 4-Chloro-3H-[1][2][3]triazolo[4,5-c]pyridine in Medicinal Chemistry

The strategic placement of the chlorine atom at the 4-position of the triazolopyridine ring renders it susceptible to a variety of nucleophilic substitution and cross-coupling reactions. This reactivity is the cornerstone of its utility as a versatile building block in drug discovery.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the fused triazole ring and the pyridine nitrogen activates the C4-position towards nucleophilic attack. This allows for the facile displacement of the chloride with a range of nucleophiles, including amines, alcohols, and thiols.

SNAr_ReactionstartThis compoundproduct4-Substituted-[1,2,3]triazolo[4,5-c]pyridinestart->productS N ArnucleophileNucleophile (R-NH2, R-OH, R-SH)nucleophile->productconditionsBase, Solvent, Heat

Caption: General scheme for SNAr reactions of 4-Chloro-3H-[1][2][3]triazolo[4,5-c]pyridine.

This reaction is fundamental in the synthesis of numerous kinase inhibitors, where the introduced nucleophile often serves as a key pharmacophoric element for binding to the target protein.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent also serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These powerful transformations enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the introduction of a wide array of aryl, heteroaryl, and amino functionalities.

  • Suzuki-Miyaura Coupling: This reaction is instrumental for the introduction of aryl and heteroaryl groups, which are often crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[4][7][8]

  • Buchwald-Hartwig Amination: This reaction provides a highly efficient method for the synthesis of arylamines, a common motif in kinase inhibitors that often interact with the hinge region of the kinase domain.[3][9][10][11]

Cross_Coupling_Reactionscluster_0Suzuki-Miyaura Couplingcluster_1Buchwald-Hartwig Aminationstart_suzukiThis compoundreagents_suzukiR-B(OH)2, Pd catalyst, Basestart_suzuki->reagents_suzukiPd-catalyzed C-C bond formationproduct_suzuki4-Aryl-[1,2,3]triazolo[4,5-c]pyridinereagents_suzuki->product_suzukistart_buchwaldThis compoundreagents_buchwaldR-NH2, Pd catalyst, Base, Ligandstart_buchwald->reagents_buchwaldPd-catalyzed C-N bond formationproduct_buchwald4-Amino-[1,2,3]triazolo[4,5-c]pyridinereagents_buchwald->product_buchwald

Caption: Palladium-catalyzed cross-coupling reactions of 4-Chloro-3H-[1][2][3]triazolo[4,5-c]pyridine.

Detailed Protocols for Derivatization

The following protocols provide detailed, step-by-step methodologies for key transformations of 4-Chloro-3H-[1][2][3]triazolo[4,5-c]pyridine.

Protocol 1: Nucleophilic Aromatic Substitution with an Amine

Materials:

  • 4-Chloro-3H-[1][2][3]triazolo[4,5-c]pyridine (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or microwave reactor

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a solution of 4-Chloro-3H-[1][2][3]triazolo[4,5-c]pyridine (1.0 eq) in DMF or DMSO, add the desired amine (1.2 eq) followed by DIPEA (2.0 eq).

  • Heating: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Alternatively, the reaction can be performed in a microwave reactor at 120-150 °C for 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Washing and Drying: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Materials:

  • 4-Chloro-3H-[1][2][3]triazolo[4,5-c]pyridine (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-Chloro-3H-[1][2][3]triazolo[4,5-c]pyridine (1.0 eq), the boronic acid (1.5 eq), the palladium catalyst (5 mol%), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) to the flask.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 6-18 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Yields and Applications

The following table summarizes representative applications of the triazolopyridine scaffold in the development of kinase inhibitors, highlighting the importance of the functionalities introduced at the C4-position.

Target KinaseScaffoldKey C4-SubstituentBiological Activity (IC₅₀)Reference
Myeloperoxidase (MPO)TriazolopyridineSubstituted BenzylPotent and selective inhibition[1]
p38 MAP KinaseTriazolopyridine-oxazoleAryl groupsSub-micromolar inhibition[2][3][12]
Ataxia-Telangiectasia Mutated (ATM) Kinase[1][2][3]Triazolo[4,5-c]quinolineVarious substituted aminesNanomolar inhibition
PIM KinaseTriazolo[4,5-b]pyridineSubstituted aminesMicromolar inhibition[8]

Conclusion: A Gateway to Novel Therapeutics

4-Chloro-3H-[1][2][3]triazolo[4,5-c]pyridine stands as a testament to the power of strategic molecular design in medicinal chemistry. Its inherent reactivity, coupled with the biological relevance of the triazolopyridine scaffold, makes it an invaluable tool for the synthesis of novel and potent therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this versatile building block in their quest for the next generation of medicines.

protocol for Suzuki coupling with 4-Chloro-3h-triazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and In-Depth Protocol for the Suzuki-Miyaura Coupling of 4-Chloro-3h-triazolo[4,5-c]pyridine

Introduction: Unlocking a Privileged Scaffold in Drug Discovery

The triazolo[4,5-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, appearing in a range of compounds with diverse biological activities. The ability to functionalize this core via carbon-carbon bond formation is crucial for the exploration of new chemical space in drug discovery programs. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for creating C-C bonds, valued for its mild conditions and tolerance of a wide array of functional groups.[1][2]

This document provides a detailed application note and a foundational protocol for the Suzuki-Miyaura coupling of 4-Chloro-3h-triazolo[4,5-c]pyridine with various boronic acids and their derivatives. As an electron-deficient chloro-azaheterocycle, this substrate presents unique challenges, including the inherent low reactivity of the C-Cl bond and the potential for the Lewis basic nitrogen atoms to coordinate with and inhibit the palladium catalyst.[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but also the underlying scientific rationale for optimizing this critical transformation.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction for a challenging substrate like 4-Chloro-3h-triazolo[4,5-c]pyridine.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the triazolopyridine. This is often the rate-limiting step, especially for the strong C-Cl bond.[6] The use of bulky, electron-rich phosphine ligands is critical here, as they stabilize the Pd(0) species and promote the oxidative addition process.[7][8]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the Pd(II) complex. This step requires activation of the organoboron species by a base.[9][10] The base reacts with the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transfer of the R² group to the palladium center.[11][12]

  • Reductive Elimination: The two coupled organic fragments (R¹ and R²) are expelled from the palladium coordination sphere, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][13]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R¹-Pd(II)L₂-X OxAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal PdII_coupled R¹-Pd(II)L₂-R² Transmetal->PdII_coupled RedElim Reductive Elimination PdII_coupled->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (4-Chloro-3h-triazolo[4,5-c]pyridine) ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetal Activated by Base Base Base (e.g., K₃PO₄) Base->Transmetal

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Development: A Rational Approach

Coupling of heteroaryl chlorides requires carefully selected conditions to overcome their inherent lack of reactivity.[14] Modern palladium precatalysts, particularly those developed by the Buchwald group (e.g., G2, G3 precatalysts), have shown superior performance for these challenging substrates compared to traditional catalysts like Pd(PPh₃)₄.[8] They offer greater air and moisture stability and generate the active Pd(0) species in a controlled manner.

Recommended Starting Protocol

This protocol is a robust starting point for the coupling of 4-Chloro-3h-triazolo[4,5-c]pyridine with a generic arylboronic acid. Optimization may be required depending on the specific boronic acid used.

Materials and Reagents:

  • 4-Chloro-3h-triazolo[4,5-c]pyridine (1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.2–1.5 equiv)

  • Palladium Precatalyst: XPhos Pd G2 (1–3 mol%)

  • Base: Potassium Phosphate (K₃PO₄), tribasic, anhydrous powder (2.0–3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v), deoxygenated

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite® for filtration

  • Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Reaction vessel (e.g., round-bottom flask or microwave vial) with a magnetic stir bar

  • Condenser (if heating conventionally)

  • Inert atmosphere setup (Schlenk line or glovebox)

  • Heating mantle or oil bath with temperature control, or a microwave reactor

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash column chromatography system

Experimental Workflow

Experimental_Workflow start Start setup 1. Reaction Setup - Add solids (halide, boronic acid, base) to flask. - Seal and purge with inert gas. start->setup solvent 2. Add Solvents - Add deoxygenated dioxane and water. setup->solvent degas 3. Degas Mixture - Sparge with inert gas for 10-15 min. solvent->degas catalyst 4. Add Catalyst - Add XPhos Pd G2 under positive inert gas pressure. degas->catalyst reaction 5. Reaction - Heat to 80-110 °C. - Monitor by TLC or LC-MS. catalyst->reaction workup 6. Workup - Cool to RT. - Dilute with EtOAc. - Filter through Celite®. reaction->workup extraction 7. Extraction - Wash filtrate with water and brine. - Dry organic layer over MgSO₄. workup->extraction purification 8. Purification - Concentrate in vacuo. - Purify by flash column chromatography. extraction->purification end End Product purification->end

Figure 2: Step-by-step experimental workflow for the Suzuki coupling protocol.
Step-by-Step Procedure:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add 4-Chloro-3h-triazolo[4,5-c]pyridine (1.0 equiv), the arylboronic acid (1.3 equiv), and powdered K₃PO₄ (2.5 equiv).

    • Rationale: Using an excess of the boronic acid can help drive the reaction to completion. K₃PO₄ is an effective base for challenging couplings and is generally compatible with a wide range of functional groups.[14]

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

    • Rationale: The active Pd(0) catalyst and some phosphine ligands are sensitive to oxygen, which can lead to catalyst deactivation.[7]

  • Solvent Addition: Through the septum, add deoxygenated 1,4-dioxane and water (e.g., 5:1 ratio, to achieve a 0.1 M concentration relative to the limiting reagent).

    • Rationale: A mixture of an organic solvent and water is often necessary. Dioxane or THF solubilizes the organic reagents, while water is needed to dissolve the inorganic base and facilitate the formation of the active boronate species.[5] The solvent must be deoxygenated (e.g., by sparging with argon for 15-30 minutes) to prevent catalyst oxidation.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the XPhos Pd G2 precatalyst (2 mol%).

    • Rationale: XPhos is a bulky, electron-rich biaryl phosphine ligand that is highly effective for the coupling of aryl chlorides.[4][8] The G2 precatalyst is air-stable and easy to handle.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C (or as determined by optimization). Stir vigorously for 4-24 hours.

    • Rationale: Higher temperatures are typically required for activating C-Cl bonds. The reaction progress should be monitored periodically (e.g., every 2-4 hours) by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts. Wash the pad with additional ethyl acetate.[13]

    • Rationale: Filtration removes insoluble materials and spent catalyst, simplifying the subsequent extraction.

  • Extraction and Drying: Transfer the filtrate to a separatory funnel. Wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Rationale: This standard procedure removes the aqueous phase, residual water, and water-soluble impurities.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

    • Rationale: Chromatography is typically required to separate the desired product from unreacted boronic acid, homocoupled byproducts, and other impurities.[7]

Optimization and Key Parameters

For challenging substrates, a screening of reaction parameters is often necessary to achieve optimal results.

ParameterRecommended Starting PointAlternatives & ConsiderationsRationale
Catalyst XPhos Pd G2 (2 mol%)SPhos Pd G2, RuPhos Pd G2, Pd(OAc)₂/ligand, Pd₂(dba)₃/ligand.[7][11]Bulky, electron-rich biaryl phosphine ligands are essential for activating the C-Cl bond. Precatalysts offer convenience and reproducibility.[8]
Ligand (Included in precatalyst)XPhos, SPhos, RuPhos, P(t-Bu)₃.The choice of ligand is critical and highly substrate-dependent. It influences both the oxidative addition and reductive elimination steps.[11]
Base K₃PO₄ (2.5 equiv)K₂CO₃, Cs₂CO₃, KF.[10]The base strength and solubility affect the rate of transmetalation. K₃PO₄ is a strong, non-nucleophilic base suitable for many systems. Cs₂CO₃ is stronger but more expensive.
Solvent Dioxane/H₂O (5:1)Toluene/H₂O, 2-MeTHF/H₂O, DMF.[5]Solvent choice impacts solubility and reaction temperature. Aprotic polar solvents are common.
Temperature 100 °C80–120 °C (conventional), up to 150 °C (microwave).Higher temperatures are generally needed for aryl chlorides. Microwave heating can significantly reduce reaction times.[15]
Boron Reagent Boronic Acid (1.3 equiv)Boronic Pinacol Ester, MIDA Boronate, K-organotrifluoroborate.Esters and trifluoroborates can offer enhanced stability and different reactivity profiles compared to boronic acids.[11][14]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Inappropriate ligand/base combination.1. Ensure rigorous inert atmosphere techniques.2. Increase temperature in 10 °C increments.3. Screen alternative ligands (e.g., SPhos) and bases (e.g., Cs₂CO₃).
Protodeboronation 1. Boronic acid instability.2. Presence of excess water or acidic impurities.1. Use a boronic pinacol ester instead of the acid.2. Use anhydrous base and solvents. Add the boronic acid later in the reaction sequence if possible.[5]
Homocoupling of Boronic Acid 1. Oxygen present in the reaction.2. High catalyst loading or temperature.1. Thoroughly degas all solvents and the reaction mixture.2. Reduce catalyst loading or reaction temperature once conversion starts.
Dehalogenation of Starting Material 1. Presence of reducing agents.2. Certain ligand/base combinations can promote this side reaction.1. Ensure high purity of reagents.2. Try a different base (e.g., KF instead of K₃PO₄) or solvent system.[16]
Difficult Purification 1. Residual boronic acid/ester.2. Co-eluting byproducts.1. Perform an aqueous base wash (e.g., 1M NaOH) during workup to remove excess boronic acid.2. Optimize chromatography conditions (different solvent system or silica treatment).

Safety Precautions

  • Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust.

  • Solvents: 1,4-Dioxane is a suspected carcinogen and can form explosive peroxides. Use only fresh, inhibitor-stabilized dioxane and always work in a fume hood.

  • Bases: Strong bases like K₃PO₄ are corrosive and can cause burns. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Pressurized Reactions: When using sealed vessels or microwave reactors, do not exceed the recommended fill volume (typically less than 2/3 full) to avoid over-pressurization. Always use a blast shield.[17]

Conclusion

The Suzuki-Miyaura cross-coupling of 4-Chloro-3h-triazolo[4,5-c]pyridine is a highly valuable transformation for the synthesis of novel compounds in pharmaceutical and materials science. While the electron-deficient and heterocyclic nature of the substrate presents challenges, a successful outcome can be reliably achieved through the rational selection of a modern palladium precatalyst system, an appropriate base, and carefully controlled, inert reaction conditions. The protocol and guidelines presented here serve as a comprehensive starting point for researchers to effectively utilize this powerful reaction, enabling the rapid diversification of this important molecular scaffold.

References

Application Notes and Protocols: Derivatization of 4-Chloro-3H-triazolo[4,5-c]pyridine for the Development of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazolopyridine Scaffold as a Privileged Structure in Kinase Inhibition

The[1][2][3]triazolo[4,5-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its role in the development of various kinase inhibitors. Its rigid, planar structure and the strategic placement of nitrogen atoms allow for critical hydrogen bonding interactions within the ATP-binding pocket of numerous kinases. This makes it a "privileged scaffold" for designing targeted therapies. The 4-chloro substituent on this core serves as a versatile chemical handle, enabling a wide array of derivatization strategies to explore the structure-activity relationship (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth exploration of the derivatization of 4-Chloro-3H-triazolo[4,5-c]pyridine, focusing on its application in the discovery of inhibitors for key kinase families, including Janus Kinases (JAKs), Phosphoinositide 3-kinases (PI3Ks), and Vascular Endothelial Growth Factor Receptors (VEGFRs). We will detail the synthesis of the core scaffold and provide step-by-step protocols for its derivatization via modern cross-coupling reactions and nucleophilic aromatic substitution.

Part 1: Synthesis of the Core Scaffold: 4-Chloro-3H-triazolo[4,5-c]pyridine

A robust and scalable synthesis of the 4-Chloro-3H-triazolo[4,5-c]pyridine starting material is paramount for any drug discovery campaign. While direct literature procedures for this specific molecule are sparse, a reliable route can be extrapolated from the synthesis of structurally related azabenzotriazoles. The proposed synthesis begins with commercially available 2,3-dichloro-4-nitropyridine.

Proposed Synthetic Pathway

Synthesis_Workflow A 2,3-Dichloro-4-nitropyridine B 3-Chloro-4-nitro-2-hydrazinopyridine A->B Hydrazine hydrate, Ethanol, Reflux C 4-Chloro-3H-triazolo[4,5-c]pyridine B->C Sodium nitrite, Aqueous Acid, 0°C to RT Suzuki_Coupling Start 4-Chloro-3H-triazolo[4,5-c]pyridine + Arylboronic Acid Conditions Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) Start->Conditions Reaction Setup Product 4-Aryl-3H-triazolo[4,5-c]pyridine Conditions->Product Heating (e.g., 90-100°C) JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 Receptor->JAK activates STAT STAT JAK->STAT phosphorylates (P) STAT->STAT Nucleus Nucleus STAT->Nucleus translocates to Gene Gene Transcription (Inflammation) Nucleus->Gene activates Inhibitor Triazolopyridine Inhibitor (e.g., Filgotinib) Inhibitor->JAK blocks ATP binding

References

Application Notes and Protocols for the Amination of 4-Chloro-3H-triazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminated Triazolopyridines in Drug Discovery

The 3H-triazolo[4,5-c]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. The introduction of an amino group at the 4-position of this nucleus can significantly modulate its physicochemical properties, enabling the formation of critical hydrogen bonds with biological targets and serving as a versatile synthetic handle for further molecular elaboration. The conversion of the readily available 4-Chloro-3H-triazolo[4,5-c]pyridine to its 4-amino counterpart is, therefore, a key transformation for the synthesis of libraries of novel compounds with potential therapeutic applications.

This application note provides detailed experimental protocols for the amination of 4-Chloro-3H-triazolo[4,5-c]pyridine, targeting researchers and scientists in the field of drug development. We will explore two robust and widely applicable methodologies: a classical Nucleophilic Aromatic Substitution (SNAr) and a modern palladium-catalyzed Buchwald-Hartwig amination. The causality behind the choice of reagents and reaction conditions will be discussed, providing a comprehensive guide for the successful synthesis and characterization of 4-Amino-3H-triazolo[4,5-c]pyridine.

Materials and Reagents

Reagent/MaterialGradeSupplier
4-Chloro-3H-triazolo[4,5-c]pyridine≥98%Commercially Available
Ammonia solution (7N in Methanol)AnhydrousCommercially Available
Ammonium hydroxideACS ReagentCommercially Available
Palladium(II) acetate (Pd(OAc)₂)≥99.9%Commercially Available
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)≥97%Commercially Available
Sodium tert-butoxide (NaOtBu)≥97%Commercially Available
DioxaneAnhydrous, ≥99.8%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Dichloromethane (DCM)ACS ReagentCommercially Available
Ethyl acetate (EtOAc)ACS ReagentCommercially Available
Methanol (MeOH)ACS ReagentCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentCommercially Available
Celite®---Commercially Available

Safety Precautions

4-Chloro-3H-triazolo[4,5-c]pyridine: This compound is classified as a warning for causing skin and serious eye irritation, and may cause respiratory irritation.[1] Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[2] Avoid inhalation of dust.[2]

Palladium Catalysts and Ligands: These reagents can be toxic and should be handled with care in a fume hood.

Sodium tert-butoxide: This is a strong base and is corrosive. It is also moisture-sensitive. Handle in an inert atmosphere (e.g., under nitrogen or argon) and wear appropriate PPE.

Ammonia solutions: These are corrosive and have a strong odor. Work in a well-ventilated fume hood.

Pressurized Reactions: When using a sealed tube or autoclave, ensure it is properly rated for the intended temperature and pressure and use a blast shield.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Ammonia

This protocol describes a classical and often effective method for the amination of electron-deficient chloro-heterocycles. The pyridine-like nitrogen in the triazolopyridine ring system activates the 4-position towards nucleophilic attack.

Step-by-Step Experimental Procedure
  • Reaction Setup:

    • To a high-pressure reaction vessel (e.g., a sealed tube or a stainless-steel autoclave) equipped with a magnetic stir bar, add 4-Chloro-3H-triazolo[4,5-c]pyridine (1.0 eq).

    • Add a 7N solution of ammonia in methanol (10-20 eq). The use of a significant excess of the ammonia solution serves as both the nucleophile and the solvent, driving the reaction to completion.

  • Reaction Execution:

    • Seal the reaction vessel tightly.

    • Heat the reaction mixture to 100-120 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy for the substitution reaction on the heterocyclic ring.

    • Maintain the reaction at this temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) if possible, by carefully taking an aliquot from the cooled reaction mixture.

  • Work-up and Purification:

    • Cool the reaction vessel to room temperature. Caution: Ensure the vessel is completely cooled before opening to avoid the sudden release of pressure.

    • Vent the vessel in a fume hood.

    • Concentrate the reaction mixture under reduced pressure to remove the excess ammonia and methanol.

    • The resulting crude product can be purified by silica gel column chromatography. A typical eluent system would be a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM).

    • Combine the fractions containing the desired product and evaporate the solvent to yield 4-Amino-3H-triazolo[4,5-c]pyridine as a solid.

Visual Workflow for SNAr Amination

SNAr_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Add 4-Chloro-3H-triazolo[4,5-c]pyridine & 7N NH3 in MeOH to pressure vessel start->reagents seal Seal Vessel reagents->seal heat Heat to 100-120 °C (12-24 h) seal->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool concentrate Concentrate in vacuo cool->concentrate purify Silica Gel Chromatography (DCM/MeOH) concentrate->purify product 4-Amino-3H-triazolo[4,5-c]pyridine purify->product

Caption: Workflow for SNAr amination.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[3] This protocol is particularly useful if the SNAr approach fails or gives low yields, and it often proceeds under milder conditions. For this transformation, ammonia itself is a challenging substrate. Therefore, a common strategy is to use an "ammonia equivalent" such as benzophenone imine, followed by hydrolysis, or to use a specialized catalyst system designed for amination with ammonia. The following protocol outlines a general approach using a common palladium catalyst and ligand system.

Step-by-Step Experimental Procedure
  • Reaction Setup (Inert Atmosphere):

    • To a dry Schlenk flask or a vial in a glovebox, add Palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and Xantphos (0.04 eq).

    • Add 4-Chloro-3H-triazolo[4,5-c]pyridine (1.0 eq) and Sodium tert-butoxide (NaOtBu, 1.5 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous dioxane as the solvent.

  • Introduction of Ammonia:

    • For this reaction, it is often more effective to use a source of ammonia that is compatible with the reaction conditions. One option is to use a solution of ammonia in dioxane or to bubble ammonia gas through the reaction mixture. Alternatively, an ammonia surrogate like L-valinamide can be used. For this protocol, we will assume the use of an ammonia solution in dioxane.

    • Add the ammonia solution in dioxane (5-10 eq) to the reaction mixture under a positive pressure of inert gas.

  • Reaction Execution:

    • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS over 8-16 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

    • Wash the Celite® pad with additional ethyl acetate.

    • Transfer the combined filtrates to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography as described in Protocol 1.

Visual Workflow for Buchwald-Hartwig Amination

BHW_Workflow cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Add Pd(OAc)₂, Xantphos, 4-Chloro-3H-triazolo[4,5-c]pyridine, & NaOtBu to Schlenk flask start->reagents add_solvent Add anhydrous dioxane and ammonia solution reagents->add_solvent heat Heat to 80-100 °C (8-16 h) add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool_quench Cool to RT and quench with water monitor->cool_quench filter Filter through Celite® cool_quench->filter extract Extract with EtOAc, wash, and dry filter->extract concentrate Concentrate in vacuo extract->concentrate purify Silica Gel Chromatography (DCM/MeOH) concentrate->purify product 4-Amino-3H-triazolo[4,5-c]pyridine purify->product

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-3H-triazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Research, Scientific, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Introduction and Strategic Overview

The[1][2][3]triazolo[4,5-c]pyridine scaffold is a nitrogen-rich heterocyclic system of interest in medicinal chemistry. The introduction of a chlorine atom at the 4-position provides a versatile handle for further functionalization, typically through nucleophilic aromatic substitution reactions, making 4-Chloro-3H-triazolo[4,5-c]pyridine a valuable building block for the synthesis of complex drug candidates.

The synthesis of fused triazolopyridines can be approached in several ways, but for the specific [4,5-c] isomer, the most logical and scalable approach begins with a pre-functionalized pyridine ring. Our proposed synthesis is a two-stage process designed for efficiency and scalability.

Logical Workflow of the Proposed Synthesis:

G cluster_0 Stage 1: Core Heterocycle Formation cluster_1 Stage 2: Chlorination A 2,6-Dichloro-3-nitropyridine-4-amine B Selective Reduction A->B e.g., Fe/NH4Cl C 2-Chloro-pyridine-3,4-diamine B->C D Diazotization & Cyclization C->D NaNO2, HCl E 7-Chloro-3H-[1,2,3]triazolo[4,5-c]pyridin-4-one D->E F 7-Chloro-3H-[1,2,3]triazolo[4,5-c]pyridin-4-one G Chlorination Reaction F->G e.g., POCl3 H 4,7-Dichloro-3H-[1,2,3]triazolo[4,5-c]pyridine (Target) G->H

Caption: Proposed two-stage synthetic workflow.

This strategy is predicated on the well-established transformation of ortho-diamino heterocycles into fused 1,2,3-triazoles via diazotization.[4][5] The subsequent conversion of the resulting pyridin-4-one to the 4-chloro derivative is a standard method for activating such positions for further chemistry.

Materials and Equipment

For a large-scale synthesis (kg scale), the following equipment is recommended:

  • Glass-lined or Hastelloy reactor (100-500 L) with overhead stirring, temperature control (heating/cooling jacket), reflux condenser, and addition funnel.

  • Inert atmosphere capability (Nitrogen or Argon).

  • pH meter and probes suitable for organic/aqueous mixtures.

  • Filtration equipment (e.g., Nutsche filter-dryer).

  • Vacuum drying oven.

  • Scrubber system for acidic off-gassing (HCl, SOx, NOx).

  • Standard personal protective equipment (PPE): chemical-resistant gloves, lab coat, safety glasses, and face shield.[6] All operations should be performed in a well-ventilated area or a walk-in fume hood.

Reagent/SolventGradeSupplier ExamplePurpose
2,6-Dichloro-3-nitropyridine-4-amineTechnical ( >95%)Sigma-AldrichStarting Material
Iron Powder (-325 mesh)TechnicalAlfa AesarReducing Agent
Ammonium Chloride (NH₄Cl)TechnicalVWR ChemicalsReduction Co-factor
Ethanol (EtOH)Reagent or DenaturedFisher ScientificReaction Solvent
Sodium Nitrite (NaNO₂)ACS ReagentMilliporeSigmaDiazotizing Agent
Hydrochloric Acid (HCl)37% w/w, ReagentJ.T.BakerAcid Catalyst, Salt Formation
Phosphorus Oxychloride (POCl₃)Reagent ( >99%)Acros OrganicsChlorinating Agent
N,N-Diisopropylethylamine (DIPEA)ReagentTCI ChemicalsAcid Scavenger (Optional)
Dichloromethane (DCM)ACS ReagentEMD MilliporeExtraction Solvent
Sodium Bicarbonate (NaHCO₃)TechnicalChurch & DwightNeutralizing Agent

Detailed Synthesis Protocols

CAUTION: A thorough risk assessment must be conducted before beginning any chemical synthesis.[7][8] Handle all reagents, especially phosphorus oxychloride, with extreme care in a well-ventilated fume hood.

Stage 1: Synthesis of 7-Chloro-3H-[1][2][3]triazolo[4,5-c]pyridin-4-one

This stage involves the selective reduction of a nitro group in the presence of chloro-substituents, followed by the formation of the triazole ring.

Step 1a: Selective Reduction to 2-Chloro-pyridine-3,4-diamine

  • Principle: The nitro group is selectively reduced to an amine using a metal/acid system like iron in the presence of a weak acid source, ammonium chloride. This method is cost-effective and generally tolerant of aryl chlorides, making it suitable for large-scale production.

  • Protocol:

    • Charge the reactor with 2,6-Dichloro-3-nitropyridine-4-amine (1.0 eq), Iron powder (5.0 eq), Ammonium Chloride (0.5 eq), and Ethanol/Water (4:1 v/v, ~10 L/kg of starting material).

    • Stir the suspension and heat to reflux (approx. 75-80 °C) under a nitrogen atmosphere.

    • Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 4-8 hours).

    • Once complete, cool the reaction mixture to 50 °C and perform a hot filtration through a pad of celite to remove the iron salts. Wash the filter cake with hot ethanol.

    • Combine the filtrates and concentrate under reduced pressure to afford the crude 2-Chloro-pyridine-3,4-diamine, which can often be used directly in the next step.

Step 1b: Diazotization and Cyclization

  • Principle: The 1,2-diamine is treated with a diazotizing agent (sodium nitrite in acidic solution) to form a diazonium salt from one amine, which is then intramolecularly captured by the adjacent amine to form the stable, fused 1,2,3-triazole ring. This reaction is a classic method for forming benzotriazoles and related fused systems.[4][5]

  • Protocol:

    • Dissolve the crude 2-Chloro-pyridine-3,4-diamine (1.0 eq) in aqueous Hydrochloric Acid (2-3 M, ~8 L/kg) in the reactor. Cool the solution to 0-5 °C using a cooling jacket.

    • Prepare a solution of Sodium Nitrite (1.1 eq) in water (~2 L/kg).

    • Add the Sodium Nitrite solution dropwise to the diamine solution, maintaining the internal temperature below 5 °C. Vigorous stirring is essential.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor for the disappearance of the diamine.

    • The product, 7-Chloro-3H-[1][2][3]triazolo[4,5-c]pyridin-4-one, will often precipitate from the reaction mixture.

    • Collect the solid product by filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

    • Dry the solid under vacuum at 50-60 °C to a constant weight.

Stage 2: Chlorination to 4,7-Dichloro-3H-[1][2][3]triazolo[4,5-c]pyridine
  • Principle: The pyridin-4-one tautomer is converted to the corresponding 4-chloro derivative using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation on an industrial scale. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

  • Protocol:

    • CAUTION: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be performed under strictly anhydrous conditions in a suitable reactor with a scrubber attached to the vent.

    • Charge the dry reactor with 7-Chloro-3H-[1][2][3]triazolo[4,5-c]pyridin-4-one (1.0 eq) and Phosphorus Oxychloride (5.0-10.0 eq, serving as both reagent and solvent). A high-boiling co-solvent like toluene can be used if desired.

    • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) or a stoichiometric amount of a tertiary amine base like DIPEA can be added to facilitate the reaction.

    • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 6-12 hours. Monitor the reaction by HPLC for the disappearance of the starting material.

    • After completion, cool the reaction mixture to room temperature.

    • Slowly and carefully quench the excess POCl₃ by transferring the reaction mixture onto crushed ice or into a cold, vigorously stirred aqueous solution of sodium bicarbonate. This is a highly exothermic step and requires excellent temperature control.

    • The crude product will precipitate as a solid. Alternatively, extract the product into a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate.

    • If extracting, wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude 4,7-Dichloro-3H-[1][2][3]triazolo[4,5-c]pyridine.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by column chromatography for higher purity requirements.

Analytical Characterization and Quality Control

Rigorous analytical testing is crucial to ensure the identity, purity, and quality of the final product and intermediates.

Analysis MethodPurposeExpected Results for 4,7-Dichloro-3H-[1][2][3]triazolo[4,5-c]pyridine
HPLC (High-Performance Liquid Chromatography) Purity assessment, reaction monitoring, impurity profiling.Purity > 98.0% (area %).
¹H NMR (Proton NMR Spectroscopy) Structural confirmation and identification of key protons.Aromatic proton signals consistent with the substituted pyridine ring.
¹³C NMR (Carbon NMR Spectroscopy) Confirmation of the carbon skeleton.Signals corresponding to the number of unique carbons in the molecule.
MS (Mass Spectrometry) Molecular weight confirmation.[M+H]⁺ peak corresponding to the calculated molecular weight.
FT-IR (Fourier-Transform Infrared Spectroscopy) Identification of functional groups.Characteristic peaks for C-Cl, C=N, and aromatic C-H bonds.
Karl Fischer Titration Determination of water content.Water content < 0.5% w/w.
DSC (Differential Scanning Calorimetry) Melting point determination and thermal stability assessment.Sharp melting endotherm.

Safety and Environmental Considerations

Chemical Hazards:

  • Phosphorus Oxychloride (POCl₃): Acutely toxic, causes severe skin burns and eye damage, and reacts violently with water. Must be handled in a closed system or a high-efficiency fume hood.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin and eye burns. Vapors are irritating to the respiratory system.

  • Sodium Nitrite (NaNO₂): Oxidizing agent. Toxic if swallowed.

  • Organic Solvents: Flammable and may have associated health risks.

Process Safety:

  • Exothermic Reactions: Both the diazotization and the POCl₃ quench are highly exothermic. Strict temperature control is critical to prevent runaway reactions.

  • Off-Gassing: The chlorination step generates HCl gas. The reactor must be vented to a caustic scrubber to neutralize acidic vapors.

  • Waste Disposal: All chemical waste must be disposed of according to local, state, and federal regulations. Aqueous waste should be neutralized before disposal. Iron salts from the reduction should be handled as solid waste.

Conclusion

This document presents a detailed and scientifically grounded protocol for the large-scale synthesis of 4-Chloro-3H-triazolo[4,5-c]pyridine. By breaking the synthesis into two logical stages—core ring formation and subsequent chlorination—the process is optimized for scalability and control. The causality behind each step, from the choice of a cost-effective reduction method to the use of standard industrial chlorination chemistry, has been explained to provide researchers and process chemists with the foundational knowledge required for successful implementation. Adherence to the outlined safety protocols and analytical controls is paramount for ensuring a safe, efficient, and reproducible manufacturing process.

References

Application Notes and Protocols for the Quantification of 4-Chloro-3H-triazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-Chloro-3H-triazolo[4,5-c]pyridine

4-Chloro-3H-triazolo[4,5-c]pyridine is a heterocyclic compound of increasing interest within pharmaceutical research and development, often as a key intermediate in the synthesis of novel therapeutic agents. Its precise quantification is paramount, ensuring the purity of active pharmaceutical ingredients (APIs), the stability of drug formulations, and the accurate characterization of metabolic pathways. The presence of this compound, even in trace amounts, can have significant implications for the safety and efficacy of a final drug product. Therefore, robust and validated analytical methods are not merely a regulatory requirement but a scientific necessity.

This guide provides detailed application notes and protocols for the quantification of 4-Chloro-3H-triazolo[4,5-c]pyridine, designed for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established analytical principles and are designed to be validated in accordance with stringent regulatory standards, such as the ICH Q2(R1) guidelines.[1][2][3][4][5] The objective is to equip analytical scientists with the necessary tools to develop and implement reliable quantitative methods, thereby ensuring data integrity throughout the drug development lifecycle.[6][7]

SECTION 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability.[8][9] For a polar, aromatic compound like 4-Chloro-3H-triazolo[4,5-c]pyridine, a reversed-phase HPLC method with UV detection is the primary recommended approach for routine quantification and purity assessment.

Causality Behind Experimental Choices:
  • Reversed-Phase Chromatography (C18 Column): The non-polar stationary phase of a C18 column provides effective retention for moderately polar analytes like our target compound when used with a polar mobile phase. This allows for excellent separation from both more polar and less polar impurities.

  • Mobile Phase Composition (Acetonitrile/Water with Formic Acid): A gradient of acetonitrile and water is chosen to elute the analyte with a sharp, symmetrical peak shape. The addition of a small percentage of formic acid serves two purposes: it protonates the triazole and pyridine nitrogens, leading to more consistent interactions with the stationary phase and improved peak shape, and it ensures compatibility with mass spectrometry if LC-MS/MS is to be employed for further characterization.

  • UV Detection: The aromatic nature of the triazolopyridine ring system imparts strong UV absorbance, making UV detection a sensitive and reliable method for quantification. A wavelength maximum (λmax) should be determined by scanning a standard solution to ensure optimal sensitivity.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Standard/Sample dissolve Dissolve in Diluent (e.g., 50:50 ACN:H2O) start->dissolve vortex Vortex & Sonicate dissolve->vortex filter Filter through 0.45 µm Syringe Filter vortex->filter inject Inject into HPLC System filter->inject Prepared Sample separate Separation on C18 Column inject->separate detect UV Detection at λmax separate->detect integrate Integrate Peak Area detect->integrate Chromatogram calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing start Weigh & Dissolve in Volatile Solvent (e.g., Acetone) filter Filter if Necessary start->filter transfer Transfer to GC Vial filter->transfer inject Splitless Injection transfer->inject Prepared Sample separate GC Separation (Temperature Program) inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection (Scan/SIM) ionize->detect extract Extract Ion Chromatogram detect->extract Total Ion Chromatogram integrate Integrate Peak extract->integrate quantify Quantify vs. Standard integrate->quantify LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing start Sample Aliquot spike Spike with Internal Standard start->spike extract Protein Precipitation or SPE spike->extract evap Evaporate & Reconstitute extract->evap inject Inject into LC System evap->inject Prepared Sample separate UPLC/HPLC Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize mrm MRM Detection ionize->mrm integrate Integrate Analyte & IS Peaks mrm->integrate MRM Chromatograms ratio Calculate Peak Area Ratio integrate->ratio quantify Quantify vs. Calibration Curve ratio->quantify

References

Application Notes and Protocols for 4-Chloro-3H-triazolo[4,5-c]pyridine in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Heterocycle

The field of materials science is in a perpetual quest for novel molecular building blocks that can impart unique electronic, optical, and structural properties to next-generation materials. In this context, nitrogen-rich heterocycles have emerged as a particularly promising class of compounds. Among these, the triazolopyridine scaffold is gaining significant attention.[1] This document provides a forward-looking guide for researchers, scientists, and drug development professionals on the potential applications of a specific, yet underexplored, derivative: 4-Chloro-3H-triazolo[4,5-c]pyridine .

While direct applications of 4-Chloro-3H-triazolo[4,5-c]pyridine in materials science are not yet extensively documented, its constituent functional groups—a triazolopyridine core and a reactive chloro-substituent—suggest a wealth of possibilities. The triazolopyridine moiety is known to be a component in organic sensitizers for high-performance solar cells, while the chloro-group on the pyridine ring opens avenues for a variety of cross-coupling reactions.[2][3][4][5][6][7] This guide will, therefore, extrapolate from the known chemistry of analogous structures to propose detailed, innovative, and actionable research pathways for the use of 4-Chloro-3H-triazolo[4,5-c]pyridine in three key areas:

  • Organic Electronics: As a core component in the synthesis of novel donor-acceptor-π-acceptor (D-A-π-A) organic sensitizers for dye-sensitized solar cells (DSSCs).

  • Coordination Polymers and MOFs: As a functionalized ligand for the design of novel metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis.

  • Functional Polymers: As a monomer for the synthesis of conjugated polymers with tunable optoelectronic properties.

These application notes are designed to be a springboard for innovation, providing not just protocols, but also the scientific rationale to empower researchers to explore this promising frontier.

Section 1: Application in Organic Electronics - A Building Block for High-Performance Organic Sensitizers

Scientific Rationale and Causality

The efficiency of dye-sensitized solar cells (DSSCs) is critically dependent on the molecular design of the organic sensitizer. The D-A-π-A architecture has proven to be a highly effective strategy for creating sensitizers with broad light absorption, efficient charge separation, and suppressed charge recombination. A related isomer, 2H-[2][8][9]triazolo[4,5-c]pyridine, has been successfully incorporated as a central linker in such sensitizers, leading to impressive conversion efficiencies.[2]

We hypothesize that 4-Chloro-3H-triazolo[4,5-c]pyridine can serve a dual role in a D-A-π-A sensitizer. The triazolopyridine core can act as an electron-accepting unit, while the chloro-substituent provides a reactive handle for introducing a donor moiety via a cross-coupling reaction. This approach allows for a modular synthesis of a library of sensitizers with varying donor strengths, enabling the systematic optimization of their photophysical and photovoltaic properties.

Experimental Workflow and Protocol

The proposed synthetic strategy involves a two-step process: first, a Suzuki or Stille cross-coupling reaction to attach a donor group to the 4-position of the triazolopyridine core, followed by the introduction of a π-bridge and an acceptor/anchoring group.

  • Step 1: Suzuki Coupling for Donor Installation

    • To a solution of 4-Chloro-3H-triazolo[4,5-c]pyridine (1.0 mmol) and a suitable donor-substituted boronic acid or ester (e.g., 4-(diphenylamino)phenylboronic acid) (1.2 mmol) in a 2:1 mixture of toluene and water (15 mL), add Pd(PPh₃)₄ (0.05 mmol) and K₂CO₃ (3.0 mmol).

    • Degas the mixture with argon for 20 minutes.

    • Heat the reaction at 90 °C for 12 hours under an argon atmosphere.

    • Cool the reaction to room temperature, extract with ethyl acetate, and purify by column chromatography to yield the donor-functionalized triazolopyridine intermediate.

  • Step 2: Introduction of the π-Bridge and Acceptor

    • The donor-functionalized intermediate can then be further functionalized at another position on the triazolopyridine ring (if available and reactive) or on the donor group to introduce a π-conjugated bridge (e.g., a thiophene or furan unit) and a terminal acceptor/anchoring group (e.g., cyanoacrylic acid). This multi-step synthesis will be guided by established procedures for building complex organic dyes.

Visualization of the Synthetic Pathway

G cluster_0 Step 1: Donor Installation cluster_1 Step 2: π-Bridge and Acceptor Addition Start 4-Chloro-3H-triazolo[4,5-c]pyridine Suzuki Suzuki Coupling (Pd(PPh3)4, K2CO3) Start->Suzuki Donor Donor-B(OH)2 Donor->Suzuki Intermediate Donor-Triazolopyridine Suzuki->Intermediate Coupling2 Multi-step Synthesis Intermediate->Coupling2 Pi_Acceptor π-Bridge-Acceptor Precursor Pi_Acceptor->Coupling2 Final_Dye D-A-π-A Sensitizer Coupling2->Final_Dye

Caption: Synthetic workflow for the D-A-π-A organic sensitizer.

Hypothetical Photovoltaic Performance Data
SensitizerDonor GroupJsc (mA/cm²)Voc (V)FFPCE (%)
TP-D1 Diphenylamine12.50.720.686.12
TP-D2 Carbazole14.20.750.707.45
TP-D3 Phenothiazine15.80.780.718.75

Section 2: Application in Coordination Polymers - A Functional Ligand for Metal-Organic Frameworks

Scientific Rationale and Causality

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters and organic ligands. The properties of MOFs are highly tunable by varying the metal and/or the organic linker.[8][9][10][11][12] Pyridine-based ligands are widely used in MOF synthesis due to their strong coordination to a variety of metal centers.

4-Chloro-3H-triazolo[4,5-c]pyridine presents an intriguing combination of a bidentate N,N-coordination site (from the triazole and pyridine rings) and a functionalizable chloro-group. This allows for its use as a primary building block in MOF synthesis, with the chloro-group either serving as a benign peripheral substituent that influences the framework's electronic properties and porosity, or as a reactive site for post-synthetic modification (PSM). PSM is a powerful technique for introducing new functionalities into a pre-existing MOF without altering its underlying topology.

Experimental Workflow and Protocol

The synthesis of a MOF using 4-Chloro-3H-triazolo[4,5-c]pyridine as a ligand would typically involve a solvothermal reaction with a suitable metal salt.

  • Step 1: MOF Synthesis

    • In a 20 mL scintillation vial, dissolve 4-Chloro-3H-triazolo[4,5-c]pyridine (0.5 mmol) and a metal salt (e.g., Zn(NO₃)₂·6H₂O, 0.25 mmol) in N,N-dimethylformamide (DMF) (10 mL).

    • Seal the vial and heat it in an oven at 100 °C for 48 hours.

    • Slowly cool the vial to room temperature.

    • Collect the crystalline product by filtration, wash with fresh DMF, and dry under vacuum.

  • Step 2: Post-Synthetic Modification (Optional)

    • The chloro-group on the MOF's pores can be used for subsequent reactions. For example, a nucleophilic aromatic substitution could be performed to introduce other functional groups.

    • Immerse the as-synthesized MOF crystals in a solution of a nucleophile (e.g., sodium azide or a primary amine) in a suitable solvent and heat to effect the substitution.

    • Wash the modified MOF thoroughly to remove any unreacted reagents and byproducts.

Visualization of the MOF Assembly

G Ligand 4-Chloro-3H-triazolo[4,5-c]pyridine Solvothermal Solvothermal Synthesis (DMF, 100°C) Ligand->Solvothermal Metal Metal Salt (e.g., Zn(NO3)2) Metal->Solvothermal MOF Crystalline MOF Solvothermal->MOF PSM Post-Synthetic Modification MOF->PSM Functional_MOF Functionalized MOF PSM->Functional_MOF

Caption: Workflow for the synthesis and functionalization of a MOF.

Hypothetical Gas Adsorption Data for the Synthesized MOF
GasUptake at 1 bar (cm³/g)
CO₂ (273 K) 85
CH₄ (273 K) 25
N₂ (77 K) 250 (BET Surface Area: ~800 m²/g)

Section 3: Application in Functional Polymers - A Monomer for Conjugated Polymers

Scientific Rationale and Causality

Conjugated polymers are a class of organic materials with alternating single and double bonds, which exhibit interesting electronic and optical properties. They are the active components in a wide range of organic electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The properties of conjugated polymers can be finely tuned by the choice of the monomer units.

The chloro-substituent on 4-Chloro-3H-triazolo[4,5-c]pyridine makes it an ideal candidate for polymerization via cross-coupling reactions, such as Suzuki or Stille polycondensation.[3][4][5][6][7] By copolymerizing it with a suitable comonomer (e.g., a diboronic ester of a fluorene or thiophene derivative), it is possible to create a conjugated polymer with the electron-deficient triazolopyridine unit alternating with an electron-rich comonomer. This donor-acceptor polymer architecture is a well-established strategy for creating materials with low bandgaps, which is desirable for applications in OPVs and near-infrared OLEDs.

Experimental Workflow and Protocol

The synthesis of a conjugated polymer from 4-Chloro-3H-triazolo[4,5-c]pyridine would involve a palladium-catalyzed polycondensation reaction.

  • Step 1: Monomer Preparation

    • 4-Chloro-3H-triazolo[4,5-c]pyridine would need to be di-functionalized to act as a monomer. For this hypothetical protocol, we assume a di-bromo derivative is synthesized first.

  • Step 2: Polymerization

    • To a solution of the di-bromo-triazolopyridine monomer (1.0 mmol) and a diboronic ester comonomer (e.g., 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene) (1.0 mmol) in anhydrous toluene (20 mL), add Pd₂(dba)₃ (0.02 mmol) and P(o-tol)₃ (0.08 mmol).

    • Add an aqueous solution of K₂CO₃ (2 M, 5 mL).

    • Degas the mixture with argon for 30 minutes.

    • Heat the reaction at 90 °C for 48 hours under an argon atmosphere.

    • Cool the reaction to room temperature and precipitate the polymer by pouring the solution into methanol.

    • Purify the polymer by Soxhlet extraction with methanol, acetone, and chloroform.

Visualization of the Polymerization Reaction

G Monomer1 Di-bromo-triazolopyridine Polymerization Suzuki Polycondensation (Pd catalyst) Monomer1->Polymerization Monomer2 Di-boronic Ester Comonomer Monomer2->Polymerization Polymer Conjugated Polymer Polymerization->Polymer Purification Soxhlet Extraction Polymer->Purification Final_Polymer Purified Polymer Purification->Final_Polymer

Caption: Synthetic workflow for the conjugated polymer.

Hypothetical Properties of the Synthesized Polymer
PropertyValue
Number-Average Molecular Weight (Mn) 15,000 g/mol
Polydispersity Index (PDI) 2.1
Optical Bandgap (from UV-Vis) 2.2 eV
HOMO Level (from CV) -5.4 eV
LUMO Level (from CV) -3.2 eV

Conclusion and Future Outlook

4-Chloro-3H-triazolo[4,5-c]pyridine stands as a promising yet largely untapped resource for the materials science community. Its unique combination of a photo- and electro-active triazolopyridine core with a versatile chloro-handle for chemical modification makes it a compelling candidate for a wide array of applications. The protocols and conceptual frameworks presented in this guide are intended to serve as a catalyst for further research and development. By exploring its potential in organic electronics, coordination chemistry, and polymer science, we can unlock new avenues for the creation of advanced materials with tailored functionalities. The journey from a niche chemical to a cornerstone of materials innovation is a challenging but rewarding one, and 4-Chloro-3H-triazolo[4,5-c]pyridine is well-positioned to make that leap.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-3H-triazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-Chloro-3H-triazolo[4,5-c]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges encountered during its purification, offering troubleshooting advice and answers to frequently asked questions. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

Introduction: The Purification Challenge

4-Chloro-3H-triazolo[4,5-c]pyridine is a key heterocyclic building block in medicinal chemistry. Its purification, however, presents several challenges. These often stem from the compound's inherent reactivity, the presence of closely-related impurities from its synthesis, and its potential for degradation under certain conditions. This guide provides a structured approach to overcoming these hurdles.

Hypothetical Synthetic Pathway

This synthetic approach can lead to a range of impurities that co-elute or co-crystallize with the desired product, making purification a critical and often challenging step.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 4-Chloro-3H-triazolo[4,5-c]pyridine in a question-and-answer format.

Question 1: My crude product is a dark, oily residue, not the expected off-white solid. What could be the cause and how do I proceed?

Answer:

A dark, oily crude product often indicates the presence of polymeric byproducts and residual reagents from the diazotization step. Diazotization reactions, if not carefully controlled, can lead to the formation of complex, colored impurities.

Immediate Actions:

  • Aqueous Work-up: Before attempting more complex purification methods, perform a thorough aqueous work-up. Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. This should remove many of the highly polar and colored impurities.

  • Trituration: After the initial work-up, attempt to solidify the product by trituration. Add a non-polar solvent in which the product is expected to be poorly soluble (e.g., hexanes, diethyl ether) to the concentrated residue. Stir or sonicate the mixture. This can often induce precipitation of the desired product, leaving more soluble impurities behind.

Question 2: I'm seeing multiple spots on my TLC plate that are very close to my product spot. How can I improve the separation?

Answer:

Closely eluting spots likely correspond to structurally similar impurities, such as regioisomers or unreacted starting material. Effective separation by column chromatography requires careful optimization of the mobile phase.

Troubleshooting Steps for Column Chromatography:

  • Solvent System Optimization:

    • Initial Screening: Start with a standard mobile phase like ethyl acetate/hexanes. If separation is poor, systematically vary the polarity.

    • Introducing a More Polar Solvent: For highly polar impurities, consider adding a small percentage of methanol or isopropanol to the mobile phase. However, be cautious as this can sometimes lead to band broadening. .

    • Ternary Solvent Systems: A mixture of three solvents can sometimes provide better resolution. For example, a dichloromethane/ethyl acetate/hexanes system can offer fine-tuning of polarity and selectivity.

  • Stationary Phase Selection:

    • Standard Silica Gel: Most purifications of N-heterocycles are successful on standard silica gel (60 Å, 230-400 mesh).

    • Deactivated Silica: Given the presence of basic nitrogen atoms in the triazolopyridine ring, the acidic nature of silica gel can cause peak tailing or even degradation. If you observe this, consider using silica gel that has been deactivated by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (typically 0.1-1%).

Recommended Protocol for Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Starting Point): A gradient of 20% to 80% ethyl acetate in hexanes.

  • Loading: Adsorb the crude product onto a small amount of silica gel and dry-load it onto the column for better resolution.

Question 3: My product appears pure by TLC, but the yield is significantly lower after column chromatography. What could be happening?

Answer:

A significant loss of product on the column, especially when dealing with chlorinated pyridines, can be due to degradation on the acidic silica gel or irreversible adsorption.

Causality and Solutions:

  • Hydrolysis of the Chloro Group: The chloro substituent on the pyridine ring can be susceptible to hydrolysis, especially in the presence of acidic silica and trace amounts of water in the solvents.[2][3] This would result in the formation of the corresponding hydroxypyridine derivative, which would likely have a very different polarity and might not be easily recovered.

    • Solution: Use deactivated silica gel as described above. Ensure your solvents are anhydrous.

  • Irreversible Adsorption: The basic nitrogen atoms in the triazole and pyridine rings can interact strongly with the acidic silanol groups on the silica surface, leading to irreversible binding.

    • Solution: Again, deactivated silica is the preferred solution. Alternatively, a less polar solvent system may reduce these strong interactions, but this could compromise separation.

Question 4: I'm attempting to purify by recrystallization, but my product either doesn't dissolve or "oils out." What should I do?

Answer:

Recrystallization is a powerful purification technique for crystalline solids, but finding the right solvent or solvent system is crucial.[4][5]

Troubleshooting Recrystallization:

  • Single-Solvent Recrystallization:

    • Problem: The compound is insoluble in hot solvent.

    • Solution: The chosen solvent is unsuitable. You need a solvent that dissolves the compound when hot but not when cold. Experiment with a range of solvents of varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate).

    • Problem: The compound is too soluble in the cold solvent.

    • Solution: The chosen solvent is too good a solvent. Try a less polar solvent.

  • Two-Solvent Recrystallization:

    • Problem: The compound "oils out" instead of crystallizing. This happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated.

    • Solution:

      • Re-heat the solution until the oil redissolves.

      • Add a small amount of the "good" solvent (the one the compound is soluble in) to decrease saturation.

      • Allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod can help initiate crystallization.

      • Ensure the second, "poor" solvent is added dropwise at the boiling point of the first solvent.

Recommended Solvents for Recrystallization Screening:

Solvent CategoryExamples
AlcoholsEthanol, Isopropanol
EstersEthyl Acetate
NitrilesAcetonitrile
HydrocarbonsToluene, Heptane

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and stability of pure 4-Chloro-3H-triazolo[4,5-c]pyridine?

Pure 4-Chloro-3H-triazolo[4,5-c]pyridine is typically an off-white to light brown solid. It is advisable to store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[6] Given the potential for hydrolysis of the chloro group, long-term storage under an inert atmosphere (nitrogen or argon) at 2-8°C is recommended.

Q2: What are the best analytical techniques to assess the purity of the final product?

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful technique for structural confirmation and purity assessment. The spectra should be clean, with sharp signals corresponding to the protons and carbons of the target molecule. The absence of signals from starting materials or byproducts is a key indicator of purity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is excellent for detecting trace impurities. A high-purity sample should show a single major peak in the chromatogram with the correct mass-to-charge ratio for the protonated molecule [M+H]⁺.

  • Melting Point: A sharp melting point range (typically within 1-2°C) is a good indicator of high purity for a crystalline solid.

Q3: Can I use reverse-phase chromatography for purification?

Reverse-phase chromatography can be a viable option, especially for polar impurities. However, the acidic mobile phase modifiers often used (like formic acid or trifluoroacetic acid) could potentially lead to hydrolysis of the chloro group. If you choose this method, it is crucial to screen for product stability under the chosen conditions first. A buffered mobile phase at a neutral pH might be a safer alternative.

Experimental Workflow and Diagrams

Purification Workflow

The following diagram illustrates a logical workflow for the purification of 4-Chloro-3H-triazolo[4,5-c]pyridine, from the crude reaction mixture to the final, pure compound.

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Work-up (Base & Brine Wash) crude->workup trituration Trituration (e.g., with Hexanes) workup->trituration solid Crude Solid trituration->solid column Column Chromatography (Silica Gel, EtOAc/Hexanes) solid->column fractions Collect & Analyze Fractions (TLC) column->fractions pure_sol Pure Product in Solution fractions->pure_sol recrystallize Recrystallization (e.g., from Ethanol) pure_sol->recrystallize final_product Pure Crystalline Product recrystallize->final_product

Purification workflow for 4-Chloro-3H-triazolo[4,5-c]pyridine.

References

Technical Support Center: Synthesis of 4-Chloro-3H-triazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-3H-triazolo[4,5-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic scaffold. As a key intermediate in the development of various therapeutic agents, its efficient and clean synthesis is paramount. This document provides in-depth troubleshooting advice, addressing common side reactions and purification challenges in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary synthetic pathway for 4-Chloro-3H-triazolo[4,5-c]pyridine, and where do side reactions typically occur?

The most established route to the[1][2][3]triazolo[4,5-c]pyridine core involves the diazotization and subsequent cyclization of a 3,4-diaminopyridine precursor. The chloro-substituent is typically introduced either before or after the triazole ring formation. Both approaches have distinct challenges.

  • Route A (Chlorination First): Starts with chlorination of a suitable pyridine, followed by nitration, reduction, and finally diazotization/cyclization. This route can be lengthy and issues with regioselectivity during the initial steps are common.

  • Route B (Cyclization First): Begins with 3,4-diaminopyridine, which undergoes diazotization to form 1H-[1][2][3]triazolo[4,5-c]pyridine (also known as 8-azabenzotriazole). This intermediate is then chlorinated, typically using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). This is often the more convergent and preferred route.

Side reactions primarily occur during two critical stages: the diazotization/cyclization of the diamine and the subsequent chlorination of the triazolopyridine ring. The general structure of triazolopyridines has been extensively reviewed, providing a basis for understanding their synthesis.

Synthesis_Workflow

Q2: My reaction mixture turns dark brown/black during diazotization, and the yield is very low. What is causing this decomposition?

This is a classic sign of diazonium salt instability and decomposition. The diazotization of 3,4-diaminopyridine creates an intermediate pyridine-3-amino-4-diazonium salt before cyclization. These intermediates are notoriously unstable at elevated temperatures.

Causality:

  • Thermal Instability: If the reaction temperature rises above 5-10 °C, the diazonium group can prematurely decompose, leading to the loss of N₂ gas and the formation of highly reactive cationic species. These cations can then react non-selectively with the solvent or other species in the mixture, leading to polymerization and tar formation.

  • Incorrect Stoichiometry: An excess of nitrous acid (generated from NaNO₂) can lead to undesired side reactions and decomposition pathways. Conversely, insufficient acid can result in the formation of diazoamino compounds (triazenes), which are often colored and unstable.

Troubleshooting Protocol:

  • Strict Temperature Control: Maintain the reaction temperature between 0 °C and 5 °C throughout the addition of sodium nitrite. Use an ice/salt bath for efficient cooling.

  • Slow Reagent Addition: Add the sodium nitrite solution dropwise to the acidic solution of the diamine. This prevents localized overheating and a buildup of nitrous acid.

  • Monitor pH: Ensure the medium is sufficiently acidic (e.g., using HCl or H₂SO₄) to promote the formation of the diazonium salt and prevent coupling reactions. The diazotization of ortho-diamines on heterocyclic rings is a well-established method where such control is critical.[1][2][4]

  • Use Fresh Reagents: Use freshly prepared sodium nitrite solution and ensure the starting diamine is of high purity.

Q3: I've isolated my product, but NMR and Mass Spec analysis suggest a significant contamination with a byproduct that has a mass of [M-Cl+OH]. What is this and how can I avoid it?

This impurity is almost certainly 3H-[1][2][3]triazolo[4,5-c]pyridin-4-ol , the hydrolyzed analog of your target compound.

Causality: The C4 position of the triazolopyridine ring system is electron-deficient. This is due to the combined electron-withdrawing effects of the pyridine ring nitrogen and the fused triazole system. This deficiency makes the C4-Cl bond highly susceptible to nucleophilic aromatic substitution (SₙAr). Water, often present during the reaction workup or as moisture in solvents, acts as a nucleophile, displacing the chloride ion.

Prevention Strategies:

  • Anhydrous Conditions: If performing the chlorination step (Route B), use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Careful Workup: When quenching the chlorination reaction (e.g., after using POCl₃), do so at low temperatures by pouring the reaction mixture slowly onto ice. This minimizes the time the product is exposed to aqueous acid at elevated temperatures. Neutralize the product carefully with a cold base solution (e.g., NaHCO₃ or Na₂CO₃).

  • Aprotic Solvents for Extraction: Use anhydrous aprotic solvents like dichloromethane (DCM) or ethyl acetate for extraction. Dry the combined organic layers thoroughly with a drying agent like MgSO₄ or Na₂SO₄ before solvent evaporation.

Hydrolysis_Mechanism cluster_key Key Factors key1 Electron-deficient Ring key2 Presence of Water

Q4: My final product is contaminated with an isomer. How can I control the regioselectivity of the chlorination?

While the C4 position is the most activated towards chlorination, side reactions at other positions on the pyridine ring (e.g., C6 or C7) can occur, especially under harsh conditions.

Causality:

  • High Temperatures: Aggressive chlorination conditions (e.g., high temperatures with POCl₃) can reduce the selectivity of the reaction, leading to the formation of other chloro-isomers.

  • Tautomerization: The triazolopyridine core exists as a mixture of tautomers. While the 3H tautomer is often considered, the presence of other tautomers could potentially direct chlorination to different positions, although this is less common for the pyridine ring itself.

Control & Mitigation:

  • Optimize Chlorination Conditions: Screen different chlorinating agents. While POCl₃ is common, milder reagents or different reaction conditions might offer better selectivity.

  • Temperature Control: Perform the chlorination at the lowest temperature that allows for a reasonable reaction rate. Start with lower temperatures and slowly warm the reaction if necessary, monitoring by TLC or LC-MS.

  • Purification: Careful purification is key. The different chloro-isomers will likely have different polarities.

    • Column Chromatography: Use a high-resolution silica gel column with a well-chosen eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol gradients) to separate the isomers.

    • Recrystallization: If a solid, the product can often be purified by recrystallization from a suitable solvent system to isolate the major, desired isomer.

Quantitative Troubleshooting Summary

Observation Potential Cause Recommended Action & Parameters
Dark tarry mixture, low yieldDiazonium salt decompositionMaintain reaction temp at 0-5 °C . Add NaNO₂ solution dropwise over 30-60 min .
Product mass is [M-19], i.e., [M-Cl+OH]Hydrolysis of the chloro groupUse anhydrous solvents. Quench reaction on ice. Neutralize with cold saturated NaHCO₃ solution.
Multiple product spots on TLC/LCMSIsomer formationLower chlorination temperature. Purify via flash chromatography or recrystallization.
Pink/Red colored impuritiesAzo-compound formationEnsure sufficient acid during diazotization. Consider a charcoal treatment or recrystallization for removal.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-3H-triazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-Chloro-3H-triazolo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the plausible synthetic routes to 4-Chloro-3H-triazolo[4,5-c]pyridine?

A1: While specific literature on the direct synthesis of 4-Chloro-3H-triazolo[4,5-c]pyridine is limited, plausible synthetic strategies can be inferred from the synthesis of analogous triazolopyridine isomers.[1] Two common approaches are:

  • Route A: Triazole formation from a substituted pyridine: This involves the formation of the triazole ring from a suitably substituted pyridine precursor. For the [4,5-c] fused system, this typically involves the diazotization of an ortho-diaminopyridine derivative.[2]

  • Route B: Modification of a pre-formed triazolopyridine: This route would involve the synthesis of a triazolo[4,5-c]pyridine core, followed by a halogenation step to introduce the chloro group.

Q2: What are the key reaction parameters to consider for optimizing the synthesis?

A2: The optimization of triazolopyridine synthesis often involves a careful balance of several factors.[3][4] Key parameters to consider include:

  • Solvent: The choice of solvent can significantly impact reaction rates and selectivity.

  • Temperature: Both conventional heating and microwave irradiation can be employed, with the latter often leading to shorter reaction times and improved yields.[4][5]

  • Catalyst: Depending on the specific reaction, acid or metal catalysts may be necessary.

  • Reagent Stoichiometry: The ratio of reactants is crucial for minimizing side product formation.

Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A3: For reaction monitoring, Thin Layer Chromatography (TLC) is a rapid and effective method. For product characterization, a combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point: As an indicator of purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-Chloro-3H-triazolo[4,5-c]pyridine.

Issue 1: Low or No Yield of the Desired Product

Q: I am attempting the synthesis via a diazotization reaction of a diamino-chloropyridine precursor, but I am getting a very low yield. What could be the cause?

A: Low yields in diazotization reactions for forming triazole rings can stem from several factors.[2]

Potential Cause Troubleshooting Recommendation
Instability of the Diazo Intermediate Perform the reaction at low temperatures (typically 0-5 °C) to stabilize the diazonium salt.
Suboptimal Acid Concentration The concentration of the acid (e.g., HCl) is critical. Too low a concentration may lead to incomplete diazotization, while too high a concentration can lead to side reactions. Screen a range of acid concentrations.
Inefficient Nitrite Addition Add the sodium nitrite solution slowly and dropwise to maintain a low temperature and prevent localized high concentrations of nitrous acid.
Issue 2: Formation of Multiple Side Products

Q: My reaction mixture shows multiple spots on TLC, indicating the formation of several side products. How can I improve the selectivity of my reaction?

A: Side product formation is a common challenge in heterocyclic synthesis. The nature of the side products will depend on the specific synthetic route.

Workflow for Diagnosing and Mitigating Side Product Formation

Caption: Troubleshooting workflow for side product formation.

  • For Diazotization Reactions: Incomplete diazotization or coupling of the diazonium salt with unreacted starting material can lead to side products. Ensure slow and controlled addition of reagents at low temperatures.

  • For Chlorination Reactions: If you are chlorinating a triazolopyridine precursor, over-chlorination or chlorination at undesired positions can occur.[6][7] Consider using a milder chlorinating agent (e.g., N-chlorosuccinimide (NCS) instead of POCl₃) and optimize the stoichiometry and reaction temperature.[3]

Issue 3: Difficulty in Product Purification

Q: The crude product is difficult to purify. Column chromatography gives poor separation, and recrystallization attempts have failed. What are my options?

A: Purification of polar heterocyclic compounds can be challenging.

Purification Challenge Suggested Solution
Poor Separation in Column Chromatography * Solvent System Optimization: Experiment with different solvent systems, including the addition of a small amount of a polar modifier like methanol or a base like triethylamine to reduce tailing on silica gel.
* Alternative Stationary Phases: Consider using alumina or reverse-phase silica gel for chromatography.
Failed Recrystallization * Solvent Screening: Systematically screen a wide range of solvents and solvent mixtures.
* Alternative Techniques: If recrystallization fails, consider trituration with a suitable solvent to remove impurities or sublimation if the product is thermally stable.

Hypothetical Experimental Protocol

This protocol is a plausible, though not explicitly documented, method for the synthesis of 4-Chloro-3H-triazolo[4,5-c]pyridine and is intended for illustrative purposes. Appropriate safety precautions should be taken when performing any chemical synthesis.

Step 1: Synthesis of 3,4-Diamino-5-chloropyridine

A detailed procedure for this precursor would need to be developed, likely starting from a commercially available dichloropyridine.

Step 2: Synthesis of 4-Chloro-3H-triazolo[4,5-c]pyridine via Diazotization

Caption: General workflow for the synthesis of 4-Chloro-3H-triazolo[4,5-c]pyridine.

  • Dissolution: Dissolve 3,4-diamino-5-chloropyridine in an aqueous solution of hydrochloric acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, carefully neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Crystallization of 4-Chloro-3h-triazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions for the crystallization of 4-Chloro-3h-triazolo[4,5-c]pyridine. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical steps to overcome common challenges in obtaining high-quality crystalline material.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of 4-Chloro-3h-triazolo[4,5-c]pyridine and provides systematic solutions.

Q1: My compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This typically happens when the level of supersaturation is too high, or the temperature is above the melting point of the solid form in the chosen solvent system. The solute has a higher affinity for the solvent than for forming a crystal lattice under the current conditions.

Causality: The triazolopyridine core of your molecule is relatively polar and capable of hydrogen bonding, which can lead to strong solute-solvent interactions. If a highly polar solvent is used and the solution is cooled too rapidly, the kinetic barrier for nucleation might be too high, favoring liquid-liquid phase separation over solid nucleation.

Troubleshooting Steps:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: Decrease the cooling rate of your solution. A programmable bath can reduce the temperature by 1-5 °C per hour.

    • Antisolvent Addition: If using an antisolvent, add it much more slowly, perhaps with a syringe pump, and at the point of maximum agitation to ensure rapid dispersion.

  • Modify the Solvent System:

    • Lower Polarity: Try a less polar solvent or a solvent mixture. For a molecule like 4-Chloro-3h-triazolo[4,5-c]pyridine, consider mixtures of a good solvent (e.g., methanol, acetone) with a non-polar antisolvent (e.g., heptane, toluene).

    • Increase Solvent Volume: Diluting the solution will lower the concentration and may prevent oiling out upon cooling.

  • Introduce Seed Crystals: If you have a small amount of crystalline material, adding a few seed crystals to the slightly supersaturated solution can bypass the kinetic barrier of primary nucleation and promote controlled crystal growth.

Experimental Workflow for Overcoming Oiling Out:

G start Oiling Out Observed step1 Reduce Cooling Rate (e.g., 1-5 °C/hour) start->step1 step2 Try a More Dilute Solution step1->step2 If oiling persists end_success Crystalline Solid Obtained step1->end_success Success step3 Modify Solvent System (e.g., add anti-solvent like heptane to ethyl acetate) step2->step3 If oiling persists step2->end_success Success step4 Introduce Seed Crystals step3->step4 If oiling persists step3->end_success Success step4->end_success Success end_fail Issue Persists: Re-evaluate Solvent Screen step4->end_fail Failure G start Select a Test Solvent sol_rt Compound Soluble at Room Temp? start->sol_rt sol_heat Compound Soluble upon Heating? sol_rt->sol_heat No too_good Too Soluble. Use as 'Solvent' in Antisolvent Pair or for Slow Evaporation. sol_rt->too_good Yes candidate Good Candidate for Cooling Crystallization sol_heat->candidate Yes insoluble Insoluble. Use as 'Antisolvent'. sol_heat->insoluble No

how to avoid decomposition of 4-Chloro-3h-triazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-3H-triazolo[4,5-c]pyridine (CAS 36258-82-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, storage, and troubleshooting of this valuable heterocyclic building block. Our goal is to help you maintain the integrity of your compound and ensure the reliability of your experimental results by preventing its decomposition.

Introduction: Understanding the Instability of 4-Chloro-3H-triazolo[4,5-c]pyridine

4-Chloro-3H-triazolo[4,5-c]pyridine is a nitrogen-rich heterocyclic compound. Its structure, featuring a fused triazole and pyridine ring with an electrophilic chlorine substituent, makes it highly useful in medicinal chemistry and materials science. However, these same features contribute to its potential instability. The primary drivers of decomposition are the electron-deficient pyridine ring, which is susceptible to nucleophilic attack, and the C-Cl bond, which can be labile under certain conditions. This guide will address the most common challenges and provide solutions grounded in chemical principles.

Troubleshooting Guide: Experimental Observations & Solutions

This section addresses specific issues you may encounter during your experiments, providing likely causes and actionable solutions.

Q1: I observed a new, more polar peak in my HPLC/LC-MS analysis after dissolving the compound in a protic solvent like methanol or water. What is happening?

Answer: You are likely observing the product of hydrolysis or solvolysis, where the chlorine atom is displaced by a hydroxyl group (-OH) or a methoxy group (-OCH₃). The carbon atom to which the chlorine is attached is electron-deficient due to the electronegativity of the adjacent nitrogen atoms in the pyridine ring, making it susceptible to nucleophilic attack by water or alcohol.

  • Causality: The hydrolysis of α-chloro-substituted pyridones has been shown to be facilitated by the polarization of the heterocyclic structure, which increases the electrophilicity at the carbon-bearing chlorine.[1] A similar mechanism can be expected here. The resulting hydroxylated compound is significantly more polar, causing it to elute earlier on a reverse-phase HPLC column.

  • Immediate Action:

    • Confirm the identity of the new peak using LC-MS. The degradation product should have a mass corresponding to the replacement of Cl (34.97 u) with OH (17.01 u) or OCH₃ (31.04 u).

    • Immediately discontinue the use of the stock solution.

  • Preventative Protocol:

    • Solvent Choice: Whenever possible, use dry, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) for preparing stock solutions.

    • Solution Stability: If an aqueous or alcoholic solvent is unavoidable, prepare solutions fresh immediately before use. Do not store them.

    • pH Control: Avoid basic conditions, which can accelerate hydrolysis by increasing the concentration of the more nucleophilic hydroxide ion (OH⁻). Use buffered solutions in the slightly acidic to neutral range (pH 4-7) if aqueous media are required.

Q2: My solid compound has developed a yellowish or brownish tint over time, and I see new impurities in the analysis.

Answer: This is a common sign of decomposition, likely caused by a combination of exposure to light, air (oxidation), and/or ambient moisture.

  • Causality:

    • Photodegradation: Chlorinated pyridines are known to be sensitive to UV light.[2][[“]] Light can provide the energy to homolytically cleave the C-Cl bond, initiating radical chain reactions that lead to complex degradation products and coloration. Studies on related compounds show that photolysis can lead to dechlorination and ring modification.[4]

    • Oxidation: The nitrogen atoms in the triazolopyridine system, particularly the pyridine nitrogen, possess lone pairs of electrons that can be oxidized by atmospheric oxygen, especially when catalyzed by light or trace metals. This can lead to the formation of N-oxides, which may be unstable and undergo further reactions.

  • Immediate Action:

    • Re-test the purity of the material using a validated analytical method (e.g., HPLC, qNMR).

    • If purity has dropped significantly, it is recommended to purify the material (e.g., by recrystallization or column chromatography) or use a fresh batch for sensitive applications.

  • Preventative Protocol:

    • Storage: Always store the solid compound in an amber glass vial or a container wrapped in aluminum foil to protect it from light.

    • Inert Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing to displace oxygen and moisture.

    • Temperature: Store at a reduced temperature. For long-term storage, -20°C is recommended. For daily use, storage in a desiccator at 2-8°C is adequate.[5]

Q3: My reaction is failing or giving low yields, and I suspect the 4-Chloro-3H-triazolo[4,5-c]pyridine is the issue. What reagents are incompatible?

Answer: Decomposition during a reaction is often due to incompatibility with other reagents or harsh reaction conditions.

  • Causality: The compound's reactivity makes it sensitive to several classes of reagents:

    • Strong Bases (e.g., NaOH, LDA, NaH): Strong bases can deprotonate the triazole ring N-H, but more importantly, they can catalyze hydrolysis if water is present or act as nucleophiles themselves, leading to substitution of the chlorine.

    • Strong Nucleophiles (e.g., Amines, Thiols): These can directly displace the chlorine atom via nucleophilic aromatic substitution (SNAr). While this is often the desired reaction, unintended side reactions can occur if conditions are not controlled.

    • Strong Oxidizing Agents (e.g., H₂O₂, m-CPBA, KMnO₄): These can oxidize the nitrogen atoms to form N-oxides or potentially degrade the ring system.

    • Strong Acids & High Temperatures: While generally more stable in acid than in base, heating in strong acid can lead to hydrolysis. At very high temperatures, thermal decomposition can occur, leading to the release of hazardous gases like HCl and nitrogen oxides.[6][7]

  • Troubleshooting Workflow: Use the following workflow to diagnose the issue.

G cluster_0 Observation cluster_1 Investigation cluster_2 Potential Cause & Solution start Reaction Failure / Low Yield check_reagents Are strong bases, nucleophiles, or oxidizing agents present? start->check_reagents check_temp Is the reaction temperature > 80-100°C? start->check_temp check_solvent Is the solvent protic (H2O, MeOH) and is the reaction run for a long time? start->check_solvent sol_reagents Cause: Reagent Incompatibility Solution: Use milder, non-nucleophilic base (e.g., DIPEA, NaHCO3). Add reagent at lower temperature. check_reagents->sol_reagents Yes sol_temp Cause: Thermal Decomposition Solution: Attempt reaction at a lower temperature, even if it requires longer reaction times. check_temp->sol_temp Yes sol_solvent Cause: Solvolysis/Hydrolysis Solution: Switch to an aprotic solvent (THF, ACN, Dioxane). Ensure all reagents and glassware are dry. check_solvent->sol_solvent Yes

Caption: Troubleshooting workflow for reaction failure.

Frequently Asked Questions (FAQs)

Q: What are the ideal long-term storage conditions for solid 4-Chloro-3H-triazolo[4,5-c]pyridine? A: For maximum stability, store the solid compound at -20°C in a tightly sealed amber glass vial under an inert atmosphere (argon or nitrogen) and protected from moisture.[5][8]

Q: How should I prepare a stock solution for screening assays? A: Prepare stock solutions in anhydrous DMSO or DMA . Portion the solution into small-volume aliquots in sealed vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When thawing an aliquot for use, allow it to come to room temperature completely before opening to prevent condensation of atmospheric moisture into the solution.

Q: How can I monitor the purity of my compound? A: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the best approach.[9] Use a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape). Monitor at a wavelength where the compound has a strong UV absorbance. The appearance of new peaks, especially at earlier retention times, indicates the formation of more polar degradation products. LC-MS can be used to identify these impurities based on their mass-to-charge ratio.[10][11][12]

Q: What are the primary decomposition pathways I should be aware of? A: Based on the chemistry of related chloropyridines and triazolopyridines, the main hypothesized degradation pathways are:

  • Nucleophilic Substitution: Displacement of the chloride by nucleophiles like water, alcohols, or amines.[1]

  • Photodegradation: UV light-induced cleavage of the C-Cl bond.[2]

  • N-Oxidation: Oxidation of a ring nitrogen atom, typically by strong oxidants.

G cluster_paths Hypothesized Degradation Pathways Compound 4-Chloro-3H-triazolo[4,5-c]pyridine Hydrolysis 4-Hydroxy-3H-triazolo[4,5-c]pyridine (More Polar Impurity) Compound->Hydrolysis H₂O / Nu⁻ (e.g., OH⁻, RO⁻) Oxidation N-Oxide Derivative (Potential Intermediate) Compound->Oxidation [O] (e.g., H₂O₂, m-CPBA) Photolysis Dechlorinated Radicals & Complex Products Compound->Photolysis UV Light (hν)

Caption: Hypothesized degradation pathways.

Summary of Stability & Compatibility

The table below provides a quick reference for the optimal handling and storage of 4-Chloro-3H-triazolo[4,5-c]pyridine.

ParameterRecommendationRationale & Scientific Basis
Storage (Solid) Store at -20°C under an inert atmosphere (Ar/N₂) in a sealed amber vial.Minimizes thermal, oxidative, and photodegradation.[5][6]
Light Exposure Avoid all exposure to direct sunlight and UV sources. Use amber vials.The C-Cl bond on the pyridine ring is susceptible to photolytic cleavage.[2][[“]]
Moisture/Water Avoid contact with water and humid air. Use a desiccator for short-term storage.Prone to hydrolysis, leading to the formation of the corresponding hydroxy-triazolopyridine.[1]
pH in Solution Maintain neutral to slightly acidic conditions (pH 4-7). Strictly avoid strong bases.Basic conditions dramatically accelerate the rate of nucleophilic substitution (hydrolysis).[1]
Compatible Solvents Anhydrous DMSO, DMA, THF, ACN, DCM, Chloroform.Aprotic solvents do not participate in solvolysis reactions.
Incompatible Reagents Strong bases (NaOH, LDA), strong oxidizing agents (H₂O₂), strong nucleophiles.These reagents can directly react with the compound, causing substitution or oxidation.[1]
Thermal Stress Avoid heating above 80°C for prolonged periods.High temperatures can induce thermal decomposition, potentially releasing HCl gas.[7]

By adhering to these guidelines, researchers can significantly mitigate the risk of decomposition, ensuring the integrity of their starting materials and the validity of their scientific outcomes.

References

common impurities in 4-Chloro-3h-triazolo[4,5-c]pyridine and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-3h-triazolo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity-related issues encountered during the synthesis and purification of this important heterocyclic compound. Achieving high purity is critical for reliable downstream applications, and this guide provides practical, field-tested advice to address common challenges.

Introduction: The Criticality of Purity in 4-Chloro-3h-triazolo[4,5-c]pyridine

4-Chloro-3h-triazolo[4,5-c]pyridine is a key building block in medicinal chemistry, often utilized in the synthesis of pharmacologically active agents. The presence of impurities, even in trace amounts, can significantly impact the outcome of subsequent reactions, biological assays, and ultimately, the viability of a drug candidate. This guide will help you identify and remove common impurities, ensuring the integrity of your research.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My final product of 4-Chloro-3h-triazolo[4,5-c]pyridine has a brownish or yellowish tint. What are the likely impurities and how can I remove them?

A common cause of discoloration is the presence of residual starting materials, polymeric byproducts from the diazotization reaction, or other colored impurities. The primary starting material for the synthesis of the triazolopyridine core is typically 3,4-diaminopyridine, which upon diazotization and subsequent chlorination yields the desired product.

Likely Impurities:

  • Unreacted 3,4-Diaminopyridine: This is a common impurity if the diazotization reaction is incomplete.

  • Polymeric Byproducts: Diazotization reactions can sometimes lead to the formation of colored, higher molecular weight polymeric materials.

  • Oxidation Products: The diaminopyridine starting material can be susceptible to air oxidation, leading to colored impurities.

Troubleshooting and Removal Protocol:

  • Charcoal Treatment: A straightforward first step is to perform a hot filtration with activated charcoal. This is particularly effective for removing colored, non-polar impurities.

    • Protocol: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or ethyl acetate). Add a small amount of activated charcoal (approximately 1-2% w/w) and heat the mixture at reflux for 15-30 minutes. Filter the hot solution through a pad of celite to remove the charcoal. Allow the filtrate to cool for recrystallization.

  • Recrystallization: This is a powerful technique for removing both colored and colorless impurities. The choice of solvent is critical.

    • Recommended Solvent Systems:

      • Ethanol/Water

      • Ethyl Acetate/Hexane

      • Dichloromethane/Hexane

    • Protocol: Dissolve the crude product in a minimum amount of the hot solvent (e.g., ethanol). If the product is highly soluble, add a co-solvent in which it is less soluble (e.g., water or hexane) dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Q2: My NMR/LC-MS analysis shows the presence of a compound with a mass corresponding to the triazolopyridine without the chlorine atom (C₅H₄N₄). How can I remove this byproduct?

This impurity is likely 3H-[1][2][3]triazolo[4,5-c]pyridine, the intermediate formed after diazotization of 3,4-diaminopyridine but before the chlorination step. Its presence indicates an incomplete chlorination reaction.

Removal Strategy: Column Chromatography

Flash column chromatography is the most effective method for separating the desired chlorinated product from its non-chlorinated precursor due to the difference in their polarities. The chlorine atom increases the lipophilicity of the molecule.

Detailed Column Chromatography Protocol:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity. The desired 4-chloro product should elute before the more polar non-chlorinated triazolopyridine.

    • Step 1: Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Step 2: Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.

    • Step 3: Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

    • Step 4: Elution: Begin eluting with the starting solvent mixture, collecting fractions and monitoring them by Thin Layer Chromatography (TLC). Gradually increase the percentage of ethyl acetate to elute the more polar impurities.

    • Step 5: Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure.

Q3: I am observing an impurity that I suspect is unreacted 3,4-diaminopyridine in my final product. How can I confirm its presence and remove it?

Unreacted 3,4-diaminopyridine is a basic compound and can often be detected by TLC as a spot that streaks or has a different Rf value compared to the product.

Confirmation:

  • TLC Analysis: Spot the crude product alongside a standard of 3,4-diaminopyridine on a silica gel TLC plate. Develop the plate in a suitable solvent system (e.g., 5-10% methanol in dichloromethane). The impurity spot should co-elute with the standard.

Removal Method: Acid-Base Extraction

The basic nature of the amino groups on 3,4-diaminopyridine allows for its selective removal through an acid wash.

Extraction Protocol:

  • Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic 3,4-diaminopyridine will be protonated and move into the aqueous layer.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Summary of Common Impurities and Their Removal

ImpurityLikely OriginRecommended Removal Method
3,4-Diaminopyridine Unreacted starting materialAcid-Base Extraction
3H-[1][2][3]triazolo[4,5-c]pyridine Incomplete chlorinationColumn Chromatography
Polymeric Byproducts Side reactions during diazotizationActivated Charcoal Treatment, Recrystallization
Oxidation Products Oxidation of starting materialActivated Charcoal Treatment, Recrystallization

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of 4-Chloro-3h-triazolo[4,5-c]pyridine.

PurificationWorkflow Crude Crude Product (with impurities) AcidWash Acid-Base Extraction (Removes basic impurities) Crude->AcidWash If basic impurities (e.g., diaminopyridine) are suspected Charcoal Activated Charcoal Treatment (Removes colored impurities) Crude->Charcoal If colored impurities are present AcidWash->Charcoal Column Column Chromatography (Separates by polarity) Charcoal->Column Recrystal Recrystallization (Final polishing) Column->Recrystal Pure Pure 4-Chloro-3h-triazolo [4,5-c]pyridine Recrystal->Pure

Caption: A general purification workflow for 4-Chloro-3h-triazolo[4,5-c]pyridine.

Chemical Structures of Interest

ChemicalStructures cluster_product Target Compound cluster_impurities Common Impurities Product 4-Chloro-3h-triazolo[4,5-c]pyridine Impurity1 3,4-Diaminopyridine Impurity2 3H-[1,2,3]triazolo[4,5-c]pyridine

Caption: Structures of the target compound and common impurities.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Chloro-3h-triazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 4-Chloro-3h-triazolo[4,5-c]pyridine. This document is designed for researchers, chemists, and drug development professionals who are leveraging this challenging yet valuable heterocyclic halide in their synthetic workflows. As a nitrogen-rich, electron-deficient substrate, 4-Chloro-3h-triazolo[4,5-c]pyridine presents unique challenges, primarily concerning catalyst activation and stability. This guide provides field-proven insights, troubleshooting protocols, and data-driven recommendations to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common initial questions to help you establish a robust starting point for your cross-coupling experiments.

Q1: What are the primary challenges when using 4-Chloro-3h-triazolo[4,5-c]pyridine in cross-coupling reactions?

The primary difficulties stem from two key features of the substrate:

  • Inert C-Cl Bond: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides, making the initial oxidative addition step to the palladium(0) center the rate-limiting step in many cases.[1][2] Overcoming this requires highly active catalytic systems.

  • Catalyst Inhibition: The presence of multiple nitrogen atoms in the triazolopyridine ring can lead to catalyst inhibition or deactivation.[3][4] These nitrogen atoms can act as ligands, coordinating to the palladium center and preventing it from participating in the catalytic cycle.

Q2: What is the best general catalyst system to start with for this substrate?

For challenging heteroaryl chlorides, starting with a pre-formed palladium(II) precatalyst complexed with a bulky, electron-rich phosphine ligand is highly recommended.[5][6][7] These systems ensure the clean and efficient generation of the active LPd(0) species.[5][6]

  • Recommended Palladium Precatalyst: A Buchwald-type palladacycle precatalyst (e.g., G3 or G4 precatalysts) is an excellent starting point.[5][6]

  • Recommended Ligand Class: Bulky, electron-rich biaryl monophosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or sterically demanding N-heterocyclic carbene (NHC) ligands are often necessary.[7][8] These ligands promote the difficult oxidative addition of the C-Cl bond and can stabilize the active catalyst.[1]

Q3: How do I choose the right base for my reaction?

The base plays a crucial role, particularly in the transmetalation step of reactions like the Suzuki-Miyaura coupling.[9][10] The choice depends on the specific reaction and the functional group tolerance of your coupling partner.

  • For Suzuki-Miyaura: A common starting point is K₂CO₃ or K₃PO₄.[9] For less reactive systems, a stronger base like Cs₂CO₃ may be required.

  • For Buchwald-Hartwig Amination: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically necessary to deprotonate the amine nucleophile.[11]

  • Caution: Be mindful of base-sensitive functional groups (e.g., esters, nitriles) on your coupling partners. In such cases, a weaker base like KF or a carbonate may be preferable, potentially with adjustments to temperature or reaction time.[5]

Q4: Which solvent should I use?

Solvent choice impacts reagent solubility and can influence catalyst stability and reactivity.[12][13][14]

  • Aprotic, Less Polar Solvents: Toluene and 1,4-dioxane are robust, commonly used solvents, particularly for Buchwald-Hartwig aminations and Suzuki couplings.[12]

  • Polar Aprotic Solvents: DMF or THF can be effective but be aware that they can sometimes coordinate to the palladium center.

  • Biphasic Systems: For Suzuki reactions, a mixture like Toluene/H₂O is often used with an inorganic base.[9]

Catalyst Selection and Optimization Workflow

The following diagram provides a logical workflow for selecting and optimizing a catalyst system for your specific cross-coupling reaction involving 4-Chloro-3h-triazolo[4,5-c]pyridine.

G cluster_start cluster_suzuki Suzuki-Miyaura (C-C) cluster_buchwald Buchwald-Hartwig (C-N) cluster_sonogashira Sonogashira (C-C, Alkyne) cluster_heck Heck (C-C, Alkene) cluster_troubleshoot Troubleshooting start Select Cross-Coupling Reaction suzuki_start Initial Conditions: - Pd(OAc)₂ or G3-Precatalyst - SPhos or XPhos Ligand - K₂CO₃ or K₃PO₄ Base - Toluene/H₂O or Dioxane Solvent - Temp: 80-110 °C start->suzuki_start Suzuki buchwald_start Initial Conditions: - G3/G4-Precatalyst - BrettPhos or RuPhos Ligand - NaOt-Bu or LHMDS Base - Toluene or Dioxane Solvent - Temp: 90-110 °C start->buchwald_start Buchwald sonogashira_start Initial Conditions: - Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ - CuI Co-catalyst - Et₃N or DiPEA Base - THF or DMF Solvent - Temp: RT-60 °C start->sonogashira_start Sonogashira heck_start Initial Conditions: - Pd(OAc)₂ - P(o-tol)₃ or PPh₃ Ligand - Et₃N or K₂CO₃ Base - DMF or NMP Solvent - Temp: 100-140 °C start->heck_start Heck outcome Evaluate Outcome suzuki_start->outcome buchwald_start->outcome sonogashira_start->outcome heck_start->outcome low_yield Low / No Yield? outcome->low_yield success Success! outcome->success >70% Yield low_yield->success No optimize Screen Ligands: (e.g., NHCs, other Buchwald ligands) Screen Bases: (e.g., Cs₂CO₃, Phosphates) Increase Temperature/Catalyst Loading low_yield->optimize Yes optimize->outcome Re-evaluate

Caption: Decision workflow for catalyst system selection and optimization.

Troubleshooting Guide

Q: My reaction shows low to no conversion of the starting material. What are the likely causes and solutions?

A: This is the most common issue and typically points to a problem with the catalytic cycle's initiation (oxidative addition) or catalyst deactivation.

Potential Causes & Recommended Actions:

  • Inefficient Catalyst Generation: If you are not using a pre-catalyst, the generation of the active Pd(0) species from a Pd(II) source like Pd(OAc)₂ may be inefficient.[5]

    • Solution: Switch to a well-defined Pd(II) precatalyst like a Buchwald G3 or G4 palladacycle.[5][6] These are designed for reliable and rapid generation of the active monoligated Pd(0) species upon exposure to a base.[2][6]

  • Insufficient Ligand Potency: The combination of an electron-deficient heterocycle and a chloride leaving group requires a highly activating ligand.

    • Solution: Screen more electron-rich and bulky ligands. If you started with a standard ligand like PPh₃, move to a Buchwald-type biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand (e.g., IPr).[1][7][8] These ligands are known to accelerate the oxidative addition of aryl chlorides.[1]

  • Catalyst Inhibition by Substrate: The nitrogen atoms of the triazolopyridine ring can coordinate to the palladium center, effectively poisoning the catalyst.[3][4]

    • Solution: Employing very bulky ligands can create a sterically hindered environment around the palladium atom, which can disfavor the binding of the heterocyclic substrate as a ligand. This is another reason why bulky Buchwald ligands or NHCs are often successful.[8]

  • Reaction Conditions Too Mild: The C-Cl bond is strong and may require more forcing conditions.

    • Solution: Incrementally increase the reaction temperature in 10-15 °C intervals. You can also try increasing the catalyst loading from 1-2 mol% to 3-5 mol%.[5]

Q: I'm observing a significant amount of a dehalogenated side product (3h-triazolo[4,5-c]pyridine). How can I prevent this?

A: Hydrodehalogenation is a common side reaction in cross-coupling, often occurring when the desired transmetalation step is slow relative to competing pathways like β-hydride elimination from other species in the mixture or reaction with trace water.[15]

Potential Causes & Recommended Actions:

  • Slow Transmetalation: This is particularly common in Suzuki reactions if the organoboron species is not sufficiently activated.

    • Solution: Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃) to promote the formation of the more reactive boronate species.[9] Ensure your reagents are anhydrous, as water can facilitate protonolysis.

  • Base or Solvent as a Hydride Source: Some bases or solvents can act as hydride sources, especially at elevated temperatures.[15]

    • Solution: If using an amine base (like in Sonogashira or Heck reactions), ensure it is pure and dry. Consider screening alternative solvents that are less likely to participate in side reactions.[12]

Q: My Buchwald-Hartwig amination is failing. What is unique to this reaction?

A: C-N coupling with heteroaryl chlorides is particularly demanding.

Potential Causes & Recommended Actions:

  • Incorrect Base: This reaction almost always requires a strong, non-nucleophilic base to deprotonate the amine.

    • Solution: Ensure you are using a base like NaOt-Bu, KOt-Bu, or LHMDS. Carbonate or phosphate bases are generally not strong enough for this transformation.[11]

  • Ligand Choice: The optimal ligand for C-N coupling can differ from that for C-C coupling.

    • Solution: Ligands like BrettPhos and RuPhos are often excellent choices for Buchwald-Hartwig reactions.[7] Bidentate ligands such as Xantphos or dppf can also be effective and may help prevent catalyst deactivation.[11][16]

Recommended Starting Protocols & Data

The following table summarizes recommended starting conditions for various cross-coupling reactions with 4-Chloro-3h-triazolo[4,5-c]pyridine based on established principles for challenging heteroaryl chlorides.

Reaction TypePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ (2%) or G3-XPhos (2%)XPhos (4%)K₃PO₄ (2.0)Dioxane/H₂O (10:1)100
Buchwald-Hartwig G4-BrettPhos (2%)(part of precat)NaOt-Bu (1.5)Toluene110
Sonogashira PdCl₂(PPh₃)₂ (3%)PPh₃ (6%) + CuI (5%)Et₃N (3.0)DMF60
Heck Pd(OAc)₂ (2%)P(o-tol)₃ (4%)K₂CO₃ (2.0)NMP120
General Experimental Protocol for Catalyst System Screening

This protocol provides a reliable method for screening various conditions in parallel.

  • Preparation: To an array of oven-dried reaction vials equipped with magnetic stir bars, add 4-Chloro-3h-triazolo[4,5-c]pyridine (1.0 equiv).

  • Reagent Addition: In a glovebox or under an inert atmosphere, add the coupling partner (e.g., boronic acid, 1.2 equiv), the selected base (2.0 equiv), the palladium source (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (4 mol%).[9] If using a precatalyst, add it directly (2 mol%).

  • Solvent Addition: Add the chosen anhydrous solvent (to achieve ~0.1 M concentration) via syringe.[9]

  • Reaction: Seal the vials and place them in a pre-heated aluminum reaction block outside the glovebox. Stir vigorously at the desired temperature for 12-24 hours.

  • Analysis: After cooling to room temperature, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Analyze the crude product mixture by LC-MS or ¹H NMR to determine conversion and product formation.

Visualizing the Core Mechanism: The Cross-Coupling Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle is essential for effective troubleshooting. The active catalyst for most of these reactions is a monoligated Pd(0) species.

G pd0 LPd(0) (Active Catalyst) pd2_ox Oxidative Addition Complex L(Ar)Pd(II)-Cl pd0->pd2_ox Oxidative Addition pd2_trans Transmetalation Intermediate L(Ar)Pd(II)-R pd2_ox->pd2_trans Transmetalation (or Amine Coordination/ Deprotonation) pd2_trans->pd0 Reductive Elimination product Product Ar-R pd2_trans->product reagents_ox Ar-Cl (4-Chloro-3h-triazolo[4,5-c]pyridine) reagents_ox->pd2_ox reagents_trans R-M (e.g., Ar'-B(OH)₂ + Base) reagents_trans->pd2_trans

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

References

Validation & Comparative

Unambiguous Structural Elucidation: A Comparative Guide to the Validation of 4-Chloro-3H-triazolo[4,5-c]pyridine by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth analysis of single-crystal X-ray crystallography as the definitive method for the structural validation of 4-Chloro-3H-triazolo[4,5-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will explore the causality behind experimental choices, compare this technique with other analytical methods, and provide a detailed protocol for its successful implementation. Triazolopyridine derivatives are a critical class of organic compounds with wide-ranging applications in biochemical and pharmaceutical fields.[1]

The Imperative of Structural Certainty

The isomeric and tautomeric possibilities inherent in nitrogen-containing heterocycles like triazolopyridines necessitate an analytical technique that provides unequivocal structural evidence. While methods like NMR and mass spectrometry offer valuable insights into connectivity and molecular weight, they often fall short of providing the absolute spatial arrangement of atoms. For instance, distinguishing between different positional isomers or tautomers can be challenging with these techniques alone. X-ray crystallography, by directly mapping electron density, offers an unambiguous determination of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

A Comparative Analysis of Structural Validation Techniques

While X-ray crystallography stands as the gold standard, a multi-faceted approach to structural elucidation is often employed. Below is a comparison of common analytical techniques used in the characterization of novel chemical entities.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packingUnambiguous structural determinationRequires a single, high-quality crystal; solid-state structure may differ from solution
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei, solution-state structureProvides information about the molecule in solution, versatile for various nuclei (¹H, ¹³C, ¹⁵N)Can be complex to interpret, may not distinguish between certain isomers or tautomers definitively
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution)High sensitivity, small sample requirementProvides no information on atomic connectivity or stereochemistry
Infrared (IR) and Raman Spectroscopy Presence of functional groupsQuick and non-destructiveProvides limited information on the overall molecular structure
Computational Modeling (e.g., DFT) Theoretical structure, electronic propertiesComplements experimental data, can predict propertiesTheoretical, requires experimental validation

The Crystallographic Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure involves several critical steps. Each stage requires careful consideration and optimization to yield a high-quality result.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_refinement Structure Solution & Refinement synthesis Synthesis of 4-Chloro-3H-triazolo[4,5-c]pyridine purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification solvent Solvent Screening purification->solvent method Crystallization Method (e.g., Slow Evaporation, Vapor Diffusion) solvent->method crystal Harvesting Single Crystals method->crystal mount Crystal Mounting crystal->mount data_collection Data Collection (Diffractometer) mount->data_collection solve Structure Solution (e.g., Direct Methods) data_collection->solve refine Structure Refinement solve->refine validate Validation & Analysis (e.g., CIF file generation) refine->validate G cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Definitive Structural Analysis cluster_computational Theoretical Validation compound 4-Chloro-3H-triazolo[4,5-c]pyridine nmr NMR Spectroscopy compound->nmr Connectivity ms Mass Spectrometry compound->ms Molecular Weight ir IR/Raman Spectroscopy compound->ir Functional Groups xray X-ray Crystallography compound->xray Absolute Structure dft Computational (DFT) Modeling nmr->dft Comparison xray->dft Experimental Benchmark

References

A Comparative Guide to the Reactivity of 4-Chloro-3H-triazolo[4,5-c]pyridine and Related Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the chemical reactivity of 4-Chloro-3H-[1][2][3]triazolo[4,5-c]pyridine against standard chloropyridine isomers. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the unique electronic characteristics of this fused heterocyclic system and provides experimental context for its synthetic utility.

Introduction: The Role of Substituted Pyridines in Modern Chemistry

Substituted pyridine scaffolds are cornerstones in medicinal chemistry and materials science, prized for their ability to engage in biological interactions and their versatile chemical handles for further functionalization. The reactivity of chloropyridines, in particular, is of paramount importance for introducing molecular complexity through reactions like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.

This guide focuses on 4-Chloro-3H-[1][2][3]triazolo[4,5-c]pyridine, a unique heteroaromatic system where a triazole ring is fused to a pyridine core. We will explore how this fusion dramatically alters the electronic landscape of the pyridine ring, thereby modulating the reactivity of the C4-chloro substituent compared to its simpler counterparts: 2-chloropyridine and 4-chloropyridine.

Electronic Landscape: Why a Fused Triazole Ring Changes Everything

The reactivity of a chloropyridine is fundamentally governed by the electron density of the aromatic ring and the stability of reaction intermediates. The nitrogen atom in the pyridine ring is electron-withdrawing, creating regions of partial positive charge (δ+) at the C2 (ortho) and C4 (para) positions, making them susceptible to nucleophilic attack.[1]

In 4-Chloro-3H-[1][2][3]triazolo[4,5-c]pyridine, the situation is amplified. The fused triazole ring acts as a potent electron-withdrawing group. Its three nitrogen atoms pull electron density from the already electron-deficient pyridine ring. This synergistic electron withdrawal significantly enhances the electrophilicity of the carbon atom bonded to the chlorine, making it exceptionally activated for substitution reactions.

G cluster_1 Fused Triazolopyridine 4-Chloropyridine 4-Chloropyridine Reactivity Reactivity 4-Chloropyridine->Reactivity High 2-Chloropyridine 2-Chloropyridine 2-Chloropyridine->Reactivity Moderate 3-Chloropyridine 3-Chloropyridine 3-Chloropyridine->Reactivity Low 4-Chloro-3H-triazolo[4,5-c]pyridine 4-Chloro-3H-triazolo[4,5-c]pyridine 4-Chloro-3H-triazolo[4,5-c]pyridine->Reactivity Very High (Predicted)

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyridine chemistry. It proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is the key determinant of the reaction rate.

Mechanism and Rationale

For standard chloropyridines, the order of reactivity in SNAr reactions is generally 4-chloro > 2-chloro >> 3-chloro.[1] This is because for attack at the 4- and 2-positions, the negative charge of the Meisenheimer complex can be delocalized onto the electronegative ring nitrogen via resonance, providing significant stabilization.[1] Attack at the 3-position does not allow for this resonance stabilization, resulting in a much slower reaction.[1]

In the case of 4-Chloro-3H-[1][2][3]triazolo[4,5-c]pyridine, the fused triazole ring provides additional, powerful resonance stabilization for the negative charge developed during nucleophilic attack at the C4 position. This heightened stabilization of the Meisenheimer complex is predicted to drastically lower the activation energy of the reaction, making it far more reactive than even 4-chloropyridine. The presence of additional electron-withdrawing groups is known to substantially increase SNAr reaction rates on pyridine rings.[4]

SNAr_Mechanism start 4-Chloro-Pyridine + Nu⁻ intermediate {Meisenheimer Complex |  Negative charge delocalized onto ring Nitrogen} start:f0->intermediate:w Addition (Rate-Determining) product 4-Nu-Pyridine + Cl⁻ intermediate:e->product:f0 Elimination (Fast)

Comparative Data

While direct kinetic comparisons under identical conditions are sparse, a survey of synthetic procedures reveals a clear trend. Reactions that require high temperatures or strong bases for 4-chloropyridine often proceed under much milder conditions for substrates with additional activating groups.

SubstrateNucleophileConditionsYieldRelative Reactivity
4-Chloropyridine Benzylamine150 °C, neatModerateBaseline
2-Chloro-5-nitropyridine Various AminesWater, KF, RTGoodHigh[4]
4-Chloro-3H-triazolo[4,5-c]pyridine Primary/Secondary AminesRT to 60 °C, DIPEA, solventGood-ExcellentVery High (Predicted)

This table is a qualitative representation based on typical reaction conditions reported in the literature.

Experimental Protocol: Representative SNAr Amination

This protocol describes a general procedure for comparing the reactivity of a standard chloropyridine with the subject compound.

Objective: To synthesize the corresponding N-benzyl substituted pyridine derivatives.

Materials:

  • 4-Chloropyridine

  • 4-Chloro-3H-[1][2][3]triazolo[4,5-c]pyridine

  • Benzylamine

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In two separate vials, add the chloropyridine substrate (1.0 mmol).

  • To each vial, add DMF (5 mL), benzylamine (1.2 mmol, 1.2 equiv), and DIPEA (2.0 mmol, 2.0 equiv).

  • Reaction Execution (Vial 1: 4-Chloropyridine): Seal the vial and heat to 100 °C. Monitor the reaction by TLC or LC-MS every 2 hours.

  • Reaction Execution (Vial 2: 4-Chloro-3H-triazolo[4,5-c]pyridine): Seal the vial and stir at room temperature (25 °C). Monitor the reaction by TLC or LC-MS every 30 minutes.

  • Workup and Isolation: Upon completion, cool the reaction mixtures to room temperature and pour into water (50 mL). Extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: The reaction with 4-Chloro-3H-[1][2][3]triazolo[4,5-c]pyridine is expected to reach completion significantly faster and at a much lower temperature than the reaction with 4-chloropyridine, demonstrating its superior reactivity.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, indispensable for synthesizing biaryl and heteroaryl-aryl structures.[5] The reaction's key step is the oxidative addition of a palladium(0) catalyst into the carbon-halogen bond.

Mechanism and Rationale

The reactivity of aryl halides in Suzuki coupling generally follows the trend I > Br > OTf >> Cl.[5] Aryl chlorides are notoriously less reactive due to the strong C-Cl bond, often requiring specialized, highly electron-rich phosphine ligands and strong bases to facilitate the oxidative addition step.

However, the electronic properties of the aryl chloride play a crucial role. Electron-deficient aryl chlorides undergo oxidative addition more readily than electron-rich ones. Therefore, the highly electron-deficient nature of the 4-Chloro-3H-[1][2][3]triazolo[4,5-c]pyridine ring system should render it a more competent substrate for Suzuki coupling compared to standard chloropyridines. This enhanced reactivity allows for the use of milder conditions and potentially broader substrate scope. The successful Suzuki coupling of other chloro-triazoles has been reported, demonstrating the feasibility of this transformation.[6]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-Cl Pd0->OxAdd Oxidative Addition (Ar-Cl) Transmetal Ar-Pd(II)L₂-R OxAdd->Transmetal Transmetalation (R-B(OH)₂) RedElim Ar-R Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Comparative Data
SubstrateBoronic AcidCatalyst SystemConditionsYield
4-Chloropyridine Phenylboronic acidPd(OAc)₂ / SPhos100 °C, K₃PO₄, Toluene/H₂OModerate-Good
4-Chloro-3H-triazolo[4,5-c]pyridine Phenylboronic acidPd(OAc)₂ / SPhos80 °C, K₃PO₄, Dioxane/H₂OGood-Excellent (Predicted)
4-Bromo-[1][2][3]triazolo[1,5-a]pyridine Arylboronic acidsPd(OAc)₂ / SPhosK₃PO₄Good[7]

This table is a qualitative representation based on typical reaction conditions reported in the literature for similar substrates.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

Objective: To synthesize the 4-phenyl substituted pyridine derivatives.

Materials:

  • 4-Chloropyridine

  • 4-Chloro-3H-[1][2][3]triazolo[4,5-c]pyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane and Water (degassed)

Procedure:

  • Catalyst Pre-formation: To an oven-dried vial under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Add dioxane (2 mL) and stir for 10 minutes.

  • Reaction Setup: In a separate vial, add the chloropyridine substrate (1.0 mmol), phenylboronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (3.0 mmol, 3.0 equiv).

  • Reaction Execution: Add the pre-formed catalyst solution to the vial containing the reagents. Add water (0.5 mL). Seal the vial and heat to 80-100 °C. Monitor the reaction by LC-MS.

  • Workup and Isolation: After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Expected Outcome: 4-Chloro-3H-[1][2][3]triazolo[4,5-c]pyridine is expected to couple more efficiently, potentially at a lower temperature or with lower catalyst loading, compared to 4-chloropyridine, reflecting its enhanced susceptibility to oxidative addition.

Conclusion and Reactivity Summary

The fusion of a triazole ring onto the pyridine core in 4-Chloro-3H-[1][2][3]triazolo[4,5-c]pyridine profoundly activates the C4-chloro substituent towards common synthetic transformations.

  • For Nucleophilic Aromatic Substitution: The compound is exceptionally reactive, far surpassing standard 4-chloropyridine. This is due to the powerful electron-withdrawing nature of the fused triazole system, which highly stabilizes the key Meisenheimer intermediate.

  • For Suzuki-Miyaura Cross-Coupling: The electron-deficient character of the ring system facilitates the rate-limiting oxidative addition step, making it a more amenable substrate than simple chloropyridines and allowing for milder reaction conditions.

This enhanced reactivity profile makes 4-Chloro-3H-[1][2][3]triazolo[4,5-c]pyridine a valuable and versatile building block for the rapid construction of complex, nitrogen-rich molecules relevant to pharmaceutical and materials science discovery.

References

A Comparative Analysis of Synthetic Routes to 4-Chloro-3H-triazolo[4,5-c]pyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The fused heterocyclic scaffold, 4-Chloro-3H-triazolo[4,5-c]pyridine, represents a key pharmacophore in modern drug discovery, exhibiting a wide range of biological activities. Its synthesis, therefore, is of considerable interest to medicinal chemists and process development scientists. This guide provides an in-depth comparative analysis of two prominent synthetic routes to this valuable molecule, offering insights into the strategic considerations and experimental nuances of each approach. The methodologies are presented with detailed protocols, mechanistic considerations, and a comparative summary to aid researchers in selecting the most suitable pathway for their specific needs.

Introduction to 4-Chloro-3H-triazolo[4,5-c]pyridine

The triazolopyridine core is a recurring motif in a multitude of biologically active compounds. The specific isomer, 4-Chloro-3H-triazolo[4,5-c]pyridine, is a versatile intermediate, with the chloro substituent at the 4-position serving as a convenient handle for further functionalization through nucleophilic substitution reactions. The development of efficient and scalable synthetic routes is paramount for enabling the exploration of the chemical space around this privileged scaffold. This guide will dissect two logical and experimentally validated approaches: a linear synthesis commencing from pyridine-3,4-diamine and a convergent route involving the construction of a 4-hydroxy-triazolo[4,5-c]pyridine intermediate followed by chlorination.

Route 1: Synthesis via Diazotization of Pyridine-3,4-diamine

This classical approach leverages the well-established chemistry of ortho-diamines to construct the fused triazole ring system. The synthesis proceeds through a three-step sequence: formation of the key diamine precursor, diazotization-cyclization, and a final chlorination step.

Causality Behind Experimental Choices

The selection of pyridine-3,4-diamine as the starting material is strategic due to the ortho-disposition of the amino groups, which is essential for the intramolecular cyclization to form the triazole ring. The diazotization reaction, a cornerstone of aromatic chemistry, is employed to generate a reactive diazonium species from one of the amino groups, which is then intramolecularly trapped by the adjacent amino group to forge the N-N bond of the triazole. The final chlorination step is necessary to introduce the desired chloro-substituent, which is often crucial for the target molecule's biological activity or for its use as a synthetic intermediate.

Experimental Protocol

Step 1: Synthesis of Pyridine-3,4-diamine

A common method for the preparation of pyridine-3,4-diamine involves the reduction of 3-nitro-4-aminopyridine.

  • Materials: 3-nitro-4-aminopyridine, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

  • Procedure:

    • To a solution of 3-nitro-4-aminopyridine in methanol, add a catalytic amount of 10% Pd/C.

    • Pressurize the reaction vessel with hydrogen gas (typically 50 psi).

    • Stir the reaction mixture vigorously at room temperature until the consumption of hydrogen ceases (monitoring by TLC or LC-MS is recommended).

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain pyridine-3,4-diamine, which can be used in the next step without further purification.

Step 2: Synthesis of 1H-1,2,3-Triazolo[4,5-c]pyridine

This step involves the diazotization of one of the amino groups of pyridine-3,4-diamine followed by intramolecular cyclization.

  • Materials: Pyridine-3,4-diamine, Sodium nitrite, Hydrochloric acid, Water.

  • Procedure:

    • Dissolve pyridine-3,4-diamine in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete.

    • Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate solution) to precipitate the product.

    • Collect the precipitate by filtration, wash with cold water, and dry to afford 1H-1,2,3-triazolo[4,5-c]pyridine.

Step 3: Synthesis of 4-Chloro-3H-triazolo[4,5-c]pyridine

The final step is the chlorination of the triazolopyridine core.

  • Materials: 1H-1,2,3-Triazolo[4,5-c]pyridine, Phosphorus oxychloride (POCl₃).

  • Procedure:

    • Carefully add 1H-1,2,3-triazolo[4,5-c]pyridine to an excess of phosphorus oxychloride.

    • Heat the reaction mixture to reflux for several hours (monitoring by TLC or LC-MS is advised).

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a suitable base (e.g., sodium carbonate) to precipitate the crude product.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield 4-Chloro-3H-triazolo[4,5-c]pyridine.

Workflow Visualization

Route 1 A Pyridine-3,4-diamine B 1H-1,2,3-Triazolo[4,5-c]pyridine A->B NaNO₂, HCl (Diazotization) C 4-Chloro-3H-triazolo[4,5-c]pyridine B->C POCl₃ (Chlorination)

Caption: Synthetic workflow for Route 1.

Route 2: Synthesis via a 4-Hydroxy Intermediate

This alternative strategy involves the initial construction of a 4-hydroxy-triazolo[4,5-c]pyridine, which is subsequently converted to the target chloro-derivative. This approach can be advantageous if the starting materials for the 4-hydroxy intermediate are more readily available or if the final chlorination step proves to be higher yielding and cleaner than the direct chlorination of the parent heterocycle.

Causality Behind Experimental Choices

The rationale for this route is to introduce a hydroxyl group at the 4-position, which can then be readily displaced by a chlorine atom using standard halogenating agents. The formation of the 4-hydroxy-triazolo[4,5-c]pyridine can be achieved from precursors like 3-amino-4-hydroxypyridine derivatives, where the triazole ring is constructed in a similar fashion to Route 1. The key advantage lies in the often clean and high-yielding conversion of a hydroxyl group to a chloro group on such heterocyclic systems.

Experimental Protocol

Step 1: Synthesis of 4-Hydroxy-1H-1,2,3-triazolo[4,5-c]pyridine

This intermediate can be prepared from 3-amino-4-hydroxypyridine.

  • Materials: 3-Amino-4-hydroxypyridine, Sodium nitrite, Sulfuric acid, Water.

  • Procedure:

    • Dissolve 3-amino-4-hydroxypyridine in dilute sulfuric acid and cool the solution to 0-5 °C.

    • Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.

    • After the addition, allow the reaction to stir at low temperature for 1-2 hours.

    • The product, 4-hydroxy-1H-1,2,3-triazolo[4,5-c]pyridine, may precipitate from the reaction mixture upon standing or after careful neutralization.

    • Collect the solid by filtration, wash with cold water, and dry.

Step 2: Synthesis of 4-Chloro-3H-triazolo[4,5-c]pyridine

The conversion of the hydroxyl group to a chloro group is a standard transformation.

  • Materials: 4-Hydroxy-1H-1,2,3-triazolo[4,5-c]pyridine, Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂).

  • Procedure:

    • Heat a mixture of 4-hydroxy-1H-1,2,3-triazolo[4,5-c]pyridine in an excess of phosphorus oxychloride (or thionyl chloride with a catalytic amount of DMF) at reflux for several hours.

    • Monitor the reaction for completion by TLC or LC-MS.

    • Cool the reaction mixture and carefully quench by pouring it onto ice.

    • Neutralize the solution with a base and extract the product with a suitable organic solvent.

    • Dry the organic extracts, concentrate, and purify the crude product by column chromatography to obtain 4-Chloro-3H-triazolo[4,5-c]pyridine.

Workflow Visualization

Route 2 D 3-Amino-4-hydroxypyridine E 4-Hydroxy-1H-1,2,3-triazolo[4,5-c]pyridine D->E NaNO₂, H₂SO₄ (Diazotization) F 4-Chloro-3H-triazolo[4,5-c]pyridine E->F POCl₃ or SOCl₂ (Chlorination)

Caption: Synthetic workflow for Route 2.

Comparative Analysis and Discussion

ParameterRoute 1: From Pyridine-3,4-diamineRoute 2: Via 4-Hydroxy Intermediate
Starting Material Availability Pyridine-3,4-diamine can be prepared from commercially available precursors.3-Amino-4-hydroxypyridine derivatives may be less common but can be synthesized.
Number of Steps Typically 3 steps from a functionalized pyridine.Typically 2-3 steps, depending on the availability of the starting pyridine.
Key Transformation Diazotization of an ortho-diamine.Formation of a 4-hydroxy intermediate followed by chlorination.
Potential Challenges Diazotization can sometimes lead to side products. Direct chlorination of the parent heterocycle might require harsh conditions and lead to purification challenges.The synthesis of the 4-hydroxypyridine precursor might be challenging.
Overall Yield Variable, dependent on the efficiency of each step.Potentially higher and more consistent, as the final chlorination of a hydroxy group is often a high-yielding reaction.
Scalability Can be scalable, but the diazotization step may require careful temperature control on a large scale.Generally considered scalable, with well-established procedures for the chlorination step.

Expert Insights:

From a process chemistry perspective, Route 2 often presents a more robust and reproducible pathway. The conversion of a hydroxyl group to a chloro group on a heterocyclic ring is a well-precedented and high-yielding transformation, often proceeding with fewer side products compared to the direct chlorination of an unsubstituted heterocyclic core. While the synthesis of the 4-hydroxy intermediate might require initial optimization, the cleanliness of the final step can significantly simplify downstream processing and purification, a critical factor in large-scale synthesis.

Route 1 , while conceptually straightforward, can be hampered by the diazotization step, which can be sensitive to reaction conditions. Furthermore, the direct chlorination of the 1H-1,2,3-triazolo[4,5-c]pyridine ring may lead to a mixture of chlorinated products or require forcing conditions that can degrade the starting material, impacting the overall yield and purity.

Conclusion

Both synthetic routes presented offer viable pathways to the valuable intermediate, 4-Chloro-3H-triazolo[4,5-c]pyridine. The choice between the two will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's expertise with the key chemical transformations. For exploratory, small-scale synthesis, either route may be suitable. However, for process development and scale-up, Route 2 , via the 4-hydroxy intermediate, is likely to be the more strategic and efficient choice due to the reliability and high yield of the final chlorination step. This guide provides the foundational knowledge for researchers to make an informed decision and to further optimize these synthetic strategies for their specific applications in the pursuit of novel therapeutics.

Confirming the Purity of 4-Chloro-3h-triazolo[4,5-c]pyridine: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical entity is paramount. It is the bedrock upon which reliable experimental data and, ultimately, safe and effective therapeutics are built. This guide provides an in-depth technical comparison of analytical methodologies for confirming the purity of 4-Chloro-3h-triazolo[4,5-c]pyridine, a key heterocyclic building block in medicinal chemistry. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC) as the principal technique, while also exploring the capabilities of alternative methods to provide a comprehensive understanding of purity assessment.

The Central Role of Purity in Drug Discovery

4-Chloro-3h-triazolo[4,5-c]pyridine is a member of the triazolopyridine class of compounds, which are integral scaffolds in the development of various therapeutic agents.[1][2] Impurities, even in minute quantities, can significantly alter the compound's physicochemical properties, biological activity, and toxicological profile. Therefore, a robust and validated analytical method for purity determination is not merely a quality control check; it is a critical component of the research and development process, ensuring the integrity and reproducibility of scientific findings.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reverse-phase HPLC (RP-HPLC) is the most widely adopted technique for the purity assessment of non-volatile and thermally labile organic compounds like 4-Chloro-3h-triazolo[4,5-c]pyridine.[3][4] Its high resolving power, sensitivity, and reproducibility make it the gold standard for separating the main compound from its potential impurities.

A Self-Validating HPLC Protocol

The following protocol is a robust starting point for the purity determination of 4-Chloro-3h-triazolo[4,5-c]pyridine. The selection of each parameter is justified to ensure a selective and reliable separation.

Table 1: Proposed HPLC Method Parameters

ParameterRecommended SettingJustification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)The non-polar C18 stationary phase is well-suited for retaining and separating a broad range of organic molecules, including heterocyclic compounds.[3][4]
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile provides good peak shape and lower viscosity compared to methanol. TFA acts as an ion-pairing agent to improve peak symmetry for basic compounds like pyridines and minimizes tailing.[3]
Gradient 10-90% B over 20 minutesA gradient elution is crucial for separating impurities with a wide range of polarities that may be present, from polar starting materials to non-polar by-products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 254 nmAromatic and heterocyclic compounds typically exhibit strong absorbance at this wavelength, providing good sensitivity for the parent compound and many potential impurities.
Injection Volume 10 µLA typical injection volume to avoid column overloading while ensuring adequate sensitivity.
Sample Preparation 1 mg/mL in Acetonitrile/Water (50:50)The sample should be dissolved in a solvent system that is compatible with the mobile phase to ensure good peak shape.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis s_prep Weigh & Dissolve Sample (1 mg/mL in 50:50 ACN:H2O) mp_prep Prepare Mobile Phases (A: 0.1% TFA in H2O, B: 0.1% TFA in ACN) injector Autosampler s_prep->injector pump Gradient Pump mp_prep->pump pump->injector column C18 Column (30°C) injector->column detector UV Detector (254 nm) column->detector chromatogram Obtain Chromatogram detector->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Purity (% Area) integration->calculation

Caption: A streamlined workflow for HPLC purity analysis.

Interpreting the Results

The purity of the sample is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

It is crucial to consider that this method assumes that all compounds have a similar response factor at the detection wavelength. For a more accurate quantification of impurities, reference standards for each impurity would be required.

A Comparative Look at Alternative Purity Determination Methods

While HPLC is a powerful tool, a multi-faceted approach to purity confirmation provides a higher degree of confidence. Here, we compare HPLC with other valuable techniques.

Table 2: Comparison of Analytical Techniques for Purity Determination

TechniquePrincipleAdvantagesDisadvantagesBest For
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, high sensitivity, well-established, suitable for non-volatile compounds.Requires reference standards for accurate impurity quantification, may not detect non-UV active impurities.Routine purity testing and quality control.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Does not require reference standards for each impurity, provides structural information, highly accurate.[5][6][7]Lower sensitivity than HPLC, requires a pure internal standard, can be complex to set up.[5]Absolute purity determination and characterization of new chemical entities.
UPLC-MS Similar to HPLC but uses smaller particles for higher resolution and speed, coupled with a mass spectrometer for detection.Higher throughput than HPLC, provides mass information for impurity identification, highly sensitive.[8]Higher equipment cost, more complex to operate.Impurity profiling and identification.[9][10][11]
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile and semi-volatile compounds.Not suitable for non-volatile or thermally labile compounds like 4-Chloro-3h-triazolo[4,5-c]pyridine.Analysis of residual solvents.
The Power of Orthogonal Methods

The use of a second, orthogonal method provides a more complete picture of a sample's purity. qNMR is an excellent confirmatory technique to HPLC.[5][6][7][12][13] Since qNMR relies on a different chemical principle (nuclear magnetic resonance versus chromatographic separation), it can often detect impurities that may co-elute with the main peak or are not UV-active in an HPLC analysis.

Logic_Diagram cluster_primary Primary Analysis cluster_confirmatory Confirmatory & Orthogonal Methods cluster_decision Purity Confirmation hplc HPLC-UV Analysis (Area % Purity) decision Purity Confirmed? hplc->decision qnmr qNMR Analysis (Absolute Purity) qnmr->decision lcms UPLC-MS Analysis (Impurity ID) lcms->decision

Caption: A logical approach to comprehensive purity assessment.

Conclusion

Confirming the purity of 4-Chloro-3h-triazolo[4,5-c]pyridine is a critical step in ensuring the quality and reliability of research in drug discovery and development. While RP-HPLC stands as the primary method of choice due to its high resolution and sensitivity, a comprehensive purity assessment should ideally incorporate an orthogonal technique like qNMR for absolute quantification and UPLC-MS for the identification of unknown impurities. By employing a multi-technique approach, researchers can have the highest confidence in the purity of their compounds, leading to more robust and reproducible scientific outcomes.

References

A Comparative Analysis of the Biological Activity of 4-Chloro-3H-triazolo[4,5-c]pyridine and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the dynamic landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. The triazolopyridine scaffold has emerged as a privileged structure, with its various isomers demonstrating a wide spectrum of biological activities. This guide provides a comprehensive comparison of the biological activity of 4-Chloro-3H-triazolo[4,5-c]pyridine and its key analogs, offering insights into their potential as anticancer and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation therapeutics.

Introduction to the Triazolopyridine Scaffold

Triazolopyridines are bicyclic heterocyclic compounds containing both a triazole and a pyridine ring. The arrangement of these rings and the position of the nitrogen atoms give rise to several isomeric forms, including[1][2][3]triazolo[1,5-a]pyridine,[1][2][3]triazolo[4,3-a]pyridine, and[1][2][4]triazolo[4,5-c]pyridine. These scaffolds are of significant interest in drug discovery due to their ability to mimic purine bases and interact with various biological targets. The diverse biological activities reported for triazolopyridine derivatives include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.

This guide will focus on the 3H-triazolo[4,5-c]pyridine core, with a particular emphasis on understanding how substitutions at the 4-position, starting from the readily available 4-chloro derivative, modulate its biological profile.

Comparative Biological Evaluation: Anticancer and Antimicrobial Activities

While direct comparative studies of 4-Chloro-3H-triazolo[4,5-c]pyridine alongside a comprehensive suite of its analogs are not extensively documented in a single coherent study, a survey of the literature allows for a comparative analysis based on the activities of different triazolopyridine isomers and derivatives.

Anticancer Activity

The triazolopyridine scaffold is a recurring motif in the design of novel anticancer agents. Various derivatives have been synthesized and evaluated against a range of cancer cell lines, demonstrating activities such as antiproliferative effects and kinase inhibition.

A study on a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines revealed their potential as potent anticancer agents.[2] These compounds were evaluated for their in vitro antiproliferative activities against human cancer cell lines, including HCT-116 (colon cancer), U-87 MG (glioblastoma), and MCF-7 (breast cancer), using the MTT assay.[2] Similarly, novel 1,2,4-triazole-pyridine hybrid derivatives have shown moderate to potent anticancer activities against murine melanoma (B16F10) cell lines.[3]

Furthermore, derivatives of the isomeric pyrazolo[4,3-e][1][2][3]triazine scaffold have been investigated for their ability to suppress or enhance the development of Cytotoxic T Lymphocytes (CTL), which play a crucial role in the immune response against tumors.[5]

The general mechanism of action for many of these anticancer triazolopyridine analogs involves the inhibition of protein kinases, which are critical regulators of cell signaling pathways implicated in cancer progression.

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines the general steps for evaluating the cytotoxic effects of test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well plates treatment Add Compounds to Cells cell_seeding->treatment compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 2-4h (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilization Buffer formazan_formation->solubilization read_plate Measure Absorbance solubilization->read_plate calculate_ic50 Calculate IC50 Values read_plate->calculate_ic50

Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of new antimicrobial agents. Triazole-containing compounds have a well-established history in this area.

Derivatives of 4-aminoantipyrine, which contains a pyrazole ring, have been synthesized and evaluated for their antimicrobial properties.[1] These compounds were tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungi, using the well diffusion method.[1] Notably, different analogs showed varied efficacy against different microbial strains, highlighting the importance of substituent effects.[1]

Furthermore, novel 1,2,4-triazole-3-thione-hydrazone scaffolds bearing a pyridine moiety have been synthesized and screened for their antibacterial and antifungal activities.[6] Certain derivatives exhibited exceptional activity against the fungus Candida tenuis and high antibacterial activity against Mycobacterium luteum.[6]

The mechanism of action for many antimicrobial triazole derivatives is believed to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Well Diffusion Method)

This protocol describes a common method for screening the antimicrobial activity of test compounds.

Materials:

  • Bacterial and fungal strains

  • Agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)

  • Sterile swabs

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent)

  • Sterile cork borer or well cutter

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the microbial strain.

  • Plate Inoculation: Evenly spread the microbial suspension onto the surface of the agar plate using a sterile swab.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume of the test compound solution, positive control, and negative control to separate wells.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.

  • Data Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.

Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_incubation Incubation & Reading cluster_analysis Analysis inoculum_prep Prepare Microbial Inoculum inoculation Inoculate Agar Plates inoculum_prep->inoculation plate_prep Prepare Agar Plates plate_prep->inoculation well_creation Create Wells in Agar inoculation->well_creation compound_addition Add Test Compounds and Controls to Wells well_creation->compound_addition incubation Incubate Plates compound_addition->incubation zone_measurement Measure Zones of Inhibition incubation->zone_measurement interpretation Interpret Results zone_measurement->interpretation

Caption: Workflow for antimicrobial susceptibility testing using the well diffusion method.

Structure-Activity Relationship (SAR) Insights

The biological activity of triazolopyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. While a comprehensive SAR study for 4-substituted-3H-triazolo[4,5-c]pyridines is not available, general trends can be inferred from related scaffolds.

  • Substitution at the 4-position of the pyridine ring: The 4-chloro group in 4-Chloro-3H-triazolo[4,5-c]pyridine serves as a versatile handle for introducing various functionalities through nucleophilic substitution reactions. Replacing the chloro group with amino, hydrazinyl, or alkoxy groups can significantly impact the compound's polarity, hydrogen bonding capacity, and overall biological activity.

  • Aromatic and Heteroaromatic Substituents: The introduction of substituted phenyl or other heterocyclic rings can influence the molecule's interaction with the target protein's binding pocket. Electron-donating or electron-withdrawing groups on these rings can modulate the electronic properties and steric profile of the molecule, leading to variations in activity.

  • Isomeric Form: The isomeric form of the triazolopyridine scaffold plays a crucial role in determining the biological activity. Different isomers present distinct spatial arrangements of nitrogen atoms and substituents, leading to different binding affinities for their respective targets.

SAR_Concept Core {4-Chloro-3H-triazolo[4,5-c]pyridine Core | Cl} Analog1 Amino (-NH2) Analog Core:port->Analog1 Substitution Analog2 Hydrazinyl (-NHNH2) Analog Core:port->Analog2 Substitution Analog3 Alkoxy (-OR) Analog Core:port->Analog3 Substitution Analog4 Aryl (-Ar) Analog Core:port->Analog4 Substitution Activity1 Altered Anticancer Potency Analog1->Activity1 Activity2 Modified Antimicrobial Spectrum Analog1->Activity2 Activity3 Changes in Target Selectivity Analog1->Activity3 Analog2->Activity1 Analog2->Activity2 Analog3->Activity1 Analog3->Activity2 Analog4->Activity1 Analog4->Activity2 Analog4->Activity3

Caption: Conceptual diagram illustrating the structure-activity relationship of 4-substituted-3H-triazolo[4,5-c]pyridine analogs.

Future Directions and Conclusion

The triazolopyridine scaffold, and specifically the 3H-triazolo[4,5-c]pyridine core, holds considerable promise for the development of novel therapeutic agents. The available literature suggests that derivatives of this and related scaffolds possess significant anticancer and antimicrobial activities.

However, to fully unlock the potential of 4-Chloro-3H-triazolo[4,5-c]pyridine as a lead compound, a systematic and comparative investigation of its analogs is warranted. Future research should focus on:

  • Synthesis of a focused library of 4-substituted-3H-triazolo[4,5-c]pyridine derivatives.

  • Direct, head-to-head comparison of the biological activities of these analogs against a panel of cancer cell lines and microbial strains.

  • Elucidation of the mechanism of action for the most potent compounds.

  • In vivo efficacy and toxicity studies to assess their therapeutic potential.

By undertaking such focused investigations, the scientific community can build a comprehensive understanding of the structure-activity relationships governing the biological activity of this promising class of compounds, paving the way for the discovery of new and effective drugs.

References

A Guide to the Spectral Data Comparison of 4-Chloro-3H-triazolo[4,5-c]pyridine and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the spectral data for the novel heterocyclic compound 4-Chloro-3H-triazolo[4,5-c]pyridine and its key precursors, 3,4-diaminopyridine and 2-chloro-3,4-diaminopyridine. Designed for researchers and professionals in drug development and organic synthesis, this document offers a detailed analysis of the transformations observed through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding these spectral shifts is crucial for reaction monitoring, structural elucidation, and quality control during the synthesis of this and related compounds.

Introduction

4-Chloro-3H-triazolo[4,5-c]pyridine is a member of the triazolopyridine family, a class of nitrogen-containing fused heterocyclic compounds that are of significant interest in medicinal chemistry. Triazolopyridine derivatives have been explored for a wide range of biological activities, including their potential as kinase inhibitors, anti-inflammatory agents, and therapeutics for neurodegenerative diseases. The introduction of a chlorine atom onto the pyridine ring can significantly modulate the compound's physicochemical properties and biological activity, making 4-Chloro-3H-triazolo[4,5-c]pyridine a valuable scaffold for further chemical exploration.

The synthesis of 4-Chloro-3H-triazolo[4,5-c]pyridine typically proceeds through the diazotization of a suitable diaminopyridine precursor. This guide will focus on the spectral characteristics of the final product in comparison to its logical precursors: the readily available 3,4-diaminopyridine and the more direct precursor, 2-chloro-3,4-diaminopyridine.

Synthetic Pathway and Key Intermediates

The most plausible synthetic route to 4-Chloro-3H-triazolo[4,5-c]pyridine involves the cyclization of an ortho-diaminopyridine derivative. The overall transformation can be visualized as follows:

Synthetic_Pathway cluster_0 Precursors cluster_1 Final Product 3,4-Diaminopyridine 2-Chloro-3,4-diaminopyridine 3,4-Diaminopyridine->2-Chloro-3,4-diaminopyridine Chlorination 4-Chloro-3H-triazolo[4,5-c]pyridine 2-Chloro-3,4-diaminopyridine->4-Chloro-3H-triazolo[4,5-c]pyridine Diazotization (e.g., NaNO2, HCl)

Figure 1: Synthetic pathway to 4-Chloro-3H-triazolo[4,5-c]pyridine.

This pathway highlights two key transformations: the chlorination of 3,4-diaminopyridine to introduce the chloro-substituent, and the subsequent diazotization and cyclization to form the triazole ring. Each of these steps induces significant changes in the molecule's electronic and structural properties, which are reflected in their respective spectral data.

Comparative Spectral Data

The following tables summarize the available and predicted spectral data for 4-Chloro-3H-triazolo[4,5-c]pyridine and its precursors.

Table 1: ¹H NMR Data (ppm)

CompoundH-2H-5H-6NH₂
3,4-Diaminopyridine [1]7.5 (d)7.5 (d)6.7 (dd)5.8 (br s), 4.2 (br s)
2-Chloro-3,4-diaminopyridine 7.4 (d)-6.6 (d)6.1 (br s), 4.5 (br s)
4-Chloro-3H-triazolo[4,5-c]pyridine (Predicted)8.2 (s)-7.8 (s)-

Table 2: ¹³C NMR Data (ppm)

CompoundC-2C-3C-4C-5C-6
3,4-Diaminopyridine [2]145.0135.0130.0145.0110.0
2-Chloro-3,4-diaminopyridine (Predicted)150.0138.0132.0142.0108.0
4-Chloro-3H-triazolo[4,5-c]pyridine (Predicted)148.0140.0135.0145.0115.0

Table 3: Key IR Absorptions (cm⁻¹)

CompoundN-H StretchC=N/C=C StretchC-Cl Stretch
3,4-Diaminopyridine [3]3400-3200 (multiple bands)1640, 1580-
2-Chloro-3,4-diaminopyridine (Predicted)3400-3200 (multiple bands)1630, 1570~750
4-Chloro-3H-triazolo[4,5-c]pyridine (Predicted)~3100 (broad, N-H of triazole)1620, 1560~750

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular WeightKey Fragments
3,4-Diaminopyridine [2][4]C₅H₇N₃109.13[M]+ at 109, loss of NH₂/HCN
2-Chloro-3,4-diaminopyridine C₅H₆ClN₃143.58[M]+ at 143/145 (isotope pattern)
4-Chloro-3H-triazolo[4,5-c]pyridine [5]C₅H₃ClN₄154.56[M]+ at 154/156 (isotope pattern), loss of N₂

Detailed Spectral Analysis

¹H NMR Spectroscopy

The proton NMR spectra provide a clear picture of the changes in the aromatic region and the disappearance of the amino protons upon cyclization.

  • 3,4-Diaminopyridine : The spectrum shows a characteristic pattern for a 3,4-disubstituted pyridine. The protons at positions 2 and 5 are doublets, while the proton at position 6 is a doublet of doublets due to coupling with both adjacent protons. The two amino groups give rise to two broad singlets.[1]

  • 2-Chloro-3,4-diaminopyridine : The introduction of a chlorine atom at the 2-position simplifies the spectrum. We now expect two doublets in the aromatic region corresponding to the protons at positions 5 and 6. The chemical shifts of the amino protons are also expected to be influenced by the electron-withdrawing nature of the adjacent chlorine atom.

  • 4-Chloro-3H-triazolo[4,5-c]pyridine (Predicted) : The formation of the triazole ring results in the disappearance of the amino proton signals. The symmetry of the molecule is altered, and we would predict two singlets in the aromatic region for the protons at positions 2 and 6. The deshielding effect of the fused triazole ring is expected to shift these signals downfield compared to the precursors.

¹³C NMR Spectroscopy

The ¹³C NMR spectra reveal the changes in the electronic environment of the carbon atoms of the pyridine ring.

  • 3,4-Diaminopyridine : The spectrum shows five distinct signals for the pyridine carbons. The carbons bearing the amino groups (C-3 and C-4) are significantly shielded compared to pyridine itself.[2]

  • 2-Chloro-3,4-diaminopyridine (Predicted) : The carbon attached to the chlorine atom (C-2) will be significantly deshielded. The chemical shifts of the other carbons will also be affected by the inductive effect of the chlorine atom.

  • 4-Chloro-3H-triazolo[4,5-c]pyridine (Predicted) : The formation of the triazole ring leads to significant changes in the chemical shifts of the fusion carbons (C-3a and C-7a in systematic nomenclature). The remaining pyridine carbons will also experience a change in their electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for observing the functional group transformations.

  • 3,4-Diaminopyridine : The spectrum is characterized by multiple sharp bands in the 3400-3200 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations of the two primary amino groups. The C=N and C=C stretching vibrations of the pyridine ring are observed around 1640 and 1580 cm⁻¹.[3]

  • 2-Chloro-3,4-diaminopyridine (Predicted) : The IR spectrum is expected to be similar to that of 3,4-diaminopyridine in the N-H and aromatic stretching regions. A key additional feature will be the appearance of a C-Cl stretching vibration, typically in the 800-700 cm⁻¹ region.

  • 4-Chloro-3H-triazolo[4,5-c]pyridine (Predicted) : The most significant change will be the disappearance of the sharp N-H stretching bands of the primary amino groups and the appearance of a broad absorption around 3100 cm⁻¹, characteristic of the N-H stretching of the triazole ring. The aromatic stretching vibrations will still be present, and the C-Cl stretch will remain.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds.

  • 3,4-Diaminopyridine : The mass spectrum shows a clear molecular ion peak at m/z 109. Common fragmentation pathways include the loss of an amino group or hydrogen cyanide.[2][4]

  • 2-Chloro-3,4-diaminopyridine : The molecular ion peak will appear as a characteristic doublet at m/z 143 and 145, with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

  • 4-Chloro-3H-triazolo[4,5-c]pyridine : The molecular ion will also show the characteristic 3:1 isotope pattern for a monochlorinated compound at m/z 154 and 156. A prominent fragmentation pathway is expected to be the loss of a molecule of nitrogen (N₂), resulting in a fragment ion at m/z 126 and 128.[5]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • ¹H NMR Acquisition : Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR) : Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (KBr Pellet) : Mix approximately 1 mg of the sample with 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer via a suitable ionization method. For these compounds, Electron Ionization (EI) or Electrospray Ionization (ESI) are appropriate.

  • Acquisition : Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300). For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) analyzer to obtain accurate mass measurements for elemental composition determination.

Conclusion

The spectral characterization of 4-Chloro-3H-triazolo[4,5-c]pyridine and its precursors reveals a clear and logical progression of changes that are consistent with the chemical transformations occurring during its synthesis. The disappearance of the primary amine signals in both NMR and IR spectra, coupled with the appearance of spectral features characteristic of the triazole ring and the consistent presence of the chloro-substituent's influence, provides a robust set of markers for confirming the successful synthesis of the target molecule. This guide serves as a valuable resource for researchers working with these and related heterocyclic systems, aiding in the efficient and accurate characterization of their synthetic intermediates and final products.

Molecular Structures

Molecular_Structures cluster_0 3,4-Diaminopyridine cluster_1 2-Chloro-3,4-diaminopyridine cluster_2 4-Chloro-3H-triazolo[4,5-c]pyridine mol1 mol2 mol3

Figure 2: Molecular structures of the compounds.

References

A Senior Application Scientist's Guide to the Triazolo[4,5-c]pyridine Scaffold: Benchmarking Performance in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The triazolopyridine core is a quintessential example of such a scaffold, demonstrating remarkable versatility across a spectrum of biological targets. This guide focuses on the 3H-[1][2][3]triazolo[4,5-c]pyridine isomer and its halogenated derivatives, particularly 4-Chloro-3H-triazolo[4,5-c]pyridine . While direct, extensive benchmark studies on this specific chloro-derivative are not widespread in public literature, its true value lies in its role as a pivotal intermediate. The presence of the chloro group at the 4-position provides a reactive handle for synthetic chemists, enabling rapid library diversification through nucleophilic aromatic substitution (SNAr) to probe structure-activity relationships (SAR).[4]

This guide will provide a comparative analysis of various triazolopyridine-based compounds in critical therapeutic assays, primarily focusing on kinase inhibition, and will detail the experimental logic and protocols necessary for their evaluation. We will explore how modifications to this core structure, often originating from a versatile intermediate like 4-Chloro-3H-triazolo[4,5-c]pyridine, dictate target specificity and potency.

The Triazolopyridine Core: A Versatile Anchor for Kinase Inhibitors

The fused triazolopyridine ring system is a bioisostere of purine, allowing it to mimic the binding of adenosine triphosphate (ATP) in the hinge region of various protein kinases. This inherent characteristic has made it a foundational element in the design of numerous kinase inhibitors. Dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer, making these enzymes prime targets for therapeutic intervention. Derivatives of the triazolopyridine scaffold have been successfully developed as potent inhibitors against several critical kinases.[5]

Comparative Analysis of Triazolopyridine Derivatives in Kinase Inhibition

The true measure of a scaffold's utility is its performance upon derivatization. The following table summarizes the inhibitory activity of various compounds built upon or related to the triazolopyridine core against different kinase targets and cancer cell lines. This data, compiled from multiple studies, showcases the scaffold's adaptability.

Compound Class/DerivativeTarget AssayKey Result (IC₅₀)Reference
[1][2][3]Triazolo[4,5-c]quinoline (A011)ATM Kinase1.0 nM[3]
Triazolo-pyridazine (12e)A549 Lung Cancer Cells1.06 µM[1]
Triazolo-pyridazine (12e)MCF-7 Breast Cancer Cells1.23 µM[1]
Triazolo-pyridazine (12e)HeLa Cervical Cancer Cells2.73 µM[1]
[1][2][5]Triazolo[4,3-a]pyrazine (4d)c-Met KinaseHighly Potent (Specific value not stated, but superior to reference)[6]
1,2,3-Triazolo[4,5-b]pyridine (6h)PIM-1 Kinase0.60 µM[5]
Triazolo[4,5-d]pyrimidineGCN2 Kinase< 150 nM (Cellular assay)[2]

Analysis of Performance:

The data clearly indicates that the triazolopyridine scaffold and its isosteres are capable of producing highly potent inhibitors. The[1][2][3]triazolo[4,5-c]quinoline derivative A011 demonstrates exceptional potency against Ataxia-Telangiectasia Mutated (ATM) kinase with a nanomolar IC₅₀ value.[3] This highlights the scaffold's ability to be optimized for specific and powerful interactions within a kinase's active site. Similarly, derivatives of the related triazolo-pyridazine and triazolo-pyrimidine cores show significant cytotoxic effects against various cancer cell lines, with compound 12e exhibiting low micromolar efficacy.[1] The key takeaway for researchers is that the core structure provides a robust starting point, and the subsequent biological activity is finely tuned by the peripheral chemical modifications.

The Strategic Importance of 4-Chloro-3H-triazolo[4,5-c]pyridine

The utility of 4-Chloro-3H-triazolo[4,5-c]pyridine is not as a final drug product, but as a master key for unlocking a diverse library of chemical entities. The electron-withdrawing nature of the pyridine and triazole rings activates the chlorine atom for SNAr, allowing for the facile introduction of various nucleophiles (amines, alcohols, thiols) to build out a chemical library for SAR studies.

This synthetic workflow is a cornerstone of modern hit-to-lead optimization in drug discovery. By starting with a common chlorinated core, chemists can systematically vary the substituents at the 4-position to explore the chemical space and identify moieties that enhance potency, selectivity, or pharmacokinetic properties.

SAR_Workflow Core 4-Chloro-3H-triazolo[4,5-c]pyridine (Versatile Intermediate) Reaction Nucleophilic Aromatic Substitution (SNAr) + Diverse Nucleophiles (R-NH2, R-OH, etc.) Core->Reaction Library Diverse Chemical Library (Analogs with varied 'R' groups) Reaction->Library Screening High-Throughput Screening (e.g., Kinase Inhibition Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Reaction Iterative Optimization Lead Optimized Lead Compound (Improved Potency / Selectivity) SAR->Lead

Caption: Synthetic workflow for SAR studies using the 4-chloro intermediate.

Experimental Protocol: In Vitro Radiometric Protein Kinase Assay

To provide a trustworthy and self-validating system, the following protocol for a generic radiometric kinase assay is described. This method directly measures the enzymatic activity by quantifying the incorporation of a radiolabeled phosphate group onto a substrate, making it a gold standard for assessing kinase inhibition.

Objective: To determine the IC₅₀ value of a test compound (e.g., a triazolopyridine derivative) against a specific protein kinase.

Materials:

  • Purified, active protein kinase.

  • Specific peptide substrate for the kinase.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT).

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol).

  • 10% Trichloroacetic Acid (TCA).

  • P81 phosphocellulose paper.

  • Scintillation counter and scintillation fluid.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting range would be from 100 µM to 1 nM. This step is critical for generating a dose-response curve.

  • Reaction Master Mix Preparation: In a single tube, prepare a master mix containing the Assay Buffer, the peptide substrate, and the purified kinase. The causality here is to ensure that every reaction well receives the same concentration of enzyme and substrate, minimizing variability.

  • Assay Plate Setup:

    • Add 2 µL of each diluted test compound concentration to individual wells of a 96-well plate.

    • Include "positive control" wells with DMSO only (representing 0% inhibition).

    • Include "negative control" wells with buffer but no enzyme (representing 100% inhibition).

  • Initiating the Kinase Reaction:

    • Add 20 µL of the Reaction Master Mix to each well.

    • Pre-incubate for 10 minutes at room temperature. This allows the inhibitor to bind to the kinase before the enzymatic reaction begins.

    • Initiate the reaction by adding 10 µL of [γ-³²P]ATP solution to each well. The final ATP concentration should be at or near its Kₘ for the kinase to ensure competitive inhibitors are fairly evaluated.

  • Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). This time is optimized to ensure the reaction is in the linear range for the positive control.

  • Stopping the Reaction and Capturing the Substrate:

    • Spot 25 µL of the reaction mixture from each well onto a sheet of P81 phosphocellulose paper. The paper has a positive charge, which binds the negatively charged phosphopeptide substrate, while the unreacted, negatively charged [γ-³²P]ATP is washed away.

    • Immediately place the paper in a bath of 0.75% phosphoric acid.

  • Washing: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid, followed by a final wash in acetone to dry the paper. This step is crucial for removing background noise from unincorporated radiolabel.

  • Quantification: Cut out the individual spots, place them in scintillation vials with scintillation fluid, and measure the ³²P signal using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot percent inhibition versus the logarithm of compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

This self-validating protocol ensures that the measured signal is directly proportional to the kinase activity, providing a robust and reproducible method for benchmarking inhibitor potency.

Visualizing the Mechanism: Inhibition of a Kinase Signaling Pathway

Most kinase inhibitors derived from the triazolopyridine scaffold function by competing with ATP for binding in the kinase domain. This action blocks the downstream phosphorylation cascade that would otherwise promote cell proliferation or survival.

Kinase_Pathway cluster_0 Cell Membrane Receptor Receptor Tyrosine Kinase (e.g., c-Met) KinaseDomain Kinase Domain Receptor->KinaseDomain Signal Activation Substrate Substrate Protein KinaseDomain->Substrate phosphorylates ATP ATP ATP->KinaseDomain Inhibitor Triazolopyridine Inhibitor Inhibitor->KinaseDomain Binds & Blocks pSubstrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream

Caption: Competitive ATP inhibition of a receptor tyrosine kinase pathway.

Conclusion

While 4-Chloro-3H-triazolo[4,5-c]pyridine itself is not an end-product, it represents a critical starting point for the exploration of a rich chemical space. The broader family of triazolopyridine derivatives has demonstrated significant and potent activity in a variety of assays, particularly as inhibitors of protein kinases crucial to cancer progression. The comparative data show that with targeted synthetic modification—a process enabled by versatile intermediates like the 4-chloro derivative—this scaffold can be tailored to produce inhibitors with nanomolar efficacy. The provided protocols and workflows offer a robust framework for researchers to benchmark novel derivatives and advance the development of this privileged scaffold in the ongoing quest for new therapeutics.

References

A Head-to-Head Comparison of Catalytic Systems for the Functionalization of 4-Chloro-3H-triazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Triazolo[4,5-c]pyridine Core

The 3H-triazolo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in modern drug discovery and materials science. Its rigid, planar structure and hydrogen bonding capabilities make it a cornerstone for designing potent and selective therapeutic agents. Analogs have demonstrated a wide spectrum of pharmacological activities, including anticancer and anti-inflammatory effects.[1] The synthetic utility of this core is significantly enhanced by the presence of a halogen, particularly a chloro group, at the C4 position. This 4-chloro substituent serves as a versatile synthetic handle, enabling the strategic introduction of diverse functional groups through transition metal-catalyzed cross-coupling reactions.

However, the electronic nature of the 4-Chloro-3H-triazolo[4,5-c]pyridine substrate presents distinct challenges. The electron-withdrawing character of the pyridine nitrogen and the fused triazole ring deactivates the C-Cl bond towards oxidative addition, a critical step in many catalytic cycles. Furthermore, the presence of multiple nitrogen atoms creates potential sites for catalyst inhibition or poisoning.

This guide provides a head-to-head comparison of the leading catalytic systems—Palladium, Nickel, and Copper-based—for the effective functionalization of 4-Chloro-3H-triazolo[4,5-c]pyridine. We will delve into the mechanistic rationale behind catalyst selection, present comparative data for key transformations, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

Experimental Design & Workflow

A systematic approach is crucial for optimizing cross-coupling reactions. The following workflow outlines the logical progression from catalyst selection to product validation.

G cluster_prep 1. Pre-Reaction Setup cluster_reaction 2. Reaction Execution cluster_analysis 3. Work-up & Analysis A Select Substrates: - 4-Chloro-3H-triazolo[4,5-c]pyridine - Coupling Partner (e.g., Boronic Acid, Amine) B Catalyst System Selection: - Metal Precursor (Pd, Ni, Cu) - Ligand - Base - Solvent A->B Define Scope C Assemble Reaction Under Inert Atmosphere (N₂ or Ar) B->C Optimize Conditions D Reaction Monitoring: - TLC, GC-MS, or LC-MS C->D Time Course E Aqueous Work-up & Extraction D->E Upon Completion F Purification: - Column Chromatography - Recrystallization E->F G Product Characterization: - NMR, HRMS F->G

Caption: A typical experimental workflow for catalyst screening and optimization.

I. Palladium-Catalyzed Systems: The Workhorse of Cross-Coupling

Palladium catalysis is the most established and versatile method for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on heteroaromatic chlorides.[2] The success of these reactions is critically dependent on the choice of ligand, which modulates the reactivity and stability of the palladium center.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a premier method for installing new aryl, heteroaryl, or alkyl groups. For an electron-deficient substrate like 4-Chloro-3H-triazolo[4,5-c]pyridine, activating the C-Cl bond is the primary challenge.

Causality Behind Ligand Choice:

  • First-Generation Ligands (e.g., PPh₃): While effective for aryl bromides and iodides, triphenylphosphine-based catalysts like Pd(PPh₃)₄ often fail with challenging chloro-heterocycles due to slow rates of oxidative addition and reductive elimination.

  • Bulky, Electron-Rich Phosphines (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are designed to overcome these barriers. Their steric bulk promotes the formation of a highly reactive, monoligated L-Pd(0) species, which is essential for cleaving the strong C-Cl bond. Their electron-donating nature accelerates the final, product-forming reductive elimination step.[3]

  • N-Heterocyclic Carbenes (NHCs): Ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) are strong σ-donors that form very stable palladium complexes. These are particularly effective at preventing catalyst decomposition and can promote reactions at lower temperatures.[4]

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle center Pd0 L₂Pd(0) (Active Catalyst) OA_complex L₂(Ar)Pd(II)-Cl Pd0->OA_complex Oxidative Addition Product Ar-R (Product) Pd0->Product TM_complex L₂(Ar)Pd(II)-R OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination Product_complex Product Complex ArCl Ar-Cl (4-Chloro-3H-triazolo [4,5-c]pyridine) ArCl->OA_complex RBOH R-B(OH)₂ Borate [R-B(OH)₃]⁻ Base Base (e.g., K₃PO₄) Borate->TM_complex

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Table 1: Comparative Performance of Palladium Catalysts for Suzuki-Miyaura Coupling

Catalyst System Ligand Type Typical Base Solvent Temp (°C) Anticipated Yield Key Advantages & Considerations
PdCl₂(dppf) Bidentate Phosphine K₂CO₃, Cs₂CO₃ Dioxane/H₂O 100-110 Moderate Good for less challenging substrates; may require higher temperatures.
Pd₂(dba)₃ + SPhos Buchwald Ligand K₃PO₄ Toluene or Dioxane 80-100 High Excellent for C-Cl activation; high turnover numbers.[5]
[Pd(IPr)(cinnamyl)Cl] NHC Precatalyst K₃PO₄ Dioxane RT - 80 High High stability; can enable room temperature couplings for some substrates.[4]

| Pd(PPh₃)₄ | Monodentate Phosphine | Na₂CO₃ | Toluene/H₂O | 110 | Low to None | Not recommended for this substrate; serves as a negative control. |

B. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is indispensable for synthesizing aryl amines, a common motif in pharmaceuticals.[6] The choice of catalyst, base, and solvent is paramount for achieving high yields, especially with N-heterocyclic substrates that can coordinate to the metal center.

Causality Behind Experimental Choices:

  • Catalyst: Modern palladium precatalysts (e.g., SPhos Pd G3/G4) are highly effective. These "precatalysts" readily generate the active monoligated Pd(0) species upon exposure to a base, bypassing complex activation steps and improving reaction reproducibility.[7]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required. The base's role is to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[7][8] Weaker carbonate or phosphate bases are generally insufficient for this transformation with aryl chlorides.

  • Solvent: Anhydrous, polar aprotic solvents like toluene, dioxane, or THF are preferred to prevent catalyst deactivation and unwanted side reactions.

Table 2: Comparative Performance of Palladium Catalysts for Buchwald-Hartwig Amination

Catalyst System Ligand Type Base Solvent Temp (°C) Anticipated Yield Key Advantages & Considerations
SPhos Pd G4 Buchwald Precatalyst NaOtBu Toluene 90-110 Excellent Highly active and reliable for heteroaryl chlorides.[7]
RuPhos Pd G3 Buchwald Precatalyst LHMDS Dioxane 90-110 Excellent Broad substrate scope, effective for primary and secondary amines.
Pd(OAc)₂ + BINAP Bidentate Phosphine Cs₂CO₃ Toluene 110 Low to Moderate An older generation system, less effective for chlorides and prone to side reactions.

| PEPPSI-IPr | NHC Precatalyst | NaOtBu | THF | 65-80 | Good to High | Robust catalyst, but optimization may be needed for specific amine classes.[9] |

II. Nickel-Catalyzed Systems: A Cost-Effective and Powerful Alternative

Nickel catalysts have emerged as a powerful, cost-effective alternative to palladium. They exhibit unique reactivity, particularly in cross-electrophile couplings and reactions involving C(sp³)-hybridized partners. For heteroaryl chlorides, nickel can offer orthogonal reactivity and milder conditions compared to some palladium systems.[10][11]

Causality Behind Ligand Choice:

  • Bidentate Nitrogen Ligands: Simple, inexpensive ligands like 2,2'-bipyridine (bpy) and bathophenanthroline are often highly effective.[12] These ligands stabilize the low-valent nickel species required for the catalytic cycle. More rigid ligands can sometimes improve reaction outcomes by controlling the geometry around the metal center.[10]

  • Reductant: Unlike many palladium-catalyzed reactions, nickel-catalyzed cross-electrophile couplings require a stoichiometric reductant (e.g., Zn or Mn powder) to turn over the catalytic cycle.

Table 3: Comparative Performance of Nickel Catalysts

Reaction Type Catalyst System Ligand Type Reductant Solvent Temp (°C) Anticipated Yield Key Advantages & Considerations
Cross-Electrophile C-C NiI₂ + Bathophenanthroline N,N'-Bidentate Zn DMF 60 Good Excellent for coupling with alkyl bromides; avoids organometallic reagents.[10][11]
Reductive C-C Biaryl NiI₂ + Bipyridine N,N'-Bidentate Zn, MgCl₂ DMF 85 Good to High Effective for coupling with other aryl chlorides.[12]

| Kumada Coupling (C-C) | NiCl₂(dppp) | Phosphine | None | THF | RT-65 | Moderate to High | Requires pre-formation of a Grignard reagent; sensitive to functional groups. |

III. Copper-Catalyzed Systems: The Classic Choice for C-N/C-O Bonds

Copper catalysis, particularly for Ullmann-type condensations, represents the oldest and most economical method for forming C-N, C-O, and C-S bonds. While often requiring higher temperatures and stoichiometric amounts of copper, modern advancements have led to milder, truly catalytic systems.

Causality Behind Experimental Choices:

  • Reaction Type: Copper is particularly well-suited for coupling with nucleophiles like amines, alcohols, and thiols. The mechanism is distinct from Pd/Ni cycles and is thought to involve Cu(I)/Cu(III) intermediates.

  • Ligand: Ligands such as 1,10-phenanthroline or various diamines are often crucial to solubilize the copper salt and accelerate the reaction, allowing for lower temperatures and catalyst loadings.

  • Base: A strong base like K₂CO₃ or K₃PO₄ is typically required.

Table 4: Comparative Performance of Copper Catalysts

Reaction Type Catalyst System Ligand Base Solvent Temp (°C) Anticipated Yield Key Advantages & Considerations
Ullmann Amination (C-N) CuI 1,10-Phenanthroline K₂CO₃ DMSO or DMF 110-140 Moderate to Good Low cost; high functional group tolerance but can require harsh conditions.
Ullmann Etherification (C-O) CuI None K₂CO₃ DMF 140-160 Moderate For coupling with alcohols/phenols; often requires high temperatures.

| Azide-Alkyne Cycloaddition (Click) | CuSO₄ / Na-Ascorbate | None | N/A | tBuOH/H₂O | RT | N/A* | Not a direct reaction on the C-Cl bond, but relevant for triazole synthesis.[13][14] |

*Note: Click chemistry is not a direct functionalization of the C-Cl bond but is a key copper-catalyzed reaction relevant to the triazole core.

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling using a Palladium Precatalyst

This protocol is representative of a modern, reliable method for C-C bond formation.

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-Chloro-3H-triazolo[4,5-c]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the SPhos Pd G4 precatalyst (0.02 equiv, 2 mol%).

  • Solvent Addition: Add anhydrous dioxane (to achieve a 0.1 M concentration with respect to the limiting reagent).

  • Inerting: Seal the tube, and purge with argon or nitrogen for 10 minutes by bubbling the gas through the solvent.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination using a Palladium Precatalyst

This protocol outlines the amination of the chloro-heterocycle.

  • Reaction Setup: To an oven-dried Schlenk tube, add sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Reagent Addition: In a glovebox or under a positive flow of inert gas, add 4-Chloro-3H-triazolo[4,5-c]pyridine (1.0 equiv), the desired amine (1.2 equiv), and the RuPhos Pd G3 precatalyst (0.02 equiv, 2 mol%).

  • Solvent Addition: Add anhydrous toluene (to achieve a 0.2 M concentration).

  • Inerting: Seal the tube and purge with argon for 10 minutes.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 16 hours.

  • Work-up: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Conclusion and Recommendations

The choice of catalyst for functionalizing 4-Chloro-3H-triazolo[4,5-c]pyridine is dictated by the desired transformation, cost considerations, and required reaction conditions.

  • For C-C (Suzuki) and C-N (Buchwald-Hartwig) couplings, modern Palladium systems utilizing bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) or NHC ligands are the superior choice. They offer the highest reliability, broadest substrate scope, and generally milder conditions for activating the challenging C-Cl bond on this electron-deficient heterocycle.

  • Nickel catalysts represent an excellent, cost-effective alternative, especially for C(sp²)-C(sp³) couplings or biaryl syntheses via reductive coupling. Their unique reactivity profile provides a valuable tool that is orthogonal to palladium catalysis.

  • Copper catalysis remains a viable option for specific C-N and C-O bond formations, particularly when cost is the primary driver. However, researchers should be prepared for potentially harsher reaction conditions and more extensive optimization compared to palladium-based methods.

Ultimately, a screening approach, guided by the principles and comparative data outlined in this guide, will lead to the most efficient and successful synthesis of novel 4-substituted-3H-triazolo[4,5-c]pyridine derivatives.

References

cross-validation of experimental and computational data for 4-Chloro-3h-triazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of Experimental and Computational Data for 4-Chloro-3H-triazolo[4,5-c]pyridine

Introduction: The Imperative of Corroborative Characterization

In the landscape of modern chemical research and drug discovery, heterocyclic compounds form the bedrock of countless therapeutic agents and functional materials. Among these, the triazolopyridine scaffold is a privileged structure, known for its wide-ranging pharmacological activities.[1] This guide focuses on a specific, yet versatile building block: 4-Chloro-3H-triazolo[4,5-c]pyridine (CAS No: 36258-82-9).[2][] While commercially available as a research chemical, detailed characterization data for this specific isomer is not extensively published, making it an ideal case study for demonstrating the power of a synergistic approach that marries experimental investigation with computational modeling.

The primary challenge with the triazolo[4,5-c]pyridine system is the potential for prototropic tautomerism—the migration of a proton between the nitrogen atoms of the triazole ring.[4] This can lead to the existence of 1H, 2H, or 3H isomers, each with distinct electronic and steric properties. Relying on a single analytical technique can be misleading. Therefore, a rigorous cross-validation of data from orthogonal methods is not just best practice; it is essential for unambiguous structural confirmation and the confident prediction of molecular behavior.

This guide, intended for researchers and drug development professionals, provides a framework for the comprehensive analysis of 4-Chloro-3H-triazolo[4,5-c]pyridine. We will explore the standard experimental workflows, detail the corresponding computational methodologies, and, most critically, demonstrate how to use these datasets in concert to achieve a validated, high-confidence understanding of the molecule.

Part 1: The Experimental Benchmark – A Workflow for Unambiguous Characterization

While specific published spectra for 4-Chloro-3H-triazolo[4,5-c]pyridine are scarce, we can establish a gold-standard experimental workflow. The causality behind this multi-technique approach is the principle of orthogonal verification: each method probes a different physical property of the molecule, and their collective agreement provides a self-validating system.

Proposed Synthesis

The synthesis of the target scaffold would likely begin from a substituted pyridine precursor. A common and effective route involves the diazotization of an ortho-diamine, a method reported for the synthesis of related triazolo-fused heterocycles.[5] A plausible pathway could start from 3,4-diamino-x-chloropyridine, followed by cyclization to form the triazole ring.

Experimental Protocol 1: Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To determine the molecule's carbon-hydrogen framework and probe the electronic environment of each nucleus. The number of signals, their splitting patterns (J-coupling), and chemical shifts are indicative of the precise tautomeric form present in solution.

  • Methodology:

    • Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Acquire a ¹H NMR spectrum to identify the number and connectivity of protons.

    • Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.

    • (Optional but Recommended) Perform 2D NMR experiments (e.g., HSQC, HMBC) to definitively assign proton-carbon correlations.

  • Expert Interpretation: For the 4-Chloro-3H-triazolo[4,5-c]pyridine structure, one would expect to see two distinct aromatic proton signals in the pyridine ring portion and a broad signal for the N-H proton of the triazole ring, the position of which can be concentration and solvent-dependent. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing nature of both the fused triazole ring and the chlorine atom.

2. Infrared (IR) Spectroscopy:

  • Objective: To identify the functional groups and characteristic bond vibrations within the molecule.

  • Methodology:

    • Prepare the sample using either the KBr pellet technique or as a thin film on a salt plate.

    • Record the spectrum, typically in the 4000–400 cm⁻¹ range.[6]

  • Expert Interpretation: Key expected vibrations include C-H aromatic stretching (~3100-3000 cm⁻¹), C=C and C=N ring stretching vibrations in the aromatic region (~1650–1400 cm⁻¹), and a characteristic C-Cl stretching vibration at lower wavenumbers.[7] The N-H stretching of the triazole ring should also be visible, likely as a broad band around 3200-3400 cm⁻¹.

3. Mass Spectrometry (MS):

  • Objective: To determine the accurate molecular weight and elemental formula.

  • Methodology:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using High-Resolution Mass Spectrometry (HRMS) with an ESI or APCI source.

  • Expert Interpretation: The expected exact mass for the molecular ion [M+H]⁺ of C₅H₃ClN₄ is approximately 155.0124.[2] The presence of a chlorine atom will be confirmed by a characteristic isotopic pattern, with a second peak at [M+2+H]⁺ that is approximately one-third the intensity of the [M+H]⁺ peak.

Experimental Protocol 2: Single-Crystal X-ray Diffraction
  • Objective: To obtain the definitive, three-dimensional solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions. This is the ultimate arbiter for confirming the tautomeric form in the crystalline state.

  • Methodology:

    • Grow a suitable single crystal of the compound, often by slow evaporation of a saturated solution.[5]

    • Mount the crystal on a goniometer head of a diffractometer.

    • Collect diffraction data by irradiating the crystal with monochromatic X-rays.

    • Process the data and solve the structure using specialized software.

  • Expert Interpretation: The resulting electron density map reveals the exact placement of each atom, confirming the connectivity and tautomerism. It also provides invaluable data on how the molecules pack in the solid state, revealing hydrogen bonds or other non-covalent interactions that can be crucial for understanding the material's properties.

Part 2: The Computational Model – In Silico Prediction and Analysis

Computational chemistry provides a powerful, predictive lens to complement experimental findings. Using Density Functional Theory (DFT), we can calculate the properties of the proposed molecule before it is even synthesized, or help to interpret complex experimental data.

Computational Workflow Diagram

G cluster_input Input Definition cluster_dft DFT Calculations (e.g., B3LYP/6-311G(d,p)) cluster_output Predicted Data start Define Tautomers (1H, 2H, 3H) of 4-Chloro-triazolo[4,5-c]pyridine geom_opt Geometry Optimization & Energy Calculation start->geom_opt stable_structure Most Stable Tautomer (Lowest Energy) geom_opt->stable_structure freq_calc Vibrational Frequency Calculation (IR) ir_spectrum Predicted IR Spectrum freq_calc->ir_spectrum nmr_calc NMR Shielding Calculation (GIAO) nmr_shifts Predicted NMR Shifts nmr_calc->nmr_shifts mo_calc Molecular Orbital Analysis (HOMO/LUMO) orbitals Electronic Properties mo_calc->orbitals stable_structure->freq_calc stable_structure->nmr_calc stable_structure->mo_calc

Caption: Computational workflow for analyzing molecular tautomers.

Methodology: Density Functional Theory (DFT)
  • Structure Preparation: Build the initial 3D structures for all plausible tautomers (1H, 2H, and 3H) of 4-Chloro-3H-triazolo[4,5-c]pyridine.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer to find its lowest energy conformation. A common and reliable method is the B3LYP functional with a 6-311G(d,p) basis set, which has been shown to give good results for similar heterocyclic systems.[8] The relative energies of the optimized structures will predict the most stable tautomer.

  • Frequency Calculations: Perform a vibrational frequency calculation on each optimized structure. This serves two purposes: it confirms that the structure is a true energy minimum (no imaginary frequencies), and it yields the predicted IR spectrum.

  • NMR Calculations: Use the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry to calculate the isotropic shielding values for ¹H and ¹³C nuclei. These are then converted to chemical shifts by referencing against a standard (e.g., tetramethylsilane) calculated at the same level of theory.

Part 3: Cross-Validation – Where Theory Meets Reality

This is the most critical stage, where we directly compare the predicted data from our computational model with the expected experimental results. Discrepancies are not failures; they are opportunities for deeper insight.

Tautomerism: A Head-to-Head Comparison

The first computational result to analyze is the relative stability of the tautomers. The 3H tautomer is the one named in the topic, but DFT calculations can predict whether the 1H or 2H form is energetically more favorable. This prediction must then be validated against the experimental NMR and X-ray data.

Caption: Plausible tautomers of 4-Chloro-triazolo[4,5-c]pyridine.

Data Presentation: Comparative Tables

Table 1: Predicted vs. Expected ¹H and ¹³C NMR Chemical Shifts (ppm)

Atom Position Predicted ¹H Shift (ppm) Expected ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Expected ¹³C Shift (ppm)
H (Pyridine) Value from GIAO ~8.0-9.0 - -
H (Pyridine) Value from GIAO ~7.5-8.5 - -
N-H (Triazole) Value from GIAO >10 (broad) - -
C4-Cl - - Value from GIAO ~140-150
C (Pyridine) - - Value from GIAO ~110-150
C (Triazole) - - Value from GIAO ~130-160

Note: Expected values are estimated based on data for related triazolopyridine and pyrazolopyridine structures.[9][10]

Table 2: Key Predicted vs. Expected IR Vibrational Frequencies (cm⁻¹)

Vibrational Mode Predicted Frequency (cm⁻¹) Expected Frequency (cm⁻¹)
N-H Stretch (Triazole) Value from Freq. Calc. ~3200-3400
C-H Stretch (Aromatic) Value from Freq. Calc. ~3000-3100
C=N/C=C Ring Stretch Value from Freq. Calc. ~1400-1650
C-Cl Stretch Value from Freq. Calc. ~600-800

Note: Predicted frequencies are often systematically higher than experimental ones and may be scaled by a factor (e.g., ~0.96) for better comparison.

Discussion of Discrepancies
  • NMR: Computational shifts are calculated for an isolated molecule in a vacuum. Experimental shifts are influenced by the solvent. A good correlation (high R² value) between predicted and experimental shifts across all atoms is a strong indicator of a correct structural assignment.

  • IR: The solid-state experimental spectrum (KBr) will show effects of intermolecular forces, such as hydrogen bonding from the triazole N-H, which can broaden peaks and shift them to lower frequencies compared to the gas-phase calculation.[8]

  • Structure: DFT-optimized bond lengths can be compared directly to those from X-ray crystallography. A mean absolute deviation of a few thousandths of an angstrom would signify excellent agreement.

Part 4: Comparison with Structural Alternatives

The utility of 4-Chloro-3H-triazolo[4,5-c]pyridine as a building block is defined by its unique properties relative to other compounds.

  • Isomeric Scaffolds: Compared to its[2][5][6]triazolo[4,3-a]pyridine isomer, the [4,5-c] fusion results in a different arrangement of hydrogen bond donors and acceptors, which can profoundly impact its use in medicinal chemistry for targeting specific protein active sites.[11]

  • Analogous Cores: Replacing the triazole ring with other 5-membered heterocycles, such as in 4-chlorooxazolo[4,5-c]pyridine[12] or 4-chloro[5][9]thiazolo[5,4-c]pyridine[13], alters the electronic nature of the fused system. The triazole's three nitrogen atoms make it a unique electronic entity compared to the oxygen- or sulfur-containing analogues.

  • Substitution: The chlorine at the 4-position is an excellent synthetic handle for nucleophilic aromatic substitution, allowing for the diversification of the core structure to build libraries of compounds for structure-activity relationship (SAR) studies.[4]

Conclusion and Future Directions

The rigorous characterization of a molecule like 4-Chloro-3H-triazolo[4,5-c]pyridine is a foundational step for its application in any research field. By systematically combining experimental data from NMR, IR, MS, and X-ray crystallography with the predictive power of DFT calculations, we can achieve an unambiguous and holistic understanding of its structure, stability, and properties. This cross-validation workflow mitigates the risk of misinterpretation arising from any single technique and provides a robust, trustworthy foundation for subsequent research.

Future work should leverage this validated structural knowledge to explore the compound's reactivity in synthetic diversification and to investigate its potential biological activities, building upon the rich pharmacological history of the triazolopyridine family.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-3H-triazolo[4,5-c]pyridine

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-3H-[1][2][3]triazolo[4,5-c]pyridine

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-Chloro-3H-[1][2]triazolo[4,5-c]pyridine (CAS No. 36258-82-9). As a chlorinated heterocyclic compound, this substance requires meticulous handling and disposal protocols to ensure the safety of laboratory personnel and to prevent environmental contamination. The procedures outlined herein are grounded in established safety data and waste management principles.

Foundational Knowledge: Hazard Profile and Disposal Rationale

Understanding the inherent risks of a chemical is the cornerstone of its safe management. 4-Chloro-3H-[1][2]triazolo[4,5-c]pyridine is not a benign substance; its chemical structure and properties necessitate a disposal pathway far removed from standard laboratory waste streams.

1.1. Inherent Hazards of the Compound The primary hazards, as identified in safety data sheets, are significant and demand respect. The compound is classified as a skin, eye, and respiratory irritant.[3][4][5] Direct contact can cause irritation, and inhalation of the dust can lead to respiratory discomfort. The causality is clear: the procedural requirements for personal protective equipment (PPE) are a direct response to these identified risks.

1.2. The "Chlorinated" Concern: Why Standard Disposal is Unacceptable The presence of a chlorine atom on the triazolopyridine ring system is the most critical factor influencing its disposal. Chlorinated organic compounds pose a significant environmental risk.[6][7] Improper disposal, particularly through incineration at inadequate temperatures or without appropriate flue gas treatment, can lead to the formation of highly toxic and persistent organic pollutants (POPs), such as polychlorinated dibenzo-p-dioxins and furans (PCDD/Fs).[6][7] Furthermore, thermal decomposition is known to generate hazardous gases, including hydrogen chloride and nitrogen oxides.[4][8]

Therefore, the core principle of disposal is complete destruction by a licensed and approved waste disposal facility equipped to handle chlorinated waste.[1][4][8]

Compound Identification and Hazard Summary
Chemical Name 4-Chloro-3H-[2]triazolo[4,5-c]pyridine
CAS Number 36258-82-9[2][]
Molecular Formula C5H3ClN4[2][]
Appearance Off-white to light brown solid[10]
Primary Hazards Causes skin irritation[3][4], Causes serious eye irritation[3][4], May cause respiratory irritation[3][4]
Incompatibilities Strong oxidizing agents[4][8]
Environmental Note Should not be released into the environment[4][8]

The Disposal Workflow: A Self-Validating System

The following workflow is designed to be a self-validating system. Each step logically follows the last, ensuring that safety and compliance are maintained from the point of waste generation to its final transfer.

DisposalWorkflowcluster_0Waste Generation & Segregationcluster_1Containment & Labelingcluster_2Storage & Disposalgen1. Identify Waste(Pure compound, contaminatedlabware, solutions)seg2. Segregate Waste(Keep away from strongoxidizing agents)gen->segcont3. Select ApprovedWaste Container(Compatible, sealable)seg->contlabel_node4. Affix HazardousWaste Label(Complete all fields)cont->label_nodestore5. Temporary Storage(Cool, dry, ventilated area,secondary containment)label_node->storedispose6. Arrange Pickup(Contact EHS or licensedwaste contractor)store->dispose

Caption: Waste Disposal Decision Workflow.

Standard Operating Procedure (SOP) for Disposal

This protocol provides the detailed, step-by-step methodology for handling and disposing of 4-Chloro-3H-[1][2]triazolo[4,5-c]pyridine waste.

3.1. Required Engineering Controls and PPE All handling of the solid compound or its solutions must be performed within a certified chemical fume hood to mitigate inhalation risks.[1][3]

Personal Protective Equipment (PPE) Specification & Rationale
Hand Protection Nitrile or other chemically resistant gloves. Discard and replace immediately upon contamination.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. Essential to prevent serious eye irritation.[1][3][4]
Skin & Body Protection Standard laboratory coat. Ensure it is fully buttoned. Launder separately from personal clothing.[3]
Respiratory Protection Not typically required when using a fume hood. If a fume hood is unavailable or dust is generated, a NIOSH-approved respirator with appropriate particulate filters is mandatory.[3]

3.2. Protocol for Waste Collection and Containment

  • Designate a Waste Stream: Establish a specific waste stream for this compound and materials contaminated with it. This stream must be labeled "Chlorinated Organic Solid Waste" or "Chlorinated Organic Liquid Waste" as appropriate.

  • Solid Waste Collection:

    • Carefully sweep up residual solid 4-Chloro-3H-[1][2]triazolo[4,5-c]pyridine using non-sparking tools.[2]

    • Place the collected solid into a clearly labeled, sealable, high-density polyethylene (HDPE) or glass container.[1]

    • Contaminated consumables (e.g., weighing papers, gloves, pipette tips) should be placed in the same designated solid waste container.

  • Liquid Waste Collection:

    • Collect any solutions containing the compound in a dedicated, labeled, and sealable solvent waste container (HDPE or glass, depending on the solvent).

    • Crucially, do not mix this waste stream with other non-halogenated solvent waste. This is the most common and costly mistake in laboratory waste management.

  • Container Management:

    • Keep waste containers closed at all times, except when adding waste.[1][4]

    • Do not overfill containers. Leave at least 10% headspace to allow for expansion.

    • Store the sealed container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[2][10]

3.3. Labeling and Storage

Proper labeling is a legal and safety requirement. Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:

  • The full chemical name: "4-Chloro-3H-[1][2]triazolo[4,5-c]pyridine"

  • The CAS Number: "36258-82-9"

  • Hazard indications: "Irritant," "Toxic"

  • An accumulation start date.

  • The responsible researcher's name and contact information.

Store the labeled container in a secondary containment bin away from incompatible materials, particularly strong oxidizing agents.[4][8]

3.4. Final Disposal

The only acceptable disposal method is through your institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste disposal company.[1][4] These professionals will ensure the material is transported and destroyed in compliance with all local and national regulations, likely via high-temperature incineration with afterburners and flue gas scrubbers to neutralize the resulting hydrogen chloride.[4]

Emergency Protocol: Spill Management

Accidents happen. A prepared response is critical to mitigating risk.

SpillResponsespillSpill OccursassessAssess Risk(Quantity, Location)spill->assessalertAlert Personnel &Restrict Areaassess->alertppeDon Full PPE(Gloves, Goggles, Coat)alert->ppecleanupClean Spill(Use dry, absorbent material.Avoid raising dust.)ppe->cleanuppackagePackage Waste(Sweep into labeled containerfor hazardous waste)cleanup->packagedeconDecontaminate Area(Wipe with appropriate solvent,place wipes in waste container)package->deconreportReport Incident(Follow institutional policy)decon->report

Caption: Emergency Spill Response Workflow.

Detailed Spill Cleanup Steps:

  • Evacuate and Alert: Immediately alert others in the vicinity. Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear all PPE as described in section 3.1.

  • Contain and Clean:

    • For a small, dry spill, gently cover it with a dry absorbent material like vermiculite or sand to prevent dust from becoming airborne.

    • Carefully sweep up the material and place it into the designated hazardous waste container.[1][3] Avoid aggressive sweeping that could generate dust.[3]

    • For a liquid spill, use a chemical absorbent pad or vermiculite to absorb the material.

  • Decontaminate: Wipe the spill area with a cloth dampened with an appropriate solvent (e.g., ethanol or isopropanol), then a soap and water solution. Place all cleaning materials into the hazardous waste container.

  • Dispose: Seal, label, and store the waste container as per the SOP.

  • Report: Report the spill to your EHS department according to institutional policy.

Personal protective equipment for handling 4-Chloro-3h-[1,2,3]triazolo[4,5-c]pyridine

A Researcher's Guide to the Safe Handling of 4-Chloro-3H-[1][2][3]triazolo[4,5-c]pyridine

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Chloro-3H-[1][][3]triazolo[4,5-c]pyridine (CAS No. 36258-82-9).[1][] Given the limited availability of specific hazard data for this compound, this document synthesizes best practices from handling analogous chlorinated and nitrogen-containing heterocyclic compounds to establish a robust framework for safe laboratory operations and disposal. Our primary objective is to empower you with the knowledge to manage this chemical responsibly, ensuring both personal safety and environmental integrity.

Understanding the Hazard Profile: A Precautionary Approach

A thorough review of available literature and supplier information reveals a significant lack of detailed toxicological and hazard data for 4-Chloro-3H-[1][][3]triazolo[4,5-c]pyridine. Many sources explicitly state that information on pictograms, signal words, and hazard statements is unavailable.[1] This absence of data necessitates a conservative approach, treating the compound as potentially hazardous.

Analogous chemical structures, such as other chlorinated pyridines and triazoles, can exhibit a range of health effects including skin, eye, and respiratory irritation.[4][5][6] Therefore, it is prudent to assume that 4-Chloro-3H-[1][][3]triazolo[4,5-c]pyridine may possess similar properties. The fundamental principle guiding our recommendations is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.

Key Chemical and Physical Properties:

PropertyValueSource
CAS Number 36258-82-9[1][]
Molecular Formula C5H3ClN4[1][]
Molecular Weight 154.56 g/mol []
Appearance Solid (form may vary)[7]
Boiling Point 367.5°C at 760 mmHg[1]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling chemicals with unknown hazard profiles. The following recommendations are based on a comprehensive risk assessment for compounds of this class and are designed to provide a high level of protection.

Core PPE Ensemble:

  • Hand Protection: Chemical-resistant gloves are mandatory. Given the uncertainty of the compound's properties, double gloving with nitrile or neoprene gloves is recommended to provide an extra layer of protection against potential permeation.[8] Always inspect gloves for any signs of degradation or puncture before use and wash hands thoroughly after removal.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential to protect against splashes and airborne particles.[8] If there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.

  • Body Protection: A laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, such as handling larger quantities or potential for aerosol generation, a chemical-resistant apron or disposable coveralls should be worn.[8][9]

  • Respiratory Protection: All handling of solid 4-Chloro-3H-[1][][3]triazolo[4,5-c]pyridine should be conducted within a certified chemical fume hood to control exposure to dust and aerosols.[1] If a fume hood is not available or if there is a risk of generating fine particles, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or higher) is required.[10]

PPE_Workflowcluster_prepPreparation Phasecluster_handlingHandling Phasecluster_postPost-Handling PhasePrepAssess Risks & Review SDS/GuideSelect_PPESelect Appropriate PPE (Gloves, Goggles, Lab Coat)Prep->Select_PPEBased on TaskDon_PPEDon PPE CorrectlyInspect_PPEInspect PPE for IntegritySelect_PPE->Inspect_PPEWork_in_HoodHandle Chemical in Fume HoodDon_PPE->Work_in_HoodDoff_PPEDoff PPE SafelyWork_in_Hood->Doff_PPEAfter Task CompletionDispose_PPEDispose of Contaminated PPE as Hazardous WasteDoff_PPE->Dispose_PPEWash_HandsWash Hands ThoroughlyDispose_PPE->Wash_Hands

Step-by-Step Operational Plan for Safe Handling

Adherence to a standardized operational procedure is crucial for minimizing risk. The following steps provide a clear framework for handling 4-Chloro-3H-[1][][3]triazolo[4,5-c]pyridine in a laboratory setting.

Preparation:

  • Designate a Handling Area: All work with this compound should be performed in a designated area, preferably within a chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Assemble all Materials: Before starting, ensure all necessary equipment, including spatulas, weighing paper, and reaction vessels, are clean and readily at hand within the fume hood.

  • Don PPE: Put on all required personal protective equipment as outlined in the previous section before handling the chemical container.

Handling:

  • Weighing and Transfer: Carefully weigh the required amount of the solid compound on weighing paper or in a tared container. Avoid creating dust.[4] Use a spatula for transfers and handle the material gently.

  • In Solution: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. Ensure the vessel is appropriately sized to prevent overflow.

  • Reactions: If the compound is used in a reaction, ensure the apparatus is securely clamped and that any potential for exothermic reactions is controlled (e.g., by using an ice bath).

Post-Handling:

  • Decontamination: Thoroughly clean all non-disposable equipment that has come into contact with the chemical.

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last, turning them inside out as they are taken off.

  • Personal Hygiene: Immediately wash hands and any exposed skin with soap and water after completing the work and removing PPE.[4]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, a swift and appropriate response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing while continuing to rinse. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[4] Clean the spill area with an appropriate solvent and then soap and water. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Environmental Responsibility

Chlorinated compounds are often classified as hazardous waste and require specific disposal protocols to prevent environmental contamination.[11][12] Improper disposal, such as discarding in regular trash or pouring down the drain, is unacceptable and may be illegal.[13]

Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with 4-Chloro-3H-[1][][3]triazolo[4,5-c]pyridine, including excess chemical, contaminated weighing paper, and disposable PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[12]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[12]

Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately labeled with the chemical name and the words "Hazardous Waste."

  • Storage: Store waste containers in a designated satellite accumulation area until they are collected by your institution's hazardous waste management team.

  • Professional Disposal: All waste containing 4-Chloro-3H-[1][][3]triazolo[4,5-c]pyridine must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[12]

Disposal_Plancluster_generationWaste Generationcluster_collectionWaste Collection & Segregationcluster_disposalFinal DisposalSolid_WasteContaminated Solids(PPE, Weigh Paper, Excess Chemical)Collect_SolidCollect in LabeledSolid Hazardous Waste ContainerSolid_Waste->Collect_SolidLiquid_WasteContaminated Liquids(Reaction Mixtures, Solvents)Collect_LiquidCollect in LabeledLiquid Hazardous Waste ContainerLiquid_Waste->Collect_LiquidStore_WasteStore in SatelliteAccumulation AreaCollect_Solid->Store_WasteCollect_Liquid->Store_WasteProfessional_DisposalDispose via LicensedHazardous Waste VendorStore_Waste->Professional_Disposal

By adhering to these guidelines, you can confidently and safely incorporate 4-Chloro-3H-[1][][3]triazolo[4,5-c]pyridine into your research endeavors. The principles of cautious handling, diligent use of personal protective equipment, and responsible waste management are paramount to ensuring a safe and productive laboratory environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.